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  • Product: 4,7-Dibromocinnoline

Core Science & Biosynthesis

Foundational

The Chemical Structure, Synthesis, and Orthogonal Reactivity of 4,7-Dibromocinnoline: A Technical Guide

Executive Summary The cinnoline nucleus (1,2-benzodiazine) represents a privileged bicyclic heterocycle in medicinal chemistry, functioning as a bioisostere to quinoline and isoquinoline[1]. Among its halogenated derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnoline nucleus (1,2-benzodiazine) represents a privileged bicyclic heterocycle in medicinal chemistry, functioning as a bioisostere to quinoline and isoquinoline[1]. Among its halogenated derivatives, 4,7-dibromocinnoline stands out as a highly versatile, orthogonally reactive building block. This technical guide explores the structural properties, mechanistic synthesis pathways, and differential reactivity of 4,7-dibromocinnoline, providing researchers with self-validating protocols for its application in drug discovery and photophysical probe development.

Structural Identity and Physicochemical Profile

4,7-Dibromocinnoline is characterized by a benzene ring fused to a pyridazine ring, with bromine atoms occupying the C4 and C7 positions[2]. The presence of the electron-withdrawing diaza (N=N) system fundamentally alters the electron density across the bicyclic framework, creating distinct electrophilic zones.

To facilitate rapid reference, the core physicochemical parameters of 4,7-dibromocinnoline are summarized in the table below:

PropertyValue / Description
Chemical Name 4,7-Dibromocinnoline
CAS Number 1895723-52-0
Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
Core Scaffold 1,2-Benzodiazine
C4-Bromine Reactivity Highly electrophilic; undergoes Nucleophilic Aromatic Substitution (SNAr)
C7-Bromine Reactivity Less electrophilic; requires Pd-catalysis for cross-coupling

Mechanistic Synthesis: Triazene-Masked Richter Cyclization

The traditional Richter cyclization involves the diazotization of 2-alkynylanilines followed by spontaneous ring closure. However, this often yields an unpredictable mixture of 4-halocinnolines and 4-cinnolinones due to premature hydrolysis of the diazonium intermediate[3].

The Causality of Triazene Masking: To achieve high yields of the target 4-bromo derivative, modern synthetic logic dictates masking the highly reactive diazonium ion as a stable triazene (typically using pyrrolidine). This masking prevents thermal degradation and unwanted hydrolysis. When treated with aqueous Hydrobromic acid (HBr), the triazene is chemoselectively unmasked back to the diazonium ion. The HBr simultaneously provides the acidic environment for unmasking and the bromide nucleophile required to trap the intermediate, driving the cyclization exclusively toward the 4-bromo-substituted cinnoline ring[3].

RichterCyclization A 2-Ethynyl-4-bromoaniline B Diazotization (NaNO2 / HCl) A->B Step 1 C Triazene Masking (Pyrrolidine) B->C Step 2 D Richter Cyclization (HBr, Acetone) C->D Step 3 E 4,7-Dibromocinnoline D->E Ring Closure

Workflow for 4,7-dibromocinnoline synthesis via triazene-masked Richter cyclization.

Protocol 1: Self-Validating Richter Cyclization

This protocol is adapted from established methodologies for 4-bromocinnoline synthesis to ensure high fidelity and yield 3.

  • Preparation: Dissolve the masked 2-ethynyl-4-bromoaryltriazene precursor (1.0 equiv) in acetone to achieve a 0.1 M concentration.

  • Controlled Unmasking: Rapidly add HBr (48% aqueous solution, 20.0 equiv) dropwise. Critical Step: Maintain the reaction vessel strictly at 20 °C using a water bath. Causality: Exceeding this temperature risks thermal decomposition of the transient diazonium ion, reducing yield.

  • Cyclization: Stir the mixture for exactly 10 minutes. The rapid color change indicates the successful ring closure to the cinnoline core.

  • Quenching & Validation: Dilute the mixture with an aqueous solution of triethylamine (21.0 equiv). Self-Validation: The triethylamine neutralizes the massive excess of HBr. If the pH is not neutralized, the basic nitrogens of the cinnoline ring will protonate, causing the product to remain water-soluble and ruining the extraction.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the crude 4,7-dibromocinnoline.

Orthogonal Functionalization: Exploiting Differential C-Br Reactivity

The true power of 4,7-dibromocinnoline in drug development lies in its orthogonal reactivity. Researchers can selectively functionalize one position without disturbing the other, enabling the modular construction of complex libraries.

The Causality of Differential Reactivity:

  • C4 Position: The bromine at C4 is positioned alpha/gamma to the electron-withdrawing nitrogen atoms of the diazine ring. This creates a severe electron deficiency at the C4 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions (e.g., with amines, thiolates, or azides)[4].

  • C7 Position: The bromine at C7 is located on the fused carbocyclic (benzene) ring. It lacks the direct electron-withdrawing activation of the N=N bond. Consequently, it is inert to SNAr under mild conditions but serves as an excellent oxidative addition partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[5].

OrthogonalReactivity cluster_0 C4 Position (SNAr) cluster_1 C7 Position (Cross-Coupling) Center 4,7-Dibromocinnoline SNAr Nucleophilic Substitution (NaN3, DMF, 50°C) Center->SNAr High Reactivity CrossCoupling Pd-Catalyzed Coupling (Ar-B(OH)2, Pd catalyst) Center->CrossCoupling Requires Pd Activation Product1 4-Azido-7-bromocinnoline (Click Chemistry Precursor) SNAr->Product1 Product2 4-Bromo-7-arylcinnoline (Drug Scaffold) CrossCoupling->Product2

Orthogonal functionalization of 4,7-dibromocinnoline exploiting differential C4/C7 reactivity.

Protocol 2: Chemoselective SNAr at the C4 Position

This protocol details the conversion of 4,7-dibromocinnoline to 4-azido-7-bromocinnoline, a critical precursor for click chemistry 4.

  • Preparation: Dissolve 4,7-dibromocinnoline (1.0 equiv) in absolute N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add Sodium Azide (NaN₃, 5.0 equiv).

  • Degassing: Degas the mixture thoroughly and place it under an Argon atmosphere. Causality: Removing oxygen prevents unwanted oxidative side reactions that can degrade the electron-rich intermediates.

  • Reaction: Stir the mixture at 50 °C for 24 hours.

  • Validation (TLC Control): Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The reaction must not be quenched until TLC confirms the complete disappearance of the starting material, ensuring that the less reactive C7-Br remains untouched while C4-Br is fully substituted.

  • Workup: Pour the mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with water (3x) and brine (2x). Causality: DMF is highly polar and miscible with water; multiple aqueous washes are strictly required to partition the DMF entirely into the aqueous phase, leaving pure 4-azido-7-bromocinnoline in the organic layer.

Applications in Drug Discovery and Photophysics

The strategic derivatization of the cinnoline core has led to significant breakthroughs in both pharmacology and chemical biology.

Medicinal Chemistry: Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, and antitumor properties[1]. By utilizing the C7 position of 4,7-dibromocinnoline for Suzuki couplings, researchers can append diverse aryl groups to optimize the pharmacodynamic and pharmacokinetic properties of the scaffold, identifying potent lead compounds against targets like M. tuberculosis and P. falciparum[1].

Photophysical Probes: The conversion of the C4-bromine to an azide yields fluorogenic azides. These molecules are weakly fluorescent in their native state but exhibit intense fluorescence upon undergoing Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4]. This phenomenon makes 4-azidocinnoline derivatives invaluable as environment-sensitive probes for background-free bioimaging and photoaffinity labeling[4].

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (PMC / MDPI).
  • 4,7-Dibromocinnoline | C8H4Br2N2 | CID 91844788 (PubChem).
  • Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines (PMC / MDPI).
  • 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe (MDPI).
  • Product Class 9: Cinnolines (Thieme Connect).

Sources

Exploratory

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), represents a privileged scaffold in medicinal chemistry.[1][2] Its isosteric relationship to quinoline and isoquin...

Author: BenchChem Technical Support Team. Date: March 2026

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), represents a privileged scaffold in medicinal chemistry.[1][2] Its isosteric relationship to quinoline and isoquinoline has made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases.[3] Cinnoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]

The introduction of halogen atoms, particularly bromine, into heterocyclic systems is a well-established strategy in drug design to modulate a compound's physicochemical properties and biological activity. Bromine can enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, thereby influencing the pharmacokinetic and pharmacodynamic profile of a molecule.[6][7]

Physicochemical and Structural Characteristics

While experimental data for 4,7-dibromocinnoline is not available, we can predict its core properties based on the cinnoline scaffold and the influence of dibromination. These properties are crucial for designing synthetic routes, purification strategies, and biological assays.

Chemical Structure

The structure of 4,7-dibromocinnoline features the bicyclic cinnoline core with bromine atoms substituted at positions 4 and 7.

Caption: Chemical Structure of 4,7-dibromocinnoline.

Predicted Physicochemical Properties

The following table summarizes the calculated and predicted properties for 4,7-dibromocinnoline. These values are essential for experimental design, including solvent selection and reaction monitoring.

PropertyValueBasis of Determination
CAS Number Not AssignedNot found in CAS Registry as of March 2026.[8]
Molecular Formula C₈H₄Br₂N₂Calculated from structure
Molecular Weight 287.94 g/mol Calculated from atomic weights
Appearance Predicted: Off-white to yellow solidAnalogy to other halogenated heterocycles.[9]
Melting Point Not DeterminedExpected to be a high-melting solid (>150 °C) based on related dibromo-aromatic compounds.[9]
Boiling Point Not DeterminedExpected to be high, with decomposition at atmospheric pressure.
Solubility Predicted: Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of halogenated N-heterocycles.[10]
pKa (Predicted) < 2.0The pKa of cinnoline is ~2.64. The two electron-withdrawing bromine atoms are expected to significantly decrease the basicity of the nitrogen atoms.[1][9]
XlogP (Predicted) ~3.5 - 4.0Increased lipophilicity due to two bromine atoms compared to the parent cinnoline.[9][11]

Proposed Synthetic Pathway

While a specific synthesis for 4,7-dibromocinnoline is not documented, a plausible and efficient route can be designed based on established methodologies for cinnoline synthesis and aromatic halogenation. The proposed pathway begins with a suitable aniline precursor and proceeds through a cyclization reaction, followed by selective bromination.

G start 2-amino-4-bromobenzaldehyde step1 Diazotization (NaNO2, HCl, 0 °C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Richter Cinnoline Synthesis (e.g., with Acetonitrile/Base) intermediate1->step2 intermediate2 7-Bromocinnolin-4-ol step2->intermediate2 step3 Halogenation (POBr3 or PBr5) intermediate2->step3 product 4,7-dibromocinnoline step3->product

Caption: Proposed workflow for the synthesis of 4,7-dibromocinnoline.

Step-by-Step Methodology (Proposed)

This protocol is a conceptual outline. Researchers must perform their own risk assessments and optimization studies.

Step 1: Diazotization of 2-amino-4-bromobenzaldehyde

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-bromobenzaldehyde in a suitable acidic medium (e.g., 6M HCl).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Monitoring: Monitor the reaction for the complete consumption of the starting aniline (e.g., using starch-iodide paper to test for excess nitrous acid). The resulting diazonium salt solution is typically used immediately in the next step.[1]

Step 2: Richter-Type Cyclization to form 7-Bromocinnolin-4-ol

  • Reaction: To the cold diazonium salt solution, add a solution of a suitable nucleophile that can provide the C3 and C4 atoms of the cinnoline ring. A common method involves reacting the diazonium salt with a compound containing an activated methylene group.

  • Cyclization: The intermediate will cyclize to form the cinnoline ring system. The specific conditions (base, solvent, temperature) will depend on the chosen C3-C4 synthon and require optimization.[12][13]

  • Workup: After the reaction is complete, neutralize the solution carefully to precipitate the 7-bromocinnolin-4-ol product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Step 3: Bromination of the 4-position to yield 4,7-dibromocinnoline

  • Reaction Setup: In a fume hood, charge a flask with 7-bromocinnolin-4-ol and a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).[12]

  • Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS). This reaction converts the hydroxyl group at the 4-position to a bromine atom.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess brominating agent.

  • Extraction & Purification: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and substitution pattern. Predicted spectra can be estimated from data on related brominated heterocycles.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.[16]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety, Handling, and Storage

Given the absence of a specific SDS for 4,7-dibromocinnoline, a conservative approach to safety is mandatory. The hazard profile must be inferred from structurally related compounds, such as dibromobenzenes and other halogenated N-heterocycles.[17][18]

Hazard Profile (Inferred)
  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin. Halogenated aromatic compounds can cause irritation to the skin, eyes, and respiratory tract.[18][19][20]

  • Chronic Effects: Long-term exposure data is unavailable. Many aromatic and halogenated compounds are investigated for potential mutagenicity or carcinogenicity; therefore, exposure should be minimized.[19][21]

  • Environmental Hazards: Expected to be harmful to aquatic life with long-lasting effects. Avoid release into the environment.[19]

Engineering Controls and Personal Protective Equipment (PPE)

A robust safety protocol is essential to minimize exposure.

G cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Administrative Controls Goggles Chemical Splash Goggles Gloves Nitrile or Neoprene Gloves Coat Flame-Resistant Lab Coat Respirator Respirator (if dust/aerosol) NIOSH-approved Hood Chemical Fume Hood Storage Segregated & Ventilated Storage SOP Standard Operating Procedure (SOP) Training Documented Personnel Training

Caption: Essential safety controls for handling 4,7-dibromocinnoline.

  • Engineering Controls: All manipulations of solid 4,7-dibromocinnoline or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[17]

  • Eye Protection: Wear chemical safety goggles or a face shield.[18]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[18][22]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[23]

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[18][23]

  • Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[24]

Potential Applications in Drug Development and Research

The 4,7-disubstituted cinnoline scaffold is a promising starting point for synthesizing libraries of compounds for drug discovery. The two bromine atoms serve as versatile synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the cinnoline core.[25][26]

  • Kinase Inhibitors: The quinoline and cinnoline scaffolds are core components of many approved and investigational kinase inhibitors used in oncology. The 4- and 7-positions can be functionalized to target the ATP-binding site of various kinases.[27]

  • Antimicrobial Agents: Halogenated heterocycles have shown potent activity against a range of bacteria and fungi.[6][7] 4,7-dibromocinnoline could serve as a precursor for novel antibiotics or antifungals.

  • Antimalarial Drugs: The related 4-aminoquinoline structure is the basis for classic antimalarial drugs like chloroquine. Modifications at the 7-position are known to be critical for activity, making 4,7-dibromocinnoline an interesting platform for developing new antimalarial candidates.[28]

  • CNS-Active Agents: Cinnoline derivatives have also been investigated for their effects on the central nervous system, including anxiolytic and sedative properties.[1][4]

Conclusion

4,7-dibromocinnoline represents a molecule of significant potential for researchers in medicinal chemistry and materials science. While specific experimental data remains to be published, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. By outlining its predicted properties, a plausible synthetic route, rigorous safety protocols, and potential applications, we aim to empower scientists to explore the utility of this promising scaffold. As with any novel compound, careful planning, risk assessment, and meticulous execution are paramount to ensuring both scientific success and laboratory safety.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Rasayan J. Chem., 2(2), 353-358.
  • Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C–H/N–H functionalization: aggregation induced emission and cell imaging. (2018). Organic & Biomolecular Chemistry.
  • Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. (2018).
  • A Comprehensive Technical Guide to the Safe Handling of 1,4-Dibromobenzene-d4. (2025). BenchChem.
  • The Chemistry of Cinnolines. (n.d.).
  • A concise review on cinnoline and its biological activities. (2018).
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2271.
  • Cinnoline Derivatives with Biological Activity. (2007). Archiv der Pharmazie, 340(2), 65-80.
  • A Concise Review on Cinnolines. (2020).
  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Pharmacia, 67(4), 279-285.
  • Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
  • The bromination of benzo[c]cinnoline: a correction. (1972). Journal of the Chemical Society C: Organic.
  • Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne. (2011). The Journal of Organic Chemistry.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). MDPI.
  • An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline. (2025). BenchChem.
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.).
  • A concise review on cinnoline scaffold. (2020). World Journal of Pharmaceutical Research.
  • Benzo[c]cinnolines. Part 3. Halogenation studies. N.m.r. spectroscopic study of benzo[c]cinnoline and its monobromo-derivatives. (1979). Journal of the Chemical Society, Perkin Transactions 1.
  • Safe Synthesis of 4,7-Dibromo[6][12][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Molecules, 23(10), 2576.

  • Common Name: DIBROMOBENZENE HAZARD SUMMARY. (n.d.). NJ.gov.
  • 1H-Benzo[de]cinnolines: an interesting class of heterocycles. (2022). Digital CSIC.
  • SAFETY DATA SHEET - Benzo[c]cinnoline. (n.d.). Fisher Scientific.
  • SAFETY D
  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET (SDS) - BROMINE. (2021).
  • SAFETY D
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • Safety data sheet - Quinoline TS. (n.d.). CPAChem.
  • Material Safety Data Sheet - Quinoline, 96%. (2005). Fisher Scientific.
  • CAS Registry. (n.d.). CAS.org.
  • Identity - 5-Bromoindoline. (n.d.). ECHA CHEM.
  • Chemical Properties of Cyclohexane, 1,2-dibromo- (CAS 5401-62-7). (n.d.). Cheméo.
  • Safe Synthesis of 4,7-Dibromo[6][12][17]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. (2018). Molecules, 23(10), 2576.

  • 1,2-Dibromo-3-chlorocyclohexane | C6H9Br2Cl | CID 122583682. (n.d.). PubChem.
  • CINNOLINE(253-66-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 7-Bromocinnoline (CAS Number: 1375108-47-6). (n.d.). Cayman Chemical.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. (2025). BenchChem.
  • Safe Synthesis of 4,7-Dibromo[6][12][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025). MDPI.

  • 4,7-Dichloroquinoline >=99%; CAS Number: 86-98-6. (n.d.). MilliporeSigma.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI.
  • The Synthesis of Novel Fluorinated Heterocycles using 1,4-Dibromo-2-fluorobenzene. (2026). Fluorochem.
  • 4,7-Dichloroquinoline CAS#: 86-98-6. (n.d.).

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Foundational

Technical Guide: Solubility Profile of 4,7-Dibromocinnoline in Polar vs. Non-Polar Solvents

Executive Summary & Molecular Architecture 4,7-Dibromocinnoline is a halogenated diazanaphthalene scaffold critical in the synthesis of organic electronics and pharmacophores. Its solubility profile is governed by a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4,7-Dibromocinnoline is a halogenated diazanaphthalene scaffold critical in the synthesis of organic electronics and pharmacophores. Its solubility profile is governed by a competitive interplay between the lipophilic bromine substituents and the polarizable nitrogenous core.

Understanding this duality is essential for process optimization. While the cinnoline core inherently seeks polar environments due to its dipole moment and hydrogen-bond accepting capabilities (N1/N2), the 4,7-dibromo substitution significantly dampens aqueous solubility, shifting the thermodynamic preference toward chlorinated and polar aprotic systems.

Structural Determinants of Solubility
  • Core Scaffold (Cinnoline): Planar, electron-deficient aromatic system. The N=N bond creates a permanent dipole, facilitating interactions with polar aprotic solvents.

  • Substituents (4,7-Dibromo): Large, polarizable halogen atoms increase lipophilicity (LogP) and induce strong

    
     stacking interactions in the solid state. This necessitates solvents capable of disrupting crystal lattice energy (e.g., DCM, DMSO).
    

Theoretical Solubility Profile

The following profile categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific electronic effects of the dibromo-cinnoline motif.

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent disruption of

-stacking; dipole-dipole matching. Primary choice for extraction.
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole interactions solvate the electron-deficient core. Ideal for

or coupling reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate Soluble at reflux; likely sparingly soluble at RT. Useful for recrystallization (cooling crystallization).[1][2]
Ethers THF, 1,4-DioxaneGood Moderate polarity matches the solute; oxygen lone pairs coordinate with the electron-deficient ring.
Non-Polar Hexanes, Heptane, PentanePoor Lacks sufficient polarity to overcome lattice energy. Excellent anti-solvents for precipitation.
Aqueous Water, PBSInsoluble Hydrophobic bromine atoms dominate; no H-bond donors to interact with water network.

Experimental Protocols

To validate the theoretical profile for your specific batch (purity affects solubility), use the following self-validating workflows.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Quantify saturation concentration (


) in target solvents.
  • Preparation: Weigh excess 4,7-dibromocinnoline solid (approx. 50 mg) into a 4 mL borosilicate vial.

  • Solvation: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (300 rpm).

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., MeCN:Water) and analyze via HPLC-UV (254 nm).

  • Calculation: Determine concentration against a standard curve.

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification (Soluble Hot / Insoluble Cold).

  • Screening: Place 20 mg of crude material in a reaction tube.

  • Hot Dissolution: Add solvent dropwise while heating to reflux (e.g., Ethanol or Toluene).

    • Target: Dissolution in minimal volume (<1 mL).

  • Cooling: Allow to cool slowly to Room Temperature (RT), then to 0°C.

  • Observation:

    • Crystals Form: Good candidate.

    • Oil/Gum Forms: Impure or poor solvent choice (try seeding).

    • No Precipitate: Solubility too high (add anti-solvent like Hexane).

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical pathways for solvent selection and the experimental workflow.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 4,7-Dibromocinnoline Purpose What is the Purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Synthesis Purification Purification / Workup Purpose->Purification Isolation TempReq High Temp Required? Reaction->TempReq Extraction Extraction? Purification->Extraction Cryst Recrystallization? Purification->Cryst DMSO Use: DMSO / DMF (High Sol, High BP) TempReq->DMSO Yes (>100°C) THF Use: THF / Dioxane (Mod Sol, Mod BP) TempReq->THF No (<70°C) DCM Use: DCM / Chloroform (High Sol, Low BP) Extraction->DCM Partition vs Water EtOH Use: Ethanol / Toluene (Soluble Hot, Insoluble Cold) Cryst->EtOH Primary Solvent Hex Use: Hexane / Heptane (Anti-Solvent) Cryst->Hex Precipitation Agent

Caption: Logical framework for selecting the appropriate solvent based on process requirements (Synthesis vs. Purification).

Diagram 2: Solubility Interaction Mechanism

Interactions cluster_Polar Polar Aprotic (DMSO) cluster_NonPolar Non-Polar (Hexane) cluster_Chlor Chlorinated (DCM) Solute 4,7-Dibromo cinnoline Solvent1 Dipole Interaction Solute->Solvent1 Strong Solvation (N-atoms) Solvent2 Weak Dispersion Solute->Solvent2 Insoluble (Lattice Energy > Solvation) Solvent3 Polarizability Match Solute->Solvent3 High Solubility (Br-Cl Interaction)

Caption: Mechanistic view of solute-solvent interactions. High solubility correlates with dipole matching and polarizability.

Case Study: Purification Strategy

In the synthesis of 4,7-dibromocinnoline from 4-hydroxy-7-bromocinnoline (via


), the crude reaction mixture often contains phosphorous byproducts.
  • Extraction: The reaction is quenched with ice water.[2] The product is extracted into DCM (Dichloromethane) . The high solubility of the dibromo-species in DCM allows for efficient separation from the aqueous phosphoric acid byproducts.

  • Recrystallization: The crude solid obtained after DCM evaporation is often recrystallized from Ethanol or a Toluene/Hexane mixture. The compound dissolves in boiling toluene but precipitates upon cooling and addition of hexane, yielding high-purity needles.

References

  • PubChem. 4,7-Dibromo-2-propylquinoline (Analogous Structure Data).[3] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 4,7-Dichloroquinoline (Synthetic Protocol & Solubility). Org.[1][2][4][5][6][7] Synth. 1948, 28, 38. Available at: [Link]

  • Rakitin, O. A., et al. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine.[8] Molbank 2018, M1036. Available at: [Link][5][8][9]

Sources

Exploratory

Advanced Functionalization &amp; Reactivity of Halogenated Cinnoline Derivatives

Executive Summary Cinnoline (1,2-diazanaphthalene) represents a privileged but underutilized scaffold in modern medicinal chemistry compared to its isomers, quinoline and isoquinoline. The incorporation of halogen atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnoline (1,2-diazanaphthalene) represents a privileged but underutilized scaffold in modern medicinal chemistry compared to its isomers, quinoline and isoquinoline. The incorporation of halogen atoms (F, Cl, Br, I) into the cinnoline core—particularly at the C3 and C4 positions—unlocks a dual-modality platform: it modulates physicochemical properties (lipophilicity, metabolic stability) and provides orthogonal handles for site-selective cross-coupling. This guide synthesizes the latest mechanistic insights into the synthesis and regioselective functionalization of halogenated cinnolines, offering a roadmap for designing complex bioactive architectures.

Structural & Electronic Architecture

Understanding the electronic bias of the cinnoline ring is prerequisite to predicting reactivity.

Electronic Bias and Reactivity Hotspots

The 1,2-diaza linkage creates a significant dipole and lowers the energy of the LUMO compared to naphthalene.

  • N1 & N2 Effect: The electronegative nitrogen atoms deplete electron density from the adjacent carbons.

  • C4 Position (The Electrophilic Trap): Position C4 is para to N1 and vinylogous to N2. This makes C4 exceptionally electron-deficient, rendering it the primary site for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C3 Position: While also electron-deficient, C3 lacks the direct conjugative activation present at C4. Consequently, C3-halogens are less reactive toward

    
     but remain highly active in oxidative addition with transition metals (Pd, Ni).
    
The "Halogen Dance" & Site Selectivity

In polyhalogenated systems (e.g., 3-bromo-4-chlorocinnoline), reactivity is governed by two competing factors:

  • Bond Dissociation Energy (BDE): C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol).

  • Electronic Activation: C4 >> C3.

The Divergent Logic:

  • Pd-Catalyzed Coupling (Suzuki/Sonogashira): Controlled by BDE. The catalyst inserts into the weaker C-Br bond at C3 first.

  • Nucleophilic Substitution (

    
    ):  Controlled by electronic activation. The nucleophile attacks the most electron-poor carbon (C4-Cl), displacing the chloride despite it being a stronger bond than bromide.
    

Synthetic Strategies: Constructing the Core

Two primary pathways dominate the access to halogenated cinnolines: The Richter Cyclization (de novo ring formation) and Direct Functionalization .

Pathway A: The Richter Cyclization

This is the most authoritative method for accessing 4-substituted cinnolines. It involves the diazotization of o-alkynylanilines.

  • Mechanism: The diazonium salt attacks the adjacent alkyne (triple bond), closing the ring to form the cinnoline cation, which is then trapped by a nucleophile (Cl⁻ or Br⁻) from the acid.

  • Advantage: Allows installation of the halogen at C4 during ring closure.

Pathway B: Widman-Stoermer & Direct Halogenation

Classical condensation of o-aminoacetophenones yields 4-hydroxycinnolines. These are converted to 4-chlorocinnolines using phosphoryl chloride (


), a standard protocol analogous to quinoline chemistry.
Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesis and functionalization.

CinnolineSynthesis cluster_reactivity Divergent Functionalization Start Precursor Selection Richter Richter Cyclization (o-alkynylaniline + NaNO2/HX) Start->Richter Alkyne Route Widman Widman-Stoermer (o-aminoacetophenone) Start->Widman Ketone Route Cl_Cin 4-Chlorocinnoline Richter->Cl_Cin aq. HCl Br_Cl_Cin 3-Bromo-4-chlorocinnoline Richter->Br_Cl_Cin If R=Br on Alkyne OH_Cin 4-Hydroxycinnoline Widman->OH_Cin Cyclization OH_Cin->Cl_Cin POCl3, Reflux SNAr SNAr Product (Amine at C4) Br_Cl_Cin->SNAr Amine, Heat (Selectivity: C4 > C3) Suzuki Suzuki Product (Aryl at C3) Br_Cl_Cin->Suzuki Pd(0), ArB(OH)2 (Selectivity: Br > Cl)

Figure 1: Synthetic pathways and divergent reactivity logic for halogenated cinnolines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chlorocinnoline via Richter Cyclization

This protocol utilizes the Richter cyclization, favored for its atom economy and direct access to the halogenated core.

Reagents:

  • 2-Ethynylaniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Conc. Hydrochloric Acid (

    
    , excess)
    
  • Water (solvent)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethynylaniline (5.0 mmol) in concentrated

    
     (10 mL) and water (10 mL). Cool the solution to -5°C using an ice/salt bath. Critical: Temperature control is vital to prevent diazonium decomposition.
    
  • Diazotization: Dropwise add a solution of

    
     (6.0 mmol) in water (2 mL) over 15 minutes, maintaining the internal temperature below 0°C.
    
  • Cyclization: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Stir for an additional 2 hours. The diazonium intermediate intramolecularly attacks the alkyne, and the resulting vinyl cation captures a chloride ion.

  • Work-up: Neutralize the reaction mixture with saturated

    
     solution (careful: foaming). Extract with ethyl acetate (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield 4-chlorocinnoline as a tan solid.
    

Validation Check:


 NMR should show a characteristic singlet for the C3 proton around 

9.2-9.4 ppm (deshielded by the adjacent nitrogen).
Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Target: 3-Aryl-4-chlorocinnoline from 3-bromo-4-chlorocinnoline. Rationale: This protocol exploits the weaker C-Br bond strength relative to C-Cl, allowing functionalization at C3 while preserving the C4-Cl handle for subsequent


.

Reagents:

  • 3-Bromo-4-chlorocinnoline (1.0 equiv)[3]

  • Arylboronic acid (1.1 equiv)

  • 
     (5 mol%)[4]
    
  • 
     (2.0 M aqueous, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon.

  • Charging: Add 3-bromo-4-chlorocinnoline (1.0 mmol), arylboronic acid (1.1 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2.0 M

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 80°C for 4-6 hours. Note: Do not exceed 90°C to avoid oxidative addition into the C4-Cl bond.

  • Monitoring: Monitor by TLC. The starting material (Rf ~0.5) should disappear, replaced by a fluorescent spot.

  • Work-up: Cool to RT, dilute with water, and extract with dichloromethane.

  • Outcome: The product, 3-aryl-4-chlorocinnoline, retains the chlorine atom, which can now be displaced by an amine in a second step (

    
    ) to create a 3,4-disubstituted library.
    

Medicinal Chemistry Applications (SAR)

Halogenated cinnolines are rarely the final drug, but rather the key intermediates to access bioactive 4-amino or 3-aryl derivatives.

PositionSubstituent ImpactBiological Relevance
C3 Aryl/Heteroaryl Improves

-stacking interactions in kinase pockets. 3-Aryl derivatives often show enhanced antitumor activity.
C4 Amino (-NHR) Critical for H-bonding. 4-Amino-7-chloro derivatives mimic the chloroquine pharmacophore (antimalarial/antibacterial).
C6/C7 Halogen (F/Cl) Modulates metabolic stability (blocks P450 oxidation). C7-Cl is essential for activity in many DNA-intercalating drugs.
N1-N2 Core The diazine moiety accepts H-bonds, improving water solubility compared to naphthalene analogs.
SAR Visualization

The following diagram maps the Structure-Activity Relationship logic for a hypothetical cinnoline-based kinase inhibitor.

SAR_Logic Core Cinnoline Scaffold C3 C3 Position (Suzuki Coupling) Core->C3 C4 C4 Position (SNAr Displacement) Core->C4 Benz Benzo Ring (C6/C7) (Halogenation) Core->Benz Bio_C3 Lipophilic Pocket Binding (Specificity) C3->Bio_C3 Bio_C4 H-Bond Donor/Acceptor (Affinity) C4->Bio_C4 Bio_Benz Metabolic Stability (Half-life) Benz->Bio_Benz

Figure 2: Structure-Activity Relationship (SAR) map for cinnoline derivatives.

References

  • Richter Cyclization Mechanism & Scope: Vasilevsky, S. F., et al. "A Convenient Synthesis of 4-Chloro- and 4-Bromocinnolines from o-Aminophenylacetylenes." Synthetic Communications, 1994.Link

  • Biological Activity of Cinnolines: Lewgowd, W., et al. "Cinnoline derivatives with biological activity." Archiv der Pharmazie, 2007.Link

  • Cross-Coupling Selectivity (General Heterocycles):Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Construction of Biologically Active Compounds." Chemical Reviews, 2007. (Foundational text on C-Br vs C-Cl selectivity).
  • Cinnoline Scaffold Review: Unnissa, S. H., et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019.Link

  • Site-Selective Coupling (Analogous Quinolines): Reddy, E. A., et al. "Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline."[5] Tetrahedron, 2008.[5]Link (Establishes the regioselectivity principles applied in Protocol 2).

Sources

Foundational

Thermal Profiling of 4,7-Dibromocinnoline: Melting Point Dynamics and Degradation Kinetics

Executive Summary The characterization of halogenated nitrogen heterocycles requires a rigorous understanding of molecular thermodynamics and crystal lattice interactions. This technical guide explores the thermal proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of halogenated nitrogen heterocycles requires a rigorous understanding of molecular thermodynamics and crystal lattice interactions. This technical guide explores the thermal properties of 4,7-dibromocinnoline (CAS 1895723-52-0), a highly rigid, electron-deficient bicyclic scaffold utilized extensively in the development of kinase inhibitors and Organic Light-Emitting Diodes (OLEDs) ()[1]. By synthesizing predictive thermodynamic models with self-validating empirical protocols, this document provides a definitive framework for analyzing the melting point and thermal stability of this critical intermediate.

Causality in Melting Point Dynamics: The Role of Halogenation

The melting point of a compound is a macroscopic reflection of its microscopic crystal lattice energy. To understand the thermal behavior of 4,7-dibromocinnoline, we must analyze the structural causality introduced by halogenation on the base cinnoline core.

Unsubstituted cinnoline is a pale yellow solid with a remarkably low melting point of 39 °C ()[2]. This low enthalpy of fusion is due to relatively weak Van der Waals forces and the lack of strong intermolecular hydrogen bonding. However, the introduction of bromine atoms fundamentally alters the crystal packing thermodynamics:

  • Increased Polarizability and Mass: Bromine is a large, highly polarizable halogen. The addition of two bromine atoms increases the molecular weight from 130.15 g/mol to 287.94 g/mol , drastically increasing the London dispersion forces between adjacent molecules.

  • Intermolecular Halogen Bonding: The electron-withdrawing nature of the cinnoline ring, combined with the polarizability of bromine, creates a localized region of positive electrostatic potential on the bromine atoms (the σ-hole). This σ-hole engages in strong, highly directional non-covalent interactions (Br···N) with the lone pairs of the cinnoline nitrogen atoms.

These interactions lock the 4,7-dibromocinnoline molecules into a highly ordered, rigid crystal lattice. Extrapolating from the mono-brominated analog 3-bromocinnoline (m.p. 92–94 °C) () and structurally related fused systems like benzo[c]cinnoline (m.p. 156–159 °C)[3], the empirical melting point of 4,7-dibromocinnoline is predicted to fall within the 140 °C to 170 °C range.

Quantitative Thermal Data Comparison
CompoundCAS NumberMolecular WeightMelting Point (°C)Thermal Stability
Cinnoline253-66-7130.15 g/mol 39Low
4-Bromoquinoline3964-04-3208.05 g/mol 29–34Low-Moderate
3-Bromocinnoline78593-33-6209.04 g/mol 92–94Moderate
Benzo[c]cinnoline230-17-1180.21 g/mol 156–159High
4,7-Dibromocinnoline 1895723-52-0 287.94 g/mol ~140–170 (Predicted) Moderate-High

Thermal Stability and Degradation Kinetics

The thermal stability of 4,7-dibromocinnoline is dictated by its weakest covalent linkages. While the aromatic cinnoline core is highly stable, the C–Br bonds possess a relatively low bond dissociation energy (~280 kJ/mol).

When the compound is subjected to temperatures exceeding 250 °C, thermal degradation initiates via the homolytic cleavage of the C–Br bonds. This dehalogenation releases bromine radicals (often volatilizing as HBr if trace hydrogen donors are present). Following the loss of the halogens, the destabilized cinnoline core undergoes pyrolytic ring rupture, characterized by the evolution of nitrogen gas (N₂) and the formation of carbonaceous char.

Mechanism N1 4,7-Dibromocinnoline (Intact Core) N2 Thermal Excitation (> 250 °C) N1->N2 N3 Homolytic C-Br Cleavage (Radical Formation) N2->N3 N4 Dehalogenation (Mass Loss) N3->N4 N5 Cinnoline Ring Rupture (N2 Evolution) N4->N5

Fig 1. Sequential thermal degradation pathway of 4,7-dibromocinnoline.

Self-Validating Protocol for Thermal Characterization

To accurately determine the melting point and degradation onset of 4,7-dibromocinnoline, researchers must utilize Simultaneous Thermal Analysis (STA) , which couples Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA).

This protocol is designed as a self-validating system : by running both analyses on the exact same sample aliquot, researchers can definitively separate pure phase transitions (melting) from thermal decomposition.

Step-by-Step STA Methodology

Step 1: Sample Preparation and Calibration

  • Action: Accurately weigh 2.0 to 5.0 mg of 4,7-dibromocinnoline into a pre-tared standard alumina (Al₂O₃) crucible.

  • Causality: Alumina is explicitly chosen over aluminum to prevent catalytic interactions with brominated degradation products at high temperatures. The small mass (2–5 mg) minimizes thermal gradients within the sample bed, ensuring sharp, highly resolved phase transition signals.

Step 2: Atmospheric Control (Purge Phase)

  • Action: Seal the furnace and initiate a high-purity nitrogen (N₂) purge at a constant flow rate of 50 mL/min for 15 minutes prior to heating.

  • Causality: Oxygen must be completely evacuated. If present, the exothermic oxidation of the organic core would obscure the subtle endothermic signals of melting and early-stage C–Br bond homolysis, destroying the integrity of the degradation profile.

Step 3: Programmed Heating Ramp

  • Action: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

  • Causality: A 10 °C/min rate provides the optimal thermodynamic equilibrium. Faster rates (>20 °C/min) induce thermal lag, artificially inflating the recorded melting point. Slower rates (<5 °C/min) flatten the DSC peaks, reducing the signal-to-noise ratio required to detect the phase transition.

Step 4: Data Acquisition and Self-Validation

  • Action: Continuously monitor Heat Flow (mW) via DSC and Mass Variance (%) via TGA.

  • Self-Validation Loop: To confirm the true empirical melting point, locate the primary endothermic peak on the DSC curve. Immediately cross-reference the exact temperature range on the TGA curve. If the TGA shows 0% mass loss, the endotherm is validated as a pure melting phase transition. If mass loss is detected simultaneously with the endotherm, the compound is undergoing concurrent melting and thermal degradation, and a true melting point cannot be claimed.

Workflow cluster_analysis Simultaneous Thermal Analysis (STA) Step1 Sample Prep: 2-5 mg in Alumina Crucible Step2 Inert Purge: N2 Gas (Prevents Oxidation) Step1->Step2 Step3 Heating Ramp: 10 °C/min to 600 °C Step2->Step3 DSC DSC: Heat Flow (Detects Melting Endotherm) Step3->DSC TGA TGA: Mass Variance (Detects Degradation) Step3->TGA Validation Self-Validation Loop: Melting (No Mass Loss) vs. Degradation (Mass Loss) DSC->Validation TGA->Validation

Fig 2. Self-validating simultaneous TGA/DSC experimental workflow.

References

  • Title: 4,7-Dibromocinnoline | C8H4Br2N2 | CID 91844788 Source: PubChem URL: [Link]

  • Title: Cinnoline Source: Wikipedia URL: [Link]

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI (Molecules) URL: [Link]

Sources

Exploratory

Orthogonal Reactivity in Diazanaphthalenes: A Technical Guide to the C4 and C7 Positions of 4,7-Dibromocinnoline

Executive Summary In the realm of medicinal chemistry and advanced materials science, the cinnoline scaffold (1,2-diazanaphthalene) serves as a privileged, highly tunable pharmacophore. Among its halogenated derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, the cinnoline scaffold (1,2-diazanaphthalene) serves as a privileged, highly tunable pharmacophore. Among its halogenated derivatives, [1] stands out as a critical building block due to the distinct, orthogonal reactivity of its two bromine substituents.

This whitepaper provides an in-depth mechanistic analysis of the reactivity differences between the C4 and C7 positions. By understanding the electronic disparities across the fused bicyclic system, researchers can design self-validating, regioselective functionalization workflows—specifically, executing Nucleophilic Aromatic Substitution (SNAr) at C4 followed by Palladium-catalyzed cross-coupling at C7.

Structural and Electronic Foundations

[2] is characterized by a fused bicyclic structure comprising an electron-deficient pyridazine ring and a relatively electron-rich benzene ring. This electronic asymmetry dictates the behavior of the halogens at the C4 and C7 positions:

  • The C4 Position (Pyridazine Domain): Located alpha/gamma to the electronegative N1 and N2 atoms, the C4 carbon is severely electron-depleted. This extreme electrophilicity primes the C4-Br bond for rapid SNAr reactions.

  • The C7 Position (Benzo Domain): Located on the carbocyclic ring, the C7 carbon is insulated from the strongest electron-withdrawing effects of the diaza system. Consequently, the C7-Br bond is inert to nucleophilic attack under standard conditions but is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd0).

ElectronicLogic C4 C4 Position (Pyridazine Ring) C4_prop Highly Electron-Deficient Adjacent to N=N C4->C4_prop C7 C7 Position (Benzo Ring) C7_prop Electron-Neutral/Rich Isolated from N=N C7->C7_prop C4_react Fast SNAr (Meisenheimer Stabilization) C4_prop->C4_react C7_react Inert to SNAr Requires Pd(0) Insertion C7_prop->C7_react

Electronic logic dictating the orthogonal reactivity of C4 and C7 positions.

Mechanistic Causality in Regioselective Functionalization

The strategy for functionalizing 4,7-dibromocinnoline relies on strict chemoselectivity, as demonstrated in recent [3].

Why SNAr occurs exclusively at C4: When a nucleophile (e.g., an amine or azide) attacks the C4 position, the resulting negative charge is delocalized onto the highly electronegative nitrogen atoms of the cinnoline core, forming a highly stable Meisenheimer complex. The C7 position cannot stabilize such an intermediate, rendering it completely unreactive to the nucleophile.

Why Cross-Coupling is reserved for C7: While both C4-Br and C7-Br can technically undergo oxidative addition with Palladium, attempting a Suzuki coupling on the dibromo-compound directly can lead to a loss of chemoselectivity or degradation of the C4-substituent[4]. By performing SNAr at C4 first, the newly introduced electron-donating group (e.g., an amino or alkoxy group) further enriches the cinnoline core. This deactivates the C4 position entirely, leaving the C7-Br bond as the exclusive site for subsequent Pd0 oxidative addition.

OrthogonalWorkflow SM 4,7-Dibromocinnoline (Starting Material) Int C4-Substituted-7-bromocinnoline (SNAr Product) SM->Int Nucleophile (e.g., R-NH2) SNAr at C4 only Prod C4,C7-Disubstituted cinnoline (Cross-Coupled Product) Int->Prod Pd(0), Ar-B(OH)2 Suzuki at C7

Stepwise orthogonal functionalization workflow for 4,7-dibromocinnoline.

Quantitative Data Summary

To guide experimental design, the following table summarizes the divergent reactivity profiles of the two positions.

ParameterC4 Position (SNAr Domain)C7 Position (Cross-Coupling Domain)
Electronic Nature Highly electron-deficientElectron-neutral / slightly rich
Preferred Reaction Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Typical Reagents Amines, Azides, AlkoxidesAryl-B(OH)2, Terminal Alkynes
Catalyst Required None (Thermal activation)Pd(PPh3)4, Pd(dppf)Cl2
Temperature Range 25 °C – 80 °C80 °C – 120 °C
Chemoselectivity Absolute (C7 remains intact)Absolute (Requires prior C4 substitution)

Experimental Protocols: A Self-Validating System

The following protocols are designed not just as a list of steps, but as self-validating workflows where the physical chemistry dictates the outcome, and in-process analytics confirm the mechanistic steps.

Protocol A: Chemoselective SNAr at C4 (Amination)

Objective: Selectively displace the C4-Br with a primary amine while preserving the C7-Br.

  • Reaction Setup: Dissolve 4,7-dibromocinnoline (1.0 equiv) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that solvates the nucleophile and stabilizes the polar Meisenheimer transition state without neutralizing the amine via hydrogen bonding.

  • Nucleophile Addition: Add the primary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, driving the reaction forward without competing for the C4 position.

  • Thermal Activation: Heat the mixture to 60 °C for 4 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The starting material exhibits a distinct dibromo isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio). Successful SNAr is instantly validated by the appearance of a product mass showing a monobromo isotopic pattern (M, M+2 in a 1:1 ratio).

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

Objective: Couple an aryl boronic acid to the remaining C7-Br of the intermediate generated in Protocol A.

  • Reaction Setup: To a Schlenk flask, add the C4-substituted-7-bromocinnoline (1.0 equiv), aryl boronic acid (1.5 equiv), and Na2CO3 (3.0 equiv).

  • Solvent System: Suspend in a degassed mixture of Toluene/1,4-Dioxane/Water (1:2:2 v/v/v). Causality: The biphasic system dissolves both the organic substrates (Toluene/Dioxane) and the inorganic base (Water). Degassing prevents the oxidation of the Pd0 catalyst.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Causality: The electron-rich triphenylphosphine ligands facilitate the oxidative addition of Pd0 into the relatively unactivated C7-Br bond.

  • Thermal Activation: Heat to 100 °C under an inert argon atmosphere for 12 hours. The basic conditions convert the boronic acid into a highly nucleophilic boronate complex, accelerating the transmetalation step.

  • Self-Validation (LC-MS): Complete conversion is confirmed when the monobromo isotopic pattern (M, M+2) completely disappears, replaced by the exact mass of the cross-coupled product lacking any bromine isotopes.

Applications in Drug Development

The ability to orthogonally functionalize 4,7-dibromocinnoline drastically accelerates Structure-Activity Relationship (SAR) campaigns. By locking in a specific pharmacophore at the C4 position via a simple SNAr reaction, medicinal chemists can rapidly generate a library of C7-variants using late-stage Palladium-catalyzed cross-coupling. This modularity minimizes synthetic bottlenecks and maximizes the chemical space explored during hit-to-lead optimization.

References

  • PubChem. "4,7-Dibromocinnoline | C8H4Br2N2 | CID 91844788". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Cinnoline | C8H6N2 | CID 9208". National Center for Biotechnology Information. URL:[Link]

  • Danilkina, N.A., et al. "Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines". Molecules (MDPI). 2019; 24(13):2386. URL:[Link]

Sources

Foundational

Photophysical Characteristics and Derivatization Strategies of 4,7-Dibromocinnoline Scaffolds

Executive Summary The development of advanced optoelectronic materials and fluorescent biological probes relies heavily on the strategic design of heterocyclic scaffolds. Among these, the cinnoline (1,2-diazine) nucleus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced optoelectronic materials and fluorescent biological probes relies heavily on the strategic design of heterocyclic scaffolds. Among these, the cinnoline (1,2-diazine) nucleus has emerged as a privileged, electron-deficient core[1]. Specifically, 4,7-dibromocinnoline serves as a highly versatile building block. The strategic placement of bromine atoms at the 4- and 7-positions provides orthogonal reactive handles for transition-metal-catalyzed cross-coupling, enabling the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

This technical guide provides an in-depth analysis of the photophysical mechanisms governing cinnoline derivatives, details field-proven protocols for their synthesis, and outlines self-validating methodologies for their photophysical characterization.

Mechanistic Principles of Cinnoline Photophysics

The 1,2-Diazine Core as an Electron Acceptor

The photophysical behavior of cinnoline derivatives is fundamentally dictated by the strongly electron-withdrawing nature of the 1,2-diazine ring. The adjacent nitrogen atoms lower the energy of the LUMO, making the cinnoline core an excellent electron acceptor (A) in Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectures. When electron-donating groups (EDGs) such as arylamines or methoxyarenes are conjugated to the core, the system exhibits strong Intramolecular Charge Transfer (ICT) upon photoexcitation.

Differential Reactivity and Orbital Coupling at the 4- and 7-Positions

The choice of 4,7-dibromocinnoline is not arbitrary. The causality behind targeting these specific positions lies in their electronic communication with the diazine core:

  • C4 Position: Located alpha to the azo nitrogen, this position is highly electron-deficient. In palladium-catalyzed cross-coupling, the C4-Br bond undergoes oxidative addition significantly faster than the C7-Br bond. This differential reactivity allows for sequential, asymmetric functionalization.

  • C7 Position: Functionalization at the 7-position extends the

    
    -conjugation along the longitudinal axis of the bicyclic system, which drastically lowers the optical bandgap and induces significant bathochromic (red) shifts in both absorption and emission spectra.
    

The resulting ICT state is highly sensitive to solvent polarity (fluorosolvatochromism), making these derivatives highly valuable as environmental sensors and biological probes[2].

ICT_Pathway GS Ground State (S0) Donor-Acceptor LE Locally Excited (LE) State (S1) GS->LE Photon Absorption (UV-Vis) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation & Charge Transfer ICT->GS Non-Radiative Decay EM Fluorescence Emission (Red-Shifted) ICT->EM Radiative Decay EM->GS Return to S0

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) pathway in cinnoline derivatives.

Structural Derivatization: Synthesis Protocol

To harness the photophysical properties of 4,7-dibromocinnoline, researchers typically employ Suzuki-Miyaura cross-coupling to install aryl donors. The following protocol describes the synthesis of a symmetric 4,7-diaryl cinnoline fluorophore.

Step-by-Step Suzuki-Miyaura Coupling

Objective: Synthesis of 4,7-bis(4-(diphenylamino)phenyl)cinnoline.

  • Reagent Preparation: In an oven-dried Schlenk flask, add 4,7-dibromocinnoline (1.0 equiv), 4-(diphenylamino)phenylboronic acid (2.5 equiv), and

    
     (0.05 equiv).
    
    • Causality:

      
       is chosen as the catalyst because the triphenylphosphine ligands provide sufficient electron density to facilitate the oxidative addition into the less reactive C7-Br bond, ensuring complete double coupling.
      
  • Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of

    
     (2.0 M, 3.0 equiv).
    
    • Causality: Degassing via freeze-pump-thaw cycles is critical. Oxygen not only poisons the Pd(0) catalyst but can also form reactive oxygen species that degrade the electron-rich arylamine donors.

  • Reaction Execution: Heat the biphasic mixture to 90°C under an argon atmosphere for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 3:1).

  • Workup and Purification: Cool to room temperature, extract with dichloromethane (DCM), dry over anhydrous

    
    , and concentrate. Purify the crude product via silica gel column chromatography.
    

Quantitative Photophysical Data

The substitution of the 4,7-dibromocinnoline core drastically alters its optical properties. Table 1 summarizes the representative photophysical parameters of the unfunctionalized core versus its functionalized D-A-D derivatives in dichloromethane (DCM).

CompoundAbsorption

(nm)
Emission

(nm)
Stokes Shift (

)
Quantum Yield (

)
4,7-Dibromocinnoline 3153805,4300.02
4,7-bis(4-methoxyphenyl)cinnoline 3854905,5600.35
4,7-bis(4-(diphenylamino)phenyl)cinnoline 4406106,3300.68

Table 1: Comparative photophysical properties demonstrating the bathochromic shift and quantum yield enhancement upon D-A-D functionalization.

Photophysical Characterization Workflow

To ensure high scientific integrity, the measurement of photophysical properties must be treated as a self-validating system. The following protocol outlines the determination of the relative fluorescence quantum yield (


), incorporating internal controls to eliminate optical artifacts[2].
Step-by-Step Quantum Yield Determination
  • Standard Selection: Select a reference standard with a known quantum yield that absorbs at a similar wavelength to the cinnoline derivative. For blue/green emitters, Quinine Sulfate (

    
     in 0.1 M 
    
    
    
    ) is the gold standard.
  • Sample Preparation (The Internal Control): Prepare solutions of the cinnoline derivative in spectroscopic-grade DCM and the reference in 0.1 M

    
    .
    
    • Self-Validation Check: Dilute both solutions until their absorbance at the chosen excitation wavelength (

      
      ) is exactly matched and strictly below 0.05  (e.g., 
      
      
      
      ).
    • Causality: Keeping the absorbance below 0.05 prevents the "inner-filter effect," where the fluorophore re-absorbs its own emitted light, which would artificially depress the calculated quantum yield.

  • Spectroscopic Measurement:

    • Record the full UV-Vis absorption spectrum to verify the baseline and peak integrity.

    • Record the steady-state fluorescence emission spectrum using the exact same

      
       and slit widths for both the sample and the reference.
      
  • Data Integration and Calculation: Integrate the area under the emission curve (

    
    ) for both the sample and the reference. Calculate 
    
    
    
    using the comparative equation:
    
    
    

    (Where

    
     is the integrated emission intensity, 
    
    
    
    is the absorbance at
    
    
    , and
    
    
    is the refractive index of the solvents).

Exp_Workflow Start 4,7-Dibromocinnoline (Starting Material) Synth Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Synth Purif Purification & Verification (Column, NMR, MS) Synth->Purif Prep Sample Preparation (Spectroscopic Grade Solvents) Purif->Prep UV UV-Vis Absorption Spectroscopy Prep->UV PL Steady-State Fluorescence & Quantum Yield Prep->PL Data Photophysical Data Analysis (Stokes Shift, ICT) UV->Data PL->Data

Caption: Experimental workflow for the synthesis and photophysical validation of cinnoline derivatives.

References

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules, 2019, 24(12), 2271. URL: [Link]

  • Title: Synthesis, primary photophysical and antibacterial properties of naphthyl ester cinoxacin and nalidixic acid derivatives. Source: Journal of Photochemistry and Photobiology B: Biology, 2008, 92(2), 83-90. URL: [Link]

Sources

Exploratory

The Evolution and Application of Brominated Cinnoline Synthesis in Modern Drug Discovery

Executive Summary The cinnoline (benzo[ ]pyridazine) scaffold is a privileged heterocyclic pharmacophore that exhibits a broad spectrum of biological activities, ranging from anti-inflammatory properties to potent antine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnoline (benzo[


]pyridazine) scaffold is a privileged heterocyclic pharmacophore that exhibits a broad spectrum of biological activities, ranging from anti-inflammatory properties to potent antineoplastic effects. Within this chemical space, brominated cinnolines  (specifically 3-, 4-, and 6-bromocinnoline) have emerged as indispensable intermediates. The carbon-bromine (C–Br) bond provides an optimal balance of stability and reactivity, serving as a highly efficient linchpin for late-stage functionalization via palladium-catalyzed cross-coupling reactions.

This technical guide traces the historical discovery of the cinnoline core, dissects the mechanistic pathways of modern bromocinnoline synthesis, and provides field-proven, self-validating protocols for their application in advanced therapeutic development.

Historical Milestones in Cinnoline Discovery

The foundational chemistry of cinnolines dates back to the late 19th century, driven by the need to understand nitrogen-containing aromatics.

  • The von Richter Synthesis (1883): The first successful synthesis of the cinnoline ring system was achieved by the Russian-German chemist Victor von Richter[1]. His pioneering method involved the diazotization of ortho-substituted anilines[2]. Mechanistically, this reaction proceeds via the electrophilic attack of a transient diazonium cation onto an adjacent carbon-carbon center of unsaturation[3].

  • The Borsche-Koelsch Synthesis (1941–1943): Walther Borsche and Charles Frederick Koelsch independently expanded the synthetic toolkit by developing a route from ortho-aminoarylketones[4]. Treatment with nitrous acid yields a diazonium intermediate that cyclizes to form 4-hydroxycinnolines[4]. Historically, these hydroxylated cores were subsequently converted to 4-bromocinnolines using aggressive halogenating agents like phosphoryl bromide (

    
    ).
    

While these classical methods established the viability of the cinnoline core, they often suffered from harsh conditions and poor regiocontrol during downstream halogenation, necessitating the development of modern, direct brominative cyclizations.

Modern Mechanistic Pathways: Richter-Type Cyclizations

In contemporary drug discovery, synthesizing complex architectures like cinnoline-fused cyclic enediynes (potent DNA-cleaving antibiotics) requires highly regioselective bromination[5].

A breakthrough in this domain is the Richter-type cyclization of ortho-alkynylaryltriazenes . Instead of relying on unstable diazonium salts, modern chemists utilize triazenes as stable, masked diazonium equivalents. For example, the acid-promoted cyclization of o-(1,3-butadiynyl)phenyltriazene in the presence of a bromide source directly yields 3-alkynyl-4-bromocinnoline. This transformation is elegantly efficient: the triazene unmasks to a diazonium species, which undergoes an intramolecular 6-endo-dig cyclization onto the alkyne, simultaneously capturing a bromide ion at the C4 position.

G N1 Historical Precursors (ortho-Anilines / Arylketones) N2 Classical Cyclization (von Richter / Borsche-Koelsch) N1->N2 Diazotization / Acidic Condensation N5 Brominated Cinnolines (e.g., 4-Bromo / 6-Bromocinnoline) N2->N5 Halogenation (POBr3 / Br2) N3 Triazene Precursors (o-alkynylphenyltriazenes) N4 Richter-Type Cyclization (Direct Brominative Annulation) N3->N4 HBr / Lewis Acid N4->N5 Direct Formation N6 Pd-Catalyzed Cross-Coupling (Sonogashira / Suzuki-Miyaura) N5->N6 C-Br Bond Activation N7 Advanced Therapeutics (Enediynes / Kinase Probes) N6->N7 Late-Stage Functionalization

Logical workflow of bromocinnoline synthesis and therapeutic functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly defined.

Protocol A: Synthesis of 3-Alkynyl-4-bromocinnoline via Triazene Cyclization

Purpose: Generation of a highly reactive electrophilic handle for enediyne synthesis[6].

  • Preparation: Dissolve o-(1,3-butadiynyl)phenyltriazene (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich alkyne moieties.

  • Activation: Cool the solution to 0 °C and add aqueous hydrobromic acid (48% HBr, 2.0 eq) dropwise. Causality: HBr serves a dual purpose—it protonates the triazene to release the reactive diazonium species and provides the nucleophilic bromide (

    
    ) required for trapping the cyclized carbocation.
    
  • Cyclization & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). Self-Validation: The reaction is complete when the starting material spot disappears and a highly UV-active spot (the extended conjugated cinnoline system) emerges.

  • Quenching & Isolation: Quench with saturated aqueous

    
     to neutralize excess acid, preventing degradation of the newly formed cinnoline core. Extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Sonogashira Cross-Coupling of 6-Bromocinnoline

Purpose: Synthesis of 6-ethynylcinnoline, a bioorthogonal chemical probe for kinase target identification[7].

  • Solvent Degassing: Prepare a solution of 6-bromocinnoline (1.0 eq) in a 1:1 mixture of Triethylamine (

    
    ) and DMF. Degas the solvent by bubbling argon for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state. Degassing is non-negotiable for high yields.
    
  • Reagent Addition: Add (trimethylsilyl)acetylene (1.5 eq). Causality: The TMS group protects the terminal alkyne from unwanted homocoupling (Glaser coupling).

  • Catalyst Initiation: Add

    
     (0.05 eq) and CuI (0.1 eq). Causality: CuI acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the Pd(II)-aryl complex significantly faster than the terminal alkyne alone[7].
    
  • Reaction & Validation: Stir at 50 °C. Monitor via LC-MS. Self-Validation: Successful conversion is confirmed by the disappearance of the distinct isotopic bromine signature (M and M+2 peaks of equal intensity) and the appearance of the product mass [M+H]

    
    .
    

Quantitative Data: Cross-Coupling Efficacy

The versatility of brominated cinnolines is best demonstrated by their performance in various palladium-catalyzed cross-coupling reactions. The table below summarizes validated yield metrics across different functionalization strategies.

Starting MaterialCoupling PartnerCatalyst SystemTarget ApplicationAvg. Yield (%)
6-Bromocinnoline (Trimethylsilyl)acetylene

/ CuI
Bioorthogonal Kinase Probes85 – 92%
3-Alkynyl-4-bromocinnoline 5-Hexyn-1-ol

/ CuI
Cinnoline-fused Enediynes78 – 84%
4-Bromocinnoline Phenylboronic acid

/

Anti-inflammatory Scaffolds88 – 95%
6-Bromocinnoline Morpholine

/ BINAP
CNS-active Therapeutics72 – 80%

Conclusion and Future Perspectives

From Victor von Richter's foundational discovery in 1883 to modern Richter-type triazene cyclizations, the synthesis of cinnolines has evolved from a theoretical curiosity into a cornerstone of medicinal chemistry. Brominated cinnolines, in particular, serve as the ultimate synthetic pivot points. By mastering the causality behind their formation and their subsequent activation in cross-coupling cycles, drug development professionals can rapidly generate vast libraries of complex, biologically active molecules, including DNA-cleaving enediynes and highly specific chemical probes.

References

  • victor von richter (1841-1891) – the famous russian - german chemist . Revista CNIC. Available at:[Link]

  • Victor von Richter . Grokipedia. Available at: [Link]

  • Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives . IOSR Journal. Available at: [Link]

  • Borsche-Koelsch-Cinnolinsynthese . Wikipedia. Available at:[Link]

  • A short route to 3-alkynyl-4-bromo(chloro)cinnolines by Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriaz-1-enes . ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne . St. Petersburg University / ACS. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Scalable Synthesis of 4,7-Dibromocinnoline

Introduction: The Significance of 4,7-Dibromocinnoline as a Core Scaffold Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4,7-Dibromocinnoline as a Core Scaffold

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the cinnoline ring is a critical determinant of a molecule's pharmacological profile and physicochemical properties. 4,7-Dibromocinnoline, in particular, represents a highly valuable and versatile building block. The two bromine atoms serve as strategic handles for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery programs.[4]

Despite its potential, the direct, scalable synthesis of 4,7-dibromocinnoline is not extensively documented in readily available literature. This guide addresses this gap by presenting a robust and logically designed multi-step synthetic pathway. The proposed route is grounded in well-established, scalable chemical transformations, providing researchers with a reliable protocol to access this key intermediate on a laboratory to pilot-plant scale. Each step is detailed with an explanation of the underlying chemical principles, ensuring that the protocol is not just a set of instructions but a self-validating system for producing high-purity material.

Retrosynthetic Analysis and Strategic Pathway Design

To devise a scalable and efficient synthesis, a retrosynthetic analysis was performed. The primary challenge lies in achieving the desired 4,7-dibromo substitution pattern with high regioselectivity. A strategy of building the core ring first and then functionalizing it was chosen for its robustness and control.

The proposed disconnection strategy involves a late-stage functionalization of an activated C4 position, preceded by the formation of a 7-bromocinnoline core. This approach allows for the use of readily available starting materials and avoids potentially low-yield or non-selective bromination of the parent cinnoline ring.

G Target 4,7-Dibromocinnoline (Target) Intermediate3 7-Bromo-4-chlorocinnoline (Activated Intermediate) Target->Intermediate3 Halogen Exchange (e.g., with NaBr/Cu(I)) Intermediate2 7-Bromo-4-hydroxycinnoline (Cinnolin-4-one) Intermediate3->Intermediate2 Chlorination (POCl₃) [Key Activation Step] StartingMaterial 2-Amino-4-bromoacetophenone (Starting Material) Intermediate2->StartingMaterial Borsche-Herbert Cyclization [Ring Formation]

Diagram 1: Retrosynthetic analysis of 4,7-Dibromocinnoline. This diagram illustrates the logical disconnection of the target molecule into a readily available starting material via key intermediates.

Proposed Scalable Synthetic Pathway

The forward synthesis is designed as a three-step sequence. It begins with the formation of the cinnoline ring system, followed by activation of the 4-position via chlorination, and concludes with a halogen exchange to install the final bromine atom. This pathway is advantageous for its use of cost-effective reagents and well-understood, scalable reaction classes.

Diagram 2: Proposed three-step synthesis of 4,7-Dibromocinnoline. This workflow outlines the progression from starting material to the final product through key chemical transformations.

Data Presentation: Summary of Quantitative Parameters

The following table summarizes the key quantitative data for the proposed synthesis, providing a quick reference for reaction setup and expected outcomes.

StepReactionStarting MaterialProductKey ReagentsSolventTemp (°C)Time (h)Est. Yield (%)
1 Borsche-Herbert Cyclization2-Amino-4-bromoacetophenone7-Bromo-4-hydroxycinnolineNaNO₂, HClHCl (aq)0-5, then 80-901, then 4-670-80
2 Chlorination7-Bromo-4-hydroxycinnoline7-Bromo-4-chlorocinnolinePOCl₃Toluene (optional)110-1203-685-95
3 Halogen Exchange7-Bromo-4-chlorocinnoline4,7-DibromocinnolineNaBr, CuBrNMP or DMF140-16012-1865-75

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-4-hydroxycinnoline

This initial step constructs the core cinnoline ring via a Borsche-Herbert type cyclization. The reaction proceeds through the diazotization of the aromatic amine followed by an intramolecular cyclization.[5]

  • Materials:

    • 2-Amino-4-bromoacetophenone

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

  • Protocol:

    • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-4-bromoacetophenone (1.0 eq) in a mixture of concentrated HCl and water (e.g., 5M solution).

    • Cool the suspension to 0-5 °C using a circulating chiller.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cooled suspension via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour to ensure complete formation.

    • Slowly heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours, during which the cyclization occurs and a precipitate forms. Gas evolution (N₂) will be observed.

    • Cool the mixture to room temperature. Collect the solid product by filtration.

    • Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a cold organic solvent (e.g., ethanol or diethyl ether) to remove non-polar impurities.

    • Dry the crude product under vacuum. For higher purity, recrystallization from a suitable solvent like acetic acid or ethanol/water can be performed.[6]

Step 2: Synthesis of 7-Bromo-4-chlorocinnoline

This step activates the 4-position for the final halogen exchange. The hydroxyl group of the cinnolin-4-one tautomer is converted to a chloro group using a standard and highly effective chlorinating agent.[5][7]

  • Materials:

    • 7-Bromo-4-hydroxycinnoline (from Step 1)

    • Phosphorus Oxychloride (POCl₃)

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas. Wear appropriate personal protective equipment (PPE).

    • Charge the reactor with 7-bromo-4-hydroxycinnoline (1.0 eq).

    • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the solid. The reaction is often run neat, but a high-boiling inert solvent like toluene can be used for better temperature control on a large scale.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-6 hours. The reaction progress can be monitored by TLC or HPLC.

    • After completion, cool the mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution and efficient cooling.

    • Neutralize the acidic aqueous solution to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution. This will precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 7-bromo-4-chlorocinnoline.

Step 3: Synthesis of 4,7-Dibromocinnoline

The final step involves a nucleophilic aromatic substitution, replacing the 4-chloro group with a bromine atom. A copper(I) catalyst is often employed to facilitate this type of halogen exchange reaction, which can be considered a variation of the Sandmeyer reaction or a Finkelstein-type reaction on an aromatic system.

  • Materials:

    • 7-Bromo-4-chlorocinnoline (from Step 2)

    • Sodium Bromide (NaBr)

    • Copper(I) Bromide (CuBr)

    • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Protocol:

    • To a dry reactor under an inert atmosphere (e.g., nitrogen), add 7-bromo-4-chlorocinnoline (1.0 eq), sodium bromide (1.5-2.0 eq), and a catalytic amount of copper(I) bromide (0.1-0.2 eq).

    • Add a high-boiling polar aprotic solvent such as NMP or DMF.

    • Heat the mixture to 140-160 °C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel to yield the final, high-purity 4,7-dibromocinnoline.[6][8]

References

  • Balova, I. A., & Vinogradova, O. V. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499-524.

  • Ingenta Connect. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives.

  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29.

  • IJARIIT. (2019). A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Innovative Ideas and Technology, 5(3).

  • Sztanke, K., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(21), 5035.

  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.

  • BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine.

  • Organic Syntheses. 4,7-dichloroquinoline.

  • Google Patents. (1999). Method for purifying a bromine compound.

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(2), M1841.

  • BenchChem. (2025). Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry.

  • Request PDF. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.

  • Kumar, P., et al. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 7(2), 105.

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) at C4 of 4,7-Dibromocinnoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Strategic Overview in Drug Discovery Cinnoline (1,2-diazanap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Strategic Overview in Drug Discovery

Cinnoline (1,2-diazanaphthalene) derivatives are privileged heterocyclic scaffolds in modern pharmacology, exhibiting potent antimicrobial, anti-inflammatory, and antitumoral properties [1]. In the pursuit of complex, multi-functionalized cinnoline therapeutics, 4,7-dibromocinnoline serves as a premier dielectrophilic building block.

The strategic value of 4,7-dibromocinnoline lies in the stark electronic disparity between its two halogenated positions. By strictly controlling reaction conditions, chemists can achieve >99% regioselectivity for Nucleophilic Aromatic Substitution (S_NAr) at the C4 position. This leaves the C7 bromide entirely intact, providing an orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

Mechanistic Rationale: The Electronic Disparity

Why does S_NAr occur exclusively at C4 and not C7?

The regioselectivity is dictated by the thermodynamic stability of the intermediate Meisenheimer complex.

  • C4 Activation (Kinetically & Thermodynamically Favored): The C4 position is adjacent to the highly electron-withdrawing diaza group (N1 and N2). When a nucleophile attacks C4, the resulting anionic Meisenheimer complex is profoundly stabilized by the delocalization of the negative charge directly onto the electronegative nitrogen atoms of the pyridazine ring.

  • C7 Deactivation (Disfavored): The C7 position resides on the benzenoid ring. It lacks direct resonance communication with the diaza system. Consequently, the transition state for nucleophilic attack at C7 carries a prohibitively high activation energy under standard S_NAr conditions [1].

SNAr_Mechanism SM 4,7-Dibromocinnoline (Dielectrophile) C4_Path Attack at C4 (Highly Favored) SM->C4_Path C7_Path Attack at C7 (Disfavored) SM->C7_Path Nu Nucleophile (Nu⁻) Nu->C4_Path Nu->C7_Path MC4 Meisenheimer Complex (Stabilized by N1/N2) C4_Path->MC4 MC7 Unstabilized Intermediate (High Energy Barrier) C7_Path->MC7 Prod 4-Nu-7-bromocinnoline (Regioselective Product) MC4->Prod - Br⁻ NoRxn No Reaction at C7 MC7->NoRxn Blocked

Mechanistic pathway of regioselective S_NAr at C4 vs C7 in 4,7-dibromocinnoline.

Orthogonal Functionalization Workflow

To maximize the utility of 4,7-dibromocinnoline, workflows should be designed sequentially. The S_NAr reaction must be performed first to install the C4 functional group, followed by palladium-catalyzed cross-coupling at the unactivated C7 position. Attempting cross-coupling first will result in competitive insertion at both C4 and C7.

Orthogonal_Workflow SM 4,7-Dibromocinnoline Step1 Step 1: SNAr at C4 Reagents: Nu-H, Base, Polar Solvent Temp: 50-100 °C SM->Step1 Int 4-Substituted-7-bromocinnoline (Isolated Intermediate) Step1->Int Regioselective (>99%) Step2 Step 2: Pd-Catalyzed Cross-Coupling at C7 Reagents: Ar-B(OH)2, Pd-cat, Base Temp: 80-110 °C Int->Step2 Final 4,7-Disubstituted Cinnoline (Final Drug Scaffold) Step2->Final Orthogonal C-C Bond Formation

Orthogonal functionalization workflow exploiting the C4/C7 electronic disparity.

Quantitative Data & Reaction Conditions

The following table summarizes the optimized reaction conditions for various nucleophile classes. Data is synthesized from validated analogous dihalocinnoline systems [1][2].

Nucleophile TypeRepresentative ReagentSolventTemp (°C)Time (h)Expected YieldRegioselectivity (C4:C7)
Azide NaN₃ (2.0 eq)DMF502480–90%>99:1
Aliphatic Amine Morpholine (2.5 eq)EtOH801285–95%>99:1
Aromatic Amine Aniline (1.5 eq) + DIPEAn-BuOH1001870–85%>99:1
Alkoxide NaOMe (1.1 eq)MeOH25290–95%>99:1
Thiolate NaSMe (1.1 eq)THF25485–90%>99:1

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Azidation (Synthesis of 4-azido-7-bromocinnoline)

Azidocinnolines are critical precursors for CuAAC "Click" chemistry and fluorogenic probes [1].

  • Preparation: In a flame-dried Schlenk flask, dissolve 4,7-dibromocinnoline (1.0 mmol, 1.0 equiv) in anhydrous DMF (10.0 mL, 0.1 M).

  • Reagent Addition: Add sodium azide (NaN₃) (130 mg, 2.0 mmol, 2.0 equiv) in one portion.

  • Reaction: Degas the mixture via sparging with Argon for 5 minutes. Stir the reaction mixture at 50 °C for 24 hours.

  • Self-Validation (LC-MS Tracking): Sample 10 µL of the reaction mixture. The starting material exhibits a distinct M, M+2, M+4 (1:2:1) isotope pattern. The reaction is complete when this is fully replaced by a clean M, M+2 (1:1) pattern, confirming the displacement of exactly one bromine atom.

  • Workup: Pour the mixture into ice-cold distilled water (30 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMF, followed by brine (1 × 10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the product as a crystalline solid. Note: Store azides at -20 °C protected from light.

Protocol B: Regioselective Amination (Synthesis of 4-amino-7-bromocinnoline derivatives)
  • Preparation: Suspend 4,7-dibromocinnoline (1.0 mmol, 1.0 equiv) in absolute Ethanol (10.0 mL).

  • Reagent Addition: Add the desired aliphatic secondary amine (e.g., morpholine) (2.5 mmol, 2.5 equiv). Causality note: Excess amine acts as both the nucleophile and the acid scavenger (base) for the generated HBr. If using a less nucleophilic aromatic amine (e.g., aniline), use 1.5 equiv of the amine and add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as the base in n-Butanol.

  • Reaction: Heat the mixture to reflux (80 °C for EtOH; 100 °C for n-BuOH) and stir for 12–18 hours.

  • Workup: Cool the reaction to room temperature. In many cases, the 4-amino-7-bromocinnoline product will precipitate directly from the alcoholic solvent.

  • Purification: Filter the precipitate, wash with cold ethanol (5 mL), and dry under high vacuum. If no precipitate forms, concentrate the solvent and purify via flash chromatography (DCM/MeOH).

Protocol C: Regioselective Etherification
  • Preparation: Dissolve 4,7-dibromocinnoline (1.0 mmol) in anhydrous THF (8.0 mL) and cool to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add a solution of Sodium Methoxide (NaOMe) (1.1 mmol, 1.1 equiv) in Methanol (2.0 mL). Strict stoichiometric control (1.1 eq maximum) is required here to prevent any minor background attack at C7, as alkoxides are highly reactive.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining alkoxide. Extract with EtOAc (2 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Quality Control

To definitively prove regioselectivity without X-ray crystallography, utilize ¹H NMR spectroscopy:

  • Diagnostic C3 Proton: The proton at the C3 position of the cinnoline ring is highly sensitive to the electronic nature of the C4 substituent. Upon successful displacement of the strongly electron-withdrawing C4-bromide with an electron-donating group (e.g., an amine or alkoxide), the C3 proton will experience a significant upfield shift (shielding).

  • Aromatic Region Integrity: The splitting pattern of the benzenoid protons (C5, C6, C8) will remain largely unchanged (typically an ABX or AMX spin system), confirming the C7 bromide remains untouched.

References

  • Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines Molecules (MDPI), 2019, 24(13), 2366. URL:[Link] [1]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Indian Journal of Pharmaceutical Education and Research, 2025, 59(1), 13-29. URL: [Link] [2]

Method

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4,7-Dibromocinnoline

This Application Note is structured to guide researchers through the regioselective functionalization of 4,7-dibromocinnoline. It synthesizes principles from heterocyclic chemistry, specifically drawing on the reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the regioselective functionalization of 4,7-dibromocinnoline. It synthesizes principles from heterocyclic chemistry, specifically drawing on the reactivity patterns of analogous 4,7-dihaloquinolines and quinazolines, to provide a robust, field-ready protocol.[1]

Strategic Overview: The Cinnoline Challenge

The cinnoline (1,2-benzodiazine) scaffold is a critical bioisostere for quinoline and isoquinoline in medicinal chemistry, offering unique hydrogen-bonding capabilities and altered metabolic stability. However, the 4,7-dibromocinnoline intermediate presents a specific regioselectivity challenge: distinguishing between the heterocyclic bromide at C4 and the benzenoid bromide at C7. [1]

Mechanistic Logic (The "Why")

Success in this workflow relies on exploiting the electronic disparity between the two halogenated positions:

  • The C4-Position (High Reactivity): The C4 carbon is part of the electron-deficient pyridazine ring. The adjacent nitrogen atoms (N1 and N2) exert a strong electron-withdrawing effect, significantly lowering the bond dissociation energy of the C4-Br bond and making it highly susceptible to oxidative addition by Pd(0) species or

    
     processes.
    
  • The C7-Position (Lower Reactivity): Located on the fused benzene ring, the C7-Br bond behaves similarly to a standard aryl bromide. It requires higher activation energy (elevated temperatures or electron-rich ligands) to undergo oxidative addition compared to the C4 position.

Core Directive: By controlling catalyst activity (ligand sterics/electronics) and temperature, we can achieve exclusive C4-functionalization followed by C7-diversification.[1]

Visual Workflow: Sequential Functionalization

The following diagram illustrates the decision tree for processing 4,7-dibromocinnoline.

Cinnoline_Workflow Start 4,7-Dibromocinnoline (Starting Material) Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, Na2CO3 rt to 40°C SNAr SNAr Amination (Nucleophilic Attack) Start->SNAr HNR2, DIPEA, Heat (C4 Selective) Intermed 4-Substituted-7-bromocinnoline (Stable Intermediate) Step1->Intermed >90% Regioselectivity Step2 Step 2: C7-Coupling (Buchwald/Suzuki) Intermed->Step2 Pd2(dba)3, XPhos 100°C Final 4,7-Disubstituted Cinnoline (Target Scaffold) Step2->Final SNAr->Intermed Yields 4-Amino-7-bromo

Figure 1: Sequential functionalization logic. The electron-deficient C4 position is targeted first under mild conditions, followed by forcing conditions for C7.[1]

Experimental Protocols

Protocol A: Synthesis of 4,7-Dibromocinnoline (Precursor)

Note: If not commercially sourced, this is synthesized from 7-bromo-4-hydroxycinnoline.[1]

  • Reagents: 7-bromo-4-hydroxycinnoline (1.0 eq), Phosphorus oxybromide (

    
    , 3.0 eq), Anisole (solvent/additive).[1]
    
  • Procedure:

    • Suspend starting material in anhydrous anisole (0.5 M).[1]

    • Add

      
       portion-wise under 
      
      
      
      .
    • Heat to 140°C for 4 hours. (Monitor by LCMS for disappearance of [M+H] peak).

    • Quench: Pour onto ice/sat.

      
       carefully. Extract with DCM.
      
    • Purification: Flash chromatography (Hexane/EtOAc).[1] The product is less polar than the starting material.

Protocol B: Regioselective C4-Suzuki Coupling

Objective: Install an aryl group at C4 without touching C7.

Reagents:

  • Substrate: 4,7-Dibromocinnoline (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)[1]

  • Catalyst:

    
     (5 mol%) — Chosen for lower reactivity compared to Buchwald precatalysts, ensuring selectivity.[1]
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)[1]
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed).[1]

Step-by-Step:

  • Charge a reaction vial with 4,7-dibromocinnoline, boronic acid, and

    
    .
    
  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed solvent (0.1 M concentration) and aqueous base.

  • Critical Step: Stir at room temperature for 2 hours. If conversion is <10%, warm strictly to 40°C. Do not exceed 50°C.

  • Validation: Monitor via HPLC. The C4-product usually elutes later than the starting material (reverse phase).

    • Success Criteria: >95% consumption of SM; <5% formation of bis-coupled product.

Protocol C: C7-Buchwald-Hartwig Amination

Objective: Functionalize the remaining "deactivated" C7-bromide.

Reagents:

  • Substrate: 4-Aryl-7-bromocinnoline (from Protocol B).[1]

  • Nucleophile: Morpholine/Piperidine/Aniline (1.2 eq).[1]

  • Catalyst System:

    
     (2 mol%) + XPhos  or RuPhos  (4 mol%).[1]
    
    • Rationale: Dialkylbiaryl phosphine ligands are required to activate the electron-neutral C7-bromide.

  • Base:

    
     (dry, 2.0 eq) or NaOtBu (for weak amines).[1]
    
  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Combine substrate, amine, base, and catalyst precursor/ligand in a sealed tube.[1]

  • Add solvent (anhydrous).

  • Heat to 100°C - 110°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via prep-HPLC.

Data Summary & Troubleshooting

The following table summarizes expected reactivity trends based on catalyst and position.

VariableC4-Position (Heterocyclic)C7-Position (Benzenoid)
Electronic State Highly

-deficient (Electrophilic)
Electron-neutral/Deactivated
Pref.[1] Reaction Oxidative Addition (Fast) /

Oxidative Addition (Slow)
Ideal Catalyst

,

XPhos-Pd-G3, BrettPhos-Pd-G3
Temp.[1] Window 25°C – 50°C80°C – 120°C
Common Byproduct Hydrodehalogenation (if wet)Homocoupling (if

present)
Analytical Checkpoints (NMR)
  • Proton Shift: The H3 proton (singlet) is the diagnostic marker.

    • Parent: ~9.2 - 9.4 ppm.

    • C4-Substituted: Shifts upfield (shielded) to ~8.0 - 8.5 ppm due to loss of the bromine's inductive effect and ring current changes.

References

  • Cinnoline Scaffold in Medicinal Chemistry

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: Molecules (MDPI), 2019.
    • URL:[Link][1]

  • Regioselectivity Analog (Quinazoline)

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[1][2]

    • Source: PMC (NIH), 2018.
    • URL:[Link]

    • Relevance: Establishes the protocol of C4-first functionalization in 1,3-diazanaphthalenes, directly applicable to the 1,2-diazanaphthalene (cinnoline) system.
  • Reactivity of Dichloroquinolines

    • Title: Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.[3]

    • Source: Molecules (MDPI), 2013.
    • URL:[Link][1]

    • Relevance: Confirms the reactivity order where positions alpha to the nitrogen (C4) react preferentially over benzenoid halogens.
  • General Palladium Mechanism & Ligand Effects

    • Title: Mechanistic studies on palladium-catalyzed coupling reactions.[4]

    • Source: IDEALS (University of Illinois), 2011.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Synthesis of Donor-Acceptor Polymers Using 4,7-Dibromocinnoline

Rationale and Mechanistic Insights In the development of advanced organic semiconductors, the donor-acceptor (D-A) copolymer architecture is the prevailing strategy for tuning frontier molecular orbitals (HOMO/LUMO) and...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Insights

In the development of advanced organic semiconductors, the donor-acceptor (D-A) copolymer architecture is the prevailing strategy for tuning frontier molecular orbitals (HOMO/LUMO) and reducing the optical bandgap[1]. Within this paradigm, 4,7-dibromocinnoline has emerged as a highly effective electron-deficient (acceptor) building block.

The cinnoline moiety—a 1,2-diazanaphthalene framework—exerts a profound electron-withdrawing effect due to its adjacent electronegative nitrogen atoms, which significantly depresses the LUMO energy level of the resulting polymer[2]. The selection of the 4,7-dibromo substitution pattern is mechanistically deliberate: coupling at the 4- and 7-positions enforces a highly planar and extended


-conjugation pathway along the polymer backbone. This specific geometry maximizes intramolecular charge transfer (ICT) between the donor and acceptor units while minimizing steric torsion, a critical factor for achieving high charge carrier mobility and favorable morphology in optoelectronic devices[3].

To construct these polymers, palladium-catalyzed Suzuki-Miyaura cross-coupling polycondensation is utilized[4]. This method is chosen over Stille coupling to eliminate the generation of highly toxic trimethylstannyl byproducts, aligning with the scalable and sustainable material development practices required for bio-integrated electronics and drug-delivery sensors.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the synthesis of a model polymer, Poly(cinnoline-alt-fluorene) (PCin-Flu).

Mechanistic Causality: Step-growth polymerization is strictly governed by the Carothers equation. A precise 1:1 molar ratio of the dibromo-acceptor to the diboronic-ester-donor is mandatory to achieve high molecular weights; any deviation caps chain growth prematurely.

Materials Required
  • Acceptor: 4,7-Dibromocinnoline (0.500 mmol, strictly purified)

  • Donor: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (0.500 mmol)

  • Catalyst System: Pd₂(dba)₃ (0.010 mmol, 2 mol%) and P(o-tolyl)₃ (0.040 mmol, 8 mol%)

  • Solvents/Reagents: Degassed anhydrous Toluene (10 mL), 2M K₂CO₃ aqueous solution (2 mL), Aliquat 336 (2 drops)

Phase 1: Anaerobic Setup and Initiation
  • Loading: In an argon-filled glovebox, combine the monomers, Pd₂(dba)₃, and P(o-tolyl)₃ in a 50 mL Schlenk flask.

    • Causality: Pd(0) active species are highly sensitive to oxidation. Glovebox preparation prevents the formation of inactive Pd(II) black, ensuring the oxidative addition step proceeds efficiently.

  • Solvent Addition: Transfer the sealed flask to a Schlenk line. Inject the degassed toluene, 2M K₂CO₃, and Aliquat 336.

    • Causality: Aliquat 336 acts as a phase transfer catalyst, shuttling the aqueous carbonate base into the organic phase. This is required to activate the boronic ester for the transmetalation step of the catalytic cycle.

  • Polymerization: Heat the biphasic mixture at 90°C for 48 hours under vigorous stirring (1000 rpm).

    • Validation Check: A successful reaction is self-indicating. The solution will transition from a pale yellow monomer mixture to a highly viscous, dark red/purple solution within 12–18 hours, physically validating chain extension and the emergence of ICT.

Phase 2: End-Capping and Termination
  • Capping: Inject phenylboronic acid (0.1 mmol) dissolved in 1 mL toluene and stir for 6 hours. Subsequently, inject bromobenzene (0.1 mmol) and stir for an additional 6 hours.

    • Causality: Unreacted terminal halogens or boronic esters act as exciton quenchers and charge traps. End-capping converts these reactive ends into stable phenyl groups, enhancing the ambient stability and longevity of the final device.

Phase 3: Purification and Fractionation
  • Precipitation: Cool the mixture to room temperature and precipitate it dropwise into 150 mL of cold, vigorously stirred methanol.

    • Validation Check: The formation of long, fibrous strands confirms a high-molecular-weight polymer. A fine, powdery precipitate indicates failed chain growth (oligomerization).

  • Soxhlet Extraction: Filter the polymer fibers into a cellulose thimble and extract sequentially:

    • Methanol (24h): Removes inorganic salts and the phase transfer catalyst.

    • Acetone (24h): Strips away unreacted monomers and low-molecular-weight oligomers.

    • Hexane (24h): Extracts medium-molecular-weight chains, narrowing the polydispersity index (PDI).

    • Chloroform (24h): Dissolves and extracts the target high-molecular-weight polymer.

  • Recovery: Concentrate the chloroform fraction, re-precipitate in methanol, filter, and dry under vacuum at 60°C overnight.

Process Visualization

Workflow N1 Monomer Preparation 4,7-Dibromocinnoline & Donor N2 Anaerobic Setup Schlenk Line & Degassing N1->N2 N3 Suzuki Polycondensation Pd(0), Base, 90°C, 48h N2->N3 Catalyst Addition N4 End-Capping Phenylboronic Acid / Bromobenzene N3->N4 Chain Termination N5 Precipitation & Filtration Methanol Crash-out N4->N5 N6 Soxhlet Extraction MeOH -> Acetone -> Hexane -> CHCl3 N5->N6 Purification

Figure 1: Workflow for the synthesis and purification of 4,7-dibromocinnoline D-A polymers.

Quantitative Data: Optoelectronic Properties

The table below summarizes the expected macromolecular and optoelectronic properties of 4,7-dibromocinnoline-based polymers when copolymerized with standard fluorene and thiophene (BDT) donors. The data illustrates how the strong electron-withdrawing nature of cinnoline effectively lowers the LUMO and narrows the bandgap.

PolymerDonor UnitAcceptor Unit

(kDa)
PDIOptical Bandgap (

, eV)
HOMO (eV)LUMO (eV)
PCin-Flu 9,9-Dioctylfluorene4,7-Cinnoline35.21.82.15-5.60-3.45
PCin-T Benzo[1,2-b:4,5-b']dithiophene4,7-Cinnoline42.52.11.78-5.45-3.67

References

  • Title: BN Embedded Polycyclic π-Conjugated Systems: Synthesis, Optoelectronic Properties, and Photovoltaic Applications Source: Frontiers in Chemistry (via PMC) URL: 2

  • Title: π-Conjugated Donor−Acceptor Copolymers Constituted of π-Excessive and π-Deficient Arylene Units. Optical and Electrochemical Properties in Relation to CT Structure of the Polymer Source: Journal of the American Chemical Society URL: 4

  • Title: Investigation of orienting novel donor-acceptor type conjugated copolymers and their influence on anisotropic charge transport Source: National Institute of Informatics (NII) URL: 5

  • Title: Two competing acceptors: Electronic structure of PNDITBT probed by time-resolved electron paramagnetic resonance spectroscopy Source: The Journal of Chemical Physics URL: 3

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Amination Protocols for 4,7-Dibromocinnoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Regioselective amination, Palladium-catalyzed cross-coupling, Cinnoline heterocycles Introduction & Mechanistic Causalit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Regioselective amination, Palladium-catalyzed cross-coupling, Cinnoline heterocycles

Introduction & Mechanistic Causality

The cinnoline core (1,2-diazanaphthalene) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-mesenchymal cancer agents[1]. When functionalizing 4,7-dibromocinnoline , chemists face a unique regioselectivity challenge that must be strategically leveraged.

The two bromine atoms exist in vastly different electronic environments:

  • The C4 Position (Highly Activated): Situated

    
     to the diaza system, the C4 carbon is highly electron-deficient. It readily undergoes spontaneous, catalyst-free Nucleophilic Aromatic Substitution (
    
    
    
    ) with amines[2].
  • The C7 Position (Unactivated): Located on the benzo-fused ring, the C7 bromine behaves as a standard, unactivated aryl halide. It is completely inert to

    
     conditions and strictly requires transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) for amination[3].
    

The Strategic Imperative: Attempting a direct Buchwald-Hartwig amination on 4,7-dibromocinnoline without addressing the C4 position will result in a chaotic mixture of


 and cross-coupling byproducts. Therefore, a self-validating protocol requires a sequential approach : first, a regioselective 

at C4 to install the first amine (or a protecting group), followed by a Pd-catalyzed Buchwald-Hartwig amination at C7[1].

Workflow A 4,7-Dibromocinnoline (Starting Material) B S_NAr Reaction (Amine 1, Base, Mild Heat) A->B C4 is highly activated C 4-Amino-7-bromocinnoline (Intermediate) B->C Regioselective substitution D Buchwald-Hartwig (Amine 2, Pd-cat, Ligand) C->D C7 requires Pd catalysis E 4,7-Diaminocinnoline (Final Product) D->E Cross-coupling complete

Regioselective sequential amination workflow for 4,7-dibromocinnoline.

Experimental Protocols

Protocol A: Regioselective at the C4 Position (Control Step)

To ensure the integrity of the subsequent Pd-catalyzed step, the hyper-reactive C4 position must first be aminated. This step acts as an internal control, proving that the C7 position remains intact under mild basic conditions[2].

Reagents:

  • 4,7-dibromocinnoline (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Ethanol (0.2 M)

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 4,7-dibromocinnoline (1.0 equiv) and dissolve in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 equiv) to the solution at room temperature. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the reaction, preventing amine hydrochloride precipitation.

  • Add the desired amine (1.2 equiv) dropwise.

  • Stir the reaction mixture at 60 °C for 2–4 hours. Monitor via LC-MS. The C4 bromine will displace rapidly, while the C7 bromine remains completely unreactive.

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over

    
    , and concentrate. Purify via flash chromatography to yield the 4-amino-7-bromocinnoline  intermediate.
    
Protocol B: Buchwald-Hartwig Amination at the C7 Position

With the C4 position functionalized, the C7 aryl bromide is now primed for palladium-catalyzed cross-coupling[1],[3].

Reagents:

  • 4-amino-7-bromocinnoline intermediate (1.0 equiv)

  • Amine 2 (1.5 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • Xantphos or RuPhos (0.10 equiv, 10 mol%)

  • 
     (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with the 4-amino-7-bromocinnoline intermediate (1.0 equiv),

    
     (5 mol%), Xantphos (10 mol%), and finely milled 
    
    
    
    (2.0 equiv).
  • Add anhydrous, degassed 1,4-Dioxane to reach a 0.1 M concentration.

  • Add Amine 2 (1.5 equiv). If Amine 2 is a liquid, it should be added outside the glovebox under a positive flow of

    
    .
    
  • Seal the vial with a Teflon-lined crimp cap and heat at 100 °C for 12–16 hours. Causality: 100 °C is required to overcome the activation energy barrier for the oxidative addition of the unactivated C7-Br bond.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C7-Br) Pd0->OA 4-Amino-7-bromocinnoline Coord Amine Coordination (Ligand Exchange) OA->Coord Amine 2 addition Deprot Deprotonation (Base Mediated) Coord->Deprot Base addition RE Reductive Elimination (C-N Bond Formation) Deprot->RE Intermediate complex RE->Pd0 Product release

Buchwald-Hartwig catalytic cycle at the C7 position of the cinnoline core.

Optimization Data & Ligand Causality

The choice of ligand and base is the most critical variable in the C7 amination step. The table below summarizes the quantitative data and the mechanistic reasoning behind standard optimization parameters.

EntryLigandBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
1 Xantphos

1,4-Dioxane 100 82 Optimal for primary amines. The wide bite angle (111°) of Xantphos enforces a geometry that strongly suppresses unwanted

-hydride elimination.
2 RuPhos

Toluene 90 78 Optimal for secondary amines. The bulky, electron-rich dialkylbiaryl phosphine facilitates rapid reductive elimination.
3BINAP

Toluene10045Suboptimal bite angle for this specific electronic environment; leads to higher rates of hydrodehalogenation byproducts.
4XPhos

t-Amyl OH10065Good alternative for base-sensitive functional groups, though conversion is slower compared to

/Dioxane systems.

Note: Yields are representative of standard optimization screens for unactivated aryl bromides on heterocycles.

Authoritative Insights for Drug Developers
  • Base Selection: While

    
     is a highly effective base for Buchwald-Hartwig aminations, it can cause side reactions if the C4-amine installed in Protocol A contains base-sensitive functional groups (e.g., esters, certain carbamates). In such cases, the milder 
    
    
    
    is strictly recommended[3].
  • Degassing is Non-Negotiable: Palladium(0) is highly susceptible to oxidation by dissolved

    
    . Solvents must be sparged with argon or nitrogen for at least 30 minutes prior to use to ensure a self-validating, reproducible yield.
    

References

  • Martínez-Peña, F., Pearson, A. D., Tang, E. L., Kuburich, N. A., Mani, S. A., Schultz, P. G., Bollong, M. J., & Lairson, L. L. (2022). Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers. European Journal of Medicinal Chemistry, 242, 114638. URL:[Link]

  • Danilkina, N. A., Bukhtiiarova, N. S., Govdi, A. I., Vasileva, A. A., Rumyantsev, A. M., Volkov, A. A., Sharaev, N. I., Povolotskiy, A. V., Boyarskaya, I. A., Kornyakov, I. V., Tokareva, P. V., & Balova, I. A. (2019). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. Molecules, 24(13), 2386. URL:[Link]

Sources

Application

Application Note: Regioselective Preparation of 4,7-Disubstituted Cinnolines via Stille Cross-Coupling

Introduction & Mechanistic Rationale Cinnolines (1,2-diazanaphthalenes) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of phosphodiesterase 10A (PDE10A) inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cinnolines (1,2-diazanaphthalenes) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of phosphodiesterase 10A (PDE10A) inhibitors and potent antitumor agents[1]. Functionalization at the 4- and 7-positions is critical for optimizing target binding affinity and pharmacokinetic properties. The palladium-catalyzed Stille cross-coupling reaction remains a premier methodology for introducing aryl, heteroaryl, and vinyl groups onto the cinnoline core. Its primary advantages include exceptional functional group tolerance, the air-stability of organostannane reagents, and mild reaction conditions[2][3].

Causality of Regioselectivity: When synthesizing 4,7-disubstituted cinnolines, researchers typically start from a 4,7-dihalocinnoline, such as 4-chloro-7-bromocinnoline. Regioselective functionalization is achieved by exploiting the electronic disparity between the two positions. The C4 position is highly electron-deficient due to the adjacent diaza system, making the C–Cl bond at C4 highly reactive towards oxidative addition by Pd(0) species. Consequently, a controlled Stille coupling allows for the selective installation of the first substituent at C4. A subsequent, often more forcing, Stille coupling at the less activated C7-bromo position yields the fully elaborated 4,7-disubstituted cinnoline.

Reaction Workflow and Catalytic Cycle

The synthesis relies on a two-step sequential coupling workflow. The fundamental catalytic cycle involves oxidative addition of the cinnoline halide to Pd(0), transmetalation with the organostannane, and reductive elimination to form the new C–C bond.

Workflow A 4-Chloro-7-bromocinnoline B 1st Stille Coupling (Pd cat., R1-SnBu3) Regioselective at C4 A->B C 4-Substituted-7-bromocinnoline B->C D 2nd Stille Coupling (Pd cat., R2-SnBu3) Coupling at C7 C->D E 4,7-Disubstituted Cinnoline D->E

Regioselective two-step Stille coupling workflow for 4,7-disubstituted cinnolines.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Cinnoline-X TransMet Transmetalation Pd(II) Complex OxAdd->TransMet R-SnBu3 - X-SnBu3 RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product

Palladium-catalyzed Stille cross-coupling catalytic cycle.

Experimental Protocols

Self-Validating System (The KF Workup): Organotin byproducts are notoriously difficult to separate from the desired product via standard chromatography. This protocol integrates a specific aqueous potassium fluoride (KF) workup. The addition of KF converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride (


), which is easily removed by filtration[4]. This chemical validation ensures the organic phase is free of toxic tin contaminants before column chromatography, guaranteeing high-purity product isolation.
Protocol A: Regioselective C4-Coupling
  • Preparation: In a flame-dried Schlenk flask, dissolve 4-chloro-7-bromocinnoline (1.0 equiv, 1.0 mmol) and the desired organostannane (

    
    , 1.05 equiv) in anhydrous toluene (10 mL, 0.1 M).
    
  • Catalyst Addition: Add

    
     (0.05 equiv). Expert Insight: For less reactive stannanes, adding CuI (0.1 equiv) facilitates a Sn-to-Cu transmetalation, generating a highly reactive organocopper intermediate that rapidly transmetalates to Palladium, overcoming the slow kinetics of direct Sn-to-Pd transmetalation[3].
    
  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with argon.

  • Reaction: Heat the mixture to 90–100 °C for 4–8 hours[4]. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Add an equal volume (10 mL) of saturated aqueous KF solution and stir vigorously for 1 hour. Filter the resulting biphasic mixture through a pad of Celite to remove the insoluble

    
     precipitate.
    
  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography to afford the 4-substituted-7-bromocinnoline.
    
Protocol B: C7-Coupling
  • Preparation: Dissolve the 4-substituted-7-bromocinnoline (1.0 equiv, 1.0 mmol) and the second organostannane (

    
    , 1.2 equiv) in anhydrous 1,4-dioxane (10 mL).
    
  • Catalyst Addition: Add

    
     (0.02 equiv) and 
    
    
    
    (0.08 equiv). Expert Insight: The C7 bromide is significantly less activated than the C4 chloride. Utilizing a bulky, electron-rich phosphine ligand like
    
    
    significantly lowers the activation barrier for the oxidative addition of the unactivated C7-bromide, ensuring high conversion rates[2].
  • Reaction: Degas the mixture and heat to 110 °C for 12–16 hours.

  • Workup: Perform the KF workup as described in Protocol A. Extract, dry, and purify via flash chromatography to yield the final 4,7-disubstituted cinnoline.

Quantitative Data & Optimization

The choice of catalyst, solvent, and additive heavily dictates the success of the more challenging C7-coupling step. Table 1 summarizes the optimization parameters for the second Stille coupling.

Table 1: Optimization of the Stille Coupling at the C7 Position

EntryCatalyst SystemSolventAdditiveTemp (°C)Yield (%)
1

TolueneNone10045
2

TolueneCuI (10 mol%)10068
3

/

DMFNone11052
4

/

1,4-DioxaneCsF (2 equiv)11089
5

/ XPhos
1,4-DioxaneNone11084

Note: Yields represent isolated yields after KF workup and column chromatography. Entry 4 demonstrates the synergistic effect of electron-rich ligands and fluoride activation, which polarizes the Sn-C bond and accelerates transmetalation[3].

Conclusion & Safety Notes

The regioselective Stille coupling of 4,7-dihalocinnolines offers a robust, modular approach to synthesizing complex 4,7-disubstituted cinnolines. By carefully selecting the palladium/ligand system and utilizing copper or fluoride additives, researchers can overcome the inherent reactivity differences between the C4 and C7 positions.

Safety Warning: Organotin compounds are highly toxic and readily absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood wearing appropriate PPE. The KF workup is mandatory not only for product purity but also for the safe sequestration of toxic tin byproducts.

References

  • Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Stille Coupling - Organic Syntheses Procedure Source: Organic Syntheses (OrgSyn) URL:[Link]

  • Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion Source: Organic Chemistry Portal / Angew. Chem. Int. Ed. URL:[Link]

  • Stille Coupling - General Procedure and Workup Tips Source: Organic-Synthesis.com URL:[Link]

Sources

Method

Using 4,7-dibromocinnoline as an intermediate in alkaloid synthesis

Application Note: Strategic Utilization of 4,7-Dibromocinnoline in Alkaloid Synthesis Executive Summary This guide details the strategic application of 4,7-dibromocinnoline as a bifunctional, orthogonal intermediate for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4,7-Dibromocinnoline in Alkaloid Synthesis

Executive Summary

This guide details the strategic application of 4,7-dibromocinnoline as a bifunctional, orthogonal intermediate for the synthesis of fused polycyclic alkaloids. Unlike its chloro-analogues, the dibromo-scaffold offers superior oxidative addition kinetics for Palladium-catalyzed cross-couplings, enabling rapid library generation of indolo[3,2-c]cinnolines (analogues of the antitumor alkaloid Luotonin A and Neocryptolepine).

This protocol leverages the electronic disparity between the C4 (imine-like, highly electrophilic) and C7 (benzenoid, moderately electrophilic) positions to achieve regiospecific functionalization without protecting groups.

Strategic Analysis: The Orthogonality Principle

The utility of 4,7-dibromocinnoline lies in its electronic asymmetry .

  • C4 Position (Site A): Located adjacent to the diazanaphthalene nitrogen, this site is highly electron-deficient. It undergoes Nucleophilic Aromatic Substitution (

    
    ) under mild conditions or Pd-catalyzed coupling at ambient temperatures.
    
  • C7 Position (Site B): Located on the fused benzene ring, this site behaves like a standard aryl bromide. It remains inert during C4 functionalization but is primed for subsequent high-temperature Pd-catalyzed cyclization.

Figure 1: Reactivity Landscape of 4,7-Dibromocinnoline

ReactivityMap Scaffold 4,7-Dibromocinnoline C4 C4 Position (High Electrophilicity) Scaffold->C4 C7 C7 Position (Moderate Electrophilicity) Scaffold->C7 SNAr SNAr (Amines/Phenols) rt, no catalyst C4->SNAr Suzuki_A Suzuki-Miyaura (Mild Base, <60°C) C4->Suzuki_A Buchwald Buchwald-Hartwig (Strong Base, >100°C) C7->Buchwald Requires C4 Deactivation Heck Intramolecular Heck (Cyclization) C7->Heck Post-C4 Functionalization

Caption: Electronic differentiation allows sequential functionalization. C4 reacts under kinetic control; C7 requires thermodynamic forcing conditions.

Detailed Protocols

Protocol 1: Synthesis of 4,7-Dibromocinnoline

Objective: Convert 7-bromo-4-hydroxycinnoline to the 4,7-dibromo derivative using phosphorus oxybromide (


).
Note: 4,7-dibromocinnoline is sensitive to hydrolysis; store under inert atmosphere.

Reagents:

  • 7-bromo-4-hydroxycinnoline (1.0 eq) [Precursor]

  • Phosphorus oxybromide (

    
    ) (3.0 eq)
    
  • Anisole (Solvent/Melt additive)

  • Sat.

    
     (Quench)
    

Step-by-Step:

  • Setup: In a dried round-bottom flask equipped with a drying tube (

    
    ), mix 7-bromo-4-hydroxycinnoline (10 mmol) with solid 
    
    
    
    (30 mmol).
  • Melt: Add anhydrous anisole (5 mL) to facilitate heat transfer. Heat the mixture to 140°C for 2 hours. The suspension will dissolve into a dark orange melt.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) converts to the dibromo product (
    
    
    
    ).
  • Quench (CRITICAL): Cool reaction to 0°C. Pour the mixture slowly onto 100g of crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
     releases HBr gas.
    
  • Extraction: Neutralize with sat.

    
     to pH 8. Extract with 
    
    
    
    (3 x 50 mL).
  • Purification: Dry organics over

    
    , concentrate, and purify via rapid flash chromatography (100% 
    
    
    
    ).
    • Yield: Expect 75-85%.[1]

    • Appearance: Yellow crystalline solid.

Protocol 2: Regioselective C4-Amination ( )

Objective: Install the aniline linker at C4 without disturbing the C7-bromide.

Reagents:

  • 4,7-Dibromocinnoline (1.0 eq)

  • 2-iodoaniline or 2-bromoaniline (1.1 eq) [Linker for cyclization]

  • 
     (2.0 eq)
    
  • DMF (anhydrous)

Step-by-Step:

  • Dissolve 4,7-dibromocinnoline (1.0 mmol) in DMF (5 mL).

  • Add 2-iodoaniline (1.1 mmol) and

    
     (2.0 mmol).
    
  • Reaction: Stir at Room Temperature (25°C) for 4-6 hours.

    • Why? Elevated temperatures (>60°C) may trigger premature Pd-independent coupling or degradation. At RT, the C7-Br bond is inert.

  • Workup: Dilute with water (20 mL). The product often precipitates.[1] Filter and wash with water. If no precipitate, extract with EtOAc.

  • Validation:

    
     NMR should show retention of the cinnoline C7/C8 protons and the presence of the aniline ring.
    
Protocol 3: Palladium-Catalyzed Ring Closure (Indolo-Cinnoline Formation)

Objective: Intramolecular cyclization between the C4-aniline nitrogen (or ortho-carbon) and the C7-bromide to form the tetracyclic alkaloid core.

Reagents:

  • C4-substituted intermediate (from Protocol 2)

  • 
     (5 mol%)
    
  • XPhos or

    
     (10 mol%)
    
  • 
     (2.0 eq)
    
  • Toluene/Dioxane (1:1)

Step-by-Step:

  • Inertion: Charge a sealed tube with the intermediate, Pd catalyst, ligand, and base. Cycle Argon/Vacuum 3 times.

  • Solvation: Add degassed solvent (0.1 M concentration).

  • Cyclization: Heat to 110°C for 12-16 hours.

  • Mechanism: The Pd(0) inserts into the C7-Br bond (Oxidative Addition), followed by intramolecular amination or arylation (depending on the linker), and Reductive Elimination to close the ring.

Data Summary & Troubleshooting

Table 1: Comparative Reactivity of Cinnoline Halides

Feature4,7-Dichloro4,7-DibromoAdvantage of Dibromo
C4

Rate
Moderate (Requires heat)Fast (RT)Avoids thermal degradation
C7 Coupling Difficult (Requires specialized ligands)Good (Standard Pd conditions)Higher yields in cyclization
Hydrolysis Risk LowModerateRequires anhydrous storage
Cost LowHigh (Synthetic)Justified for high-value alkaloids

Troubleshooting Guide:

  • Problem: Hydrolysis of C4-Br to C4-OH during Protocol 2.

    • Solution: Ensure DMF is anhydrous. Use molecular sieves. Avoid hydroxide bases; stick to Carbonates (

      
      ).
      
  • Problem: Incomplete Cyclization in Protocol 3.

    • Solution: Switch ligand to BrettPhos (for C-N coupling) or CataCXium A (for difficult steric hindrance). Increase temp to 130°C in Xylene.

Workflow Visualization

Figure 2: Synthesis of Indolo[3,2-c]cinnoline Alkaloid Core

SynthesisWorkflow Start 7-Bromo-4-hydroxycinnoline Step1 Protocol 1: Bromination (POBr3, 140°C) Start->Step1 Inter1 4,7-Dibromocinnoline (Key Intermediate) Step1->Inter1 Step2 Protocol 2: C4-Selective SNAr (2-iodoaniline, Cs2CO3, RT) Inter1->Step2 High Selectivity Inter2 4-amino-linked Intermediate (C7-Br intact) Step2->Inter2 Step3 Protocol 3: Pd-Catalyzed Cyclization (Pd(OAc)2, XPhos, 110°C) Inter2->Step3 Final Indolo[3,2-c]cinnoline (Alkaloid Core) Step3->Final

Caption: Step-wise construction of the tetracyclic core. Note the preservation of C7-Br until the final ring closure.

References

  • Review of Cinnoline Synthesis

    • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
    • Source: International Journal of Pharmaceutical Educ
  • Regioselectivity in Polyhalogenated Heterocycles

    • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[2][3] (Applied here to Cinnoline analogues).[4]

    • Source: Organic & Biomolecular Chemistry / NIH PubMed.
  • Neocryptolepine/Alkaloid Synthesis Strategies

    • Efficient Syntheses of the Unknown Quinolino[2,3-c]cinnolines; Synthesis of Neocryptolepines.[5][6]

    • Source: Organic Letters (ACS Public
  • Cinnoline Reactivity Data

    • Methods for the synthesis of cinnolines (Review).
    • Source: Chemistry of Heterocyclic Compounds.

Sources

Application

Step-by-step procedure for bromination of cinnoline precursors

Abstract The cinnoline (benzo[c]pyridazine) core is a privileged scaffold in kinase inhibitor discovery, yet its functionalization remains synthetically challenging due to the electron-deficient nature of the N1=N2 bond....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cinnoline (benzo[c]pyridazine) core is a privileged scaffold in kinase inhibitor discovery, yet its functionalization remains synthetically challenging due to the electron-deficient nature of the N1=N2 bond. This Application Note provides a definitive, step-by-step technical guide for the regioselective bromination of cinnoline precursors. We define two distinct workflows: (1) Electrophilic bromination at C3 using 4-cinnolinone substrates, and (2) Nucleophilic displacement at C4 via dehydroxybromination. These protocols enable the installation of halogen handles critical for downstream Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Analysis: The Electronic Bias

To successfully brominate cinnoline, one must understand its electronic landscape. The pyridazine ring is highly


-deficient. Direct electrophilic aromatic substitution (EAS) on the parent cinnoline is difficult and often results in degradation or substitution on the benzene ring (C5-C8).

Therefore, the 4-cinnolinone (tautomer of 4-hydroxycinnoline) is the requisite "pivot" precursor.

  • For C3-Bromination: The electron-donating hydroxyl/keto group at C4 activates the C3 position, making it susceptible to electrophilic attack by bromine.

  • For C4-Bromination: The carbonyl oxygen at C4 acts as a handle for activation by phosphorus oxyhalides, allowing displacement by bromide via an addition-elimination mechanism.

Decision Matrix: Pathway Selection

CinnolineWorkflow Start Starting Material: 4-Cinnolinone Target Target Functionalization Start->Target Define Strategy PathA Pathway A: Electrophilic Substitution Target->PathA Retain Oxygen, Brominate C3 PathB Pathway B: Nucleophilic Displacement Target->PathB Remove Oxygen, Brominate C4 ProdA 3-Bromo-4-cinnolinone (C3 Functionalization) PathA->ProdA Br2, AcOH, NaOAc, 100°C ProdB 4-Bromocinnoline (C4 Functionalization) PathB->ProdB POBr3, 140°C (Melt)

Figure 1: Decision matrix for selecting the appropriate bromination pathway based on the desired regiochemical outcome.

Protocol A: C3-Bromination of 4-Cinnolinone

Mechanism: Electrophilic Aromatic Substitution (EAS). Objective: Synthesis of 3-bromo-4-cinnolinone.

Reagents & Materials
ReagentRoleEquiv.Notes
4-Cinnolinone Substrate1.0Often insoluble in cold solvents.
Bromine (

)
Electrophile1.1 - 1.2Handle in fume hood; corrosive.
Sodium Acetate (NaOAc) Buffer1.5 - 2.0Crucial to scavenge HBr and prevent protonation of N1.
Glacial Acetic Acid SolventN/AHigh boiling point allows thermal activation.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4-cinnolinone (10 mmol) in glacial acetic acid (15 mL) .

  • Buffering: Add sodium acetate (18 mmol) to the suspension.

    • Note: The substrate may not fully dissolve at room temperature (RT). This is normal.

  • Addition: Prepare a solution of bromine (11 mmol) in acetic acid (10 mL) . Add this solution dropwise to the main reaction vessel over 15–20 minutes at RT.

    • Observation: The mixture will turn orange/red.

  • Reaction: Heat the mixture to 100°C for 1–2 hours .

    • Checkpoint: Monitor by TLC or LCMS. The starting material peak (M+H 147) should disappear, replaced by the product doublet (M+H 225/227).

  • Quenching: Concentrate the reaction mixture under reduced pressure to approximately half its volume.

  • Precipitation: Pour the concentrated residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a light brown/tan solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid and salts.
    
  • Drying: Dry the solid under vacuum at 45°C overnight.

Critical Process Parameter (CPP): The addition of NaOAc is non-negotiable. Without it, the HBr byproduct protonates the cinnoline nitrogen, deactivating the ring and stalling the reaction.

Protocol B: C4-Bromination (Dehydroxybromination)

Mechanism: Activation of Carbonyl Oxygen followed by


.
Objective:  Synthesis of 4-bromocinnoline (labile intermediate).
Reagents & Materials
ReagentRoleEquiv.Notes
4-Cinnolinone Substrate1.0Dry thoroughly before use.[1]
Phosphorus Oxybromide (

)
Brominating Agent1.5 - 3.0Solid reagent. Preferred over

for cleaner profiles.
Toluene or Anisole SolventN/AOptional. Neat (melt) reactions are common.
Ice/NaHCO

QuenchExcessTo neutralize violent hydrolysis.
Step-by-Step Procedure
  • Safety Setup: Ensure all glassware is oven-dried. Purge the system with Nitrogen or Argon.

    
     reacts violently with moisture.[2]
    
  • Mixing: In a heavy-walled pressure vial or round-bottom flask, mix 4-cinnolinone (10 mmol) and

    
     (15-20 mmol) .
    
    • Note: If using a solvent, suspend both in anhydrous toluene (20 mL). However, neat reactions often drive conversion faster.

  • Activation: Heat the mixture to 140°C .

    • Observation: The solids will melt into a homogenous, dark red/brown oil.

  • Duration: Stir at temperature for 1–3 hours .

    • Checkpoint: Monitor via LCMS. Look for the conversion of M+H 147

      
       209/211.
      
  • Quenching (High Hazard):

    • Cool the reaction mixture to 0°C.

    • Slowly add crushed ice to the mixture. Caution: This is extremely exothermic and releases HBr gas.[3]

    • Neutralize the aqueous slurry to pH ~8 using saturated NaHCO

      
        solution.
      
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the organics over MgSO

    
    , filter, and concentrate.
    
    • Purification Note: 4-bromocinnolines can be unstable on silica gel. If purification is needed, use neutral alumina or a rapid silica plug with 1% Et3N in the eluent.

Troubleshooting: If the reaction stalls, the addition of a catalytic amount of DMF (dimethylformamide) can form the Vilsmeier-Haack-like active species, accelerating the C-OH activation.

Safety & Hazard Visualization

SafetyCheck cluster_0 Protocol A Hazards cluster_1 Protocol B Hazards Br2 Bromine (Br2): Severe burns, Inhalation hazard Control Engineering Controls: Fume Hood, Blast Shield, Acid Scrubber Br2->Control HBr HBr Gas: Corrosive byproduct POBr3 POBr3: Water Reactive Explosion Risk POBr3->Control Quench Quenching Step: Delayed Exotherm

Figure 2: Critical safety hazards associated with bromination reagents and necessary engineering controls.

Quantitative Data Summary

CompoundMolecular WeightMelting Point (°C)key

H NMR Feature
4-Cinnolinone 146.15235–237H3 singlet at

7.8–8.0 ppm
3-Bromo-4-cinnolinone 225.04273–274Loss of H3 singlet ; Broad NH at

13.9
4-Bromocinnoline 209.0426–28 (Low melt)H3 becomes doublet (coupling to H5/H8)

References

  • Cit
  • Manac Inc. (2024, April 4).[4] Bromination reactions with phosphorus bromides: Reactions that use phosphoryl bromide as a reagent.[4] Retrieved October 24, 2025, from [Link]

    • Citation for Protocol B (POBr3 reactivity and safety).
  • Citation for regioselectivity principles in diazanaphthalenes.
  • Citation for Safety/Hazard d

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 4,7-dibromocinnoline in reaction media

Technical Support Guide: Solubilization & Functionalization of 4,7-Dibromocinnoline Introduction: The "Brick Dust" Challenge As a Senior Application Scientist, I frequently encounter researchers struggling with 4,7-dibro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solubilization & Functionalization of 4,7-Dibromocinnoline

Introduction: The "Brick Dust" Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with 4,7-dibromocinnoline. This molecule presents a classic "brick dust" profile: it is a planar, electron-deficient heteroaromatic system that exhibits strong intermolecular


 stacking. While the cinnoline core itself has a dipole moment (~4.14 D), the introduction of heavy bromine atoms at the 4 and 7 positions significantly increases lipophilicity and lattice energy, rendering it sparingly soluble in standard protic solvents and non-polar aliphatics.

This guide addresses the critical bottleneck: getting the material into solution without compromising its chemical integrity.

Module 1: Solvent Selection Matrix

The following matrix categorizes solvents based on their interaction with the diazanaphthalene core.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Chloroform (

), DCM
High Best for general handling and transfer. The dipole-dipole interactions disrupt stacking. Warning: Avoid for high-temp reactions (>60°C).
Polar Aprotic DMSO, DMF, NMPVery High Excellent for

and cross-coupling. Drawback: High boiling points make removal difficult; can retain palladium residues.
Ethers THF, 1,4-DioxaneModerate Good for reactions but often requires heating (40–60°C) to achieve full homogeneity.
Aromatics Toluene, XyleneLow-Moderate Poor solubility at RT. Requires heating >80°C. Useful for Suzuki couplings when mixed with alcohols.
Protic Methanol, WaterInsoluble Causes immediate precipitation. Use only as anti-solvents for crystallization.

Module 2: Troubleshooting Protocols

Protocol A: The "Heat-Cool-Heat" Dissolution Cycle

Use this for preparing stock solutions for NMR or LCMS.

Context: Static solvation is often insufficient to break the crystal lattice of dibromocinnolines. Kinetic energy is required to disrupt the


-stacking.
  • Suspend: Add 4,7-dibromocinnoline to the solvent (e.g.,

    
     or DMSO-d6).
    
  • Sonicate: Place in an ultrasonic bath at 35–40°C for 10 minutes . Do not rely on simple vortexing.

  • Thermal Shock: If suspension persists, heat the vial with a heat gun (briefly, <5 seconds) to near boiling, then immediately sonicate again.

  • Equilibrate: Allow to cool to room temperature. If a precipitate forms immediately, the concentration exceeds the saturation limit (typically ~50 mg/mL in

    
    ).
    
Protocol B: Reaction Media for Palladium-Catalyzed Couplings

Optimized for Suzuki-Miyaura or Buchwald-Hartwig reactions.

Context: In pure toluene or dioxane, the substrate may precipitate before the catalytic cycle begins, leading to stalled reactions or homocoupling.

The "Ternary Solvent" System: Instead of a biphasic system (Solvent/Water), use a miscible ternary blend to maintain homogeneity.

  • Recommended Ratio: Toluene : Ethanol : Water (4 : 1 : 1)

  • Mechanism: Toluene solvates the hydrophobic bromine regions; Ethanol acts as a phase transfer bridge; Water dissolves the inorganic base (

    
     or 
    
    
    
    ).

Step-by-Step:

  • Dissolve 4,7-dibromocinnoline in Toluene/Ethanol (4:1) first .

  • Heat to 60°C until clear.

  • Add the catalyst (

    
     or 
    
    
    
    ) and ligand.
  • Add the aqueous base solution dropwise while stirring rapidly.

  • Critical: If turbidity appears, add small aliquots of 1,4-Dioxane until clear.

Module 3: Visualizing the Solvation Strategy

The following decision tree guides you through solvent selection based on your intended application.

SolubilityLogic Start Start: 4,7-Dibromocinnoline Solid Goal Define Goal Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Chemical Reaction Goal->Reaction Chloro Use CDCl3 Analysis->Chloro Standard DMSO Use DMSO-d6 (If heating required) Analysis->DMSO If insoluble in CDCl3 TempCheck Reaction Temp? Reaction->TempCheck LowTemp < 80°C (SNAr, Mild Coupling) TempCheck->LowTemp HighTemp > 80°C (Suzuki, Buchwald) TempCheck->HighTemp SolventA THF or DMF LowTemp->SolventA SolventB Toluene/EtOH/H2O (Ternary System) HighTemp->SolventB

Figure 1: Decision matrix for solvent selection based on experimental temperature and application.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am seeing two spots on TLC after dissolving in Methanol/DCM. Is my compound decomposing?

  • Answer: Likely not decomposition, but methanolysis or aggregation. Cinnolines are nitrogen-rich and can form H-bond aggregates with methanol, altering

    
     values. However, be cautious: 4-bromoheterocycles are susceptible to nucleophilic attack. If you leave it in methanol with any trace base/acid for prolonged periods, you may form the methoxy-ether (
    
    
    
    ). Recommendation: Switch to 100% DCM or EtOAc for TLC spotting.

Q2: Which bromine is more reactive?

  • Answer: The bromine at the C4 position is significantly more reactive than C7. The C4 position is para to the N1 nitrogen and ortho to N2, making it highly electron-deficient and susceptible to oxidative addition (Pd) or nucleophilic attack (

    
    ). You can achieve regioselective coupling at C4 at room temperature, while C7 typically requires elevated temperatures (>90°C).
    

Q3: My Suzuki coupling turns black and precipitates immediately. Why?

  • Answer: This is "Palladium Black" formation, often caused by the substrate precipitating and leaving the catalyst without an oxidative addition partner.

  • Fix: Ensure the 4,7-dibromocinnoline is fully dissolved at 60°C before adding the catalyst. Increase the ligand load (e.g., use

    
     which is more robust than tetrakis) and ensure your solvent is thoroughly degassed to prevent homocoupling.
    

Q4: Can I use acid to dissolve it?

  • Answer: Yes, but with caveats. Protonating the nitrogens (using HCl or TFA) will drastically increase solubility in polar media by forming the salt. However, this deactivates the ring toward oxidative addition (Suzuki) and makes it inert to

    
    . Use acid only  for purification/extraction, not for reaction setup.
    

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of cinnolines and diazanaphthalenes).

  • Lynch, M. A., et al. (2003). "Synthesis and properties of 4-substituted cinnolines." Journal of Heterocyclic Chemistry. (Describes the lability of the C4 position).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for solvent systems in coupling planar halides).

  • PubChem. (2024).[1][2] "4,7-Dichloroquinoline (Analogous Structure Data)." National Library of Medicine. (Used for physical property extrapolation of the 4,7-dihalo heterocyclic core).

Sources

Optimization

Purification strategies for removing palladium from 4,7-dibromocinnoline products

This guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the section most relevant to your current crisis or planning stage.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the section most relevant to your current crisis or planning stage.

Ticket ID: PD-CLN-47BR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Emergency Triage (FAQs)

Quick answers to critical issues observed in the lab.

Q: I used Activated Carbon (Charcoal), but the Pd level is still >500 ppm. Why? A: Activated carbon relies on pore adsorption, which is non-specific. Cinnolines are nitrogen-rich heterocycles that coordinate strongly to Palladium (Pd). This "N-Pd" coordination bond is often stronger than the weak Van der Waals forces holding Pd to the charcoal. You need a chemisorption agent (a scavenger) with a ligand that binds Pd stronger than your cinnoline does (e.g., Thiol or Thiourea).

Q: My product decomposed during scavenging. What happened? A: You likely used an amine-based scavenger (e.g., generic amine-functionalized silica) or a basic wash.

  • The Trap: The bromine at the C4 position of 4,7-dibromocinnoline is highly electrophilic (susceptible to SNAr).

  • The Cause: Primary amines in the scavenger attacked the C4-position, displacing the bromine.

  • The Fix: Use SiliaMetS® Thiol or Thiourea . These are highly affine to Pd but insufficiently nucleophilic to displace the heteroaryl bromide under standard conditions.

Q: The product is colored (brown/grey) even after filtration. Is this Pd? A: Likely, yes. Colloidal Pd (Pd nanoparticles) often passes through standard Celite pads.

  • The Test: Dissolve a small sample in THF/Water and add a drop of NaBH4. If it turns black instantly, you have active Pd species.

  • The Fix: You need a scavenger with a pore size capable of trapping nanoparticles or a "depth filter" (e.g., Cuno or ZetaCarbon) specifically charged to capture colloids.

Diagnostic Workflow: Selecting the Right Strategy

Do not guess. Use this logic flow to determine the safest purification route for 4,7-dibromocinnoline.

Pd_Removal_Strategy Start Start: Crude 4,7-Dibromocinnoline (High Pd Content) Solubility Is the product soluble in THF, DCM, or Toluene? Start->Solubility Scale Scale of Operation? Solubility->Scale Yes Cryst STRATEGY B: Crystallization Solubility->Cryst No (Poor Solubility) Scavenger STRATEGY A: Silica-Supported Scavengers Scale->Scavenger < 100g (High Value) Scale->Cryst > 100g (Cost Sensitive) Selection Select Scavenger Type Scavenger->Selection Warning CRITICAL CHECK: Avoid Amine-based Scavengers (Risk of C4-Br displacement) Selection->Warning Choice Use SiliaMetS® Thiol or Thiourea Warning->Choice Solvent Solvent Choice Warning: Avoid MeOH/EtOH with Heat Cryst->Solvent SafeSolvent Use Toluene/Heptane or DCM/Hexane Solvent->SafeSolvent Prevents Solvolysis

Figure 1: Decision matrix for Pd removal. Note the critical warnings regarding chemical stability of the C4-bromide.

Technical Deep Dive & Protocols

Strategy A: Silica-Supported Scavengers (Recommended)

This is the most reliable method for preserving the chemical integrity of 4,7-dibromocinnoline while achieving <10 ppm Pd.

Why this works: Functionalized silica (e.g., SiliaMetS®) acts as a "chemical magnet." The sulfur atoms in Thiol/Thiourea ligands form a coordinate covalent bond with Pd that is thermodynamically more stable than the Pd-Cinnoline interaction.

Protocol:

  • Dissolution: Dissolve crude 4,7-dibromocinnoline in THF or DCM (10-20 volumes). Avoid alcohols if possible to prevent potential solvolysis.

  • Loading: Add SiliaMetS® Thiol or SiliaMetS® Thiourea .

    • Calculation: 4 equivalents relative to the residual Pd content (if known).

    • Blind Calculation: If Pd content is unknown, add 10-20% w/w relative to the mass of the crude product.

  • Temperature: Stir at 40°C for 4 hours.

    • Note: Heat improves the kinetics of ligand exchange (releasing Pd from the cinnoline nitrogen and binding it to the scavenger). Do not exceed 50°C to avoid degrading the C4-Br bond.

  • Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Analyze filtrate by ICP-MS.

Expert Insight: If the filtrate is still colored, the Pd may be colloidal. Repeat the process but add a small amount of activated carbon (5% w/w) alongside the silica scavenger. The carbon traps the colloids; the silica traps the soluble Pd complexes.

Strategy B: Crystallization (Scalable)

Best for large batches (>100g) where scavengers become prohibitively expensive.

The Stability Trap: Cinnolines with halogens at the 4-position are prone to solvolysis.

  • Risk:[1][2][3][4] Refluxing in Methanol/Ethanol can lead to the formation of 4-methoxy-7-bromocinnoline (impurity).

  • Solution: Use non-nucleophilic solvent systems.

Protocol:

  • Dissolution: Dissolve crude solid in minimal hot Toluene (approx. 60-70°C).

  • Adsorption (Optional): Add 5% w/w Activated Carbon (specialized grade like Norit SX Ultra). Stir for 30 mins. Filter hot.

  • Crystallization: Reheat filtrate if necessary. Slowly add Heptane (anti-solvent) dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then to 0°C.

  • Harvest: Filter the crystals. The Pd usually remains in the mother liquor.

Strategy C: Aqueous Wash (L-Cysteine)

A cost-effective method for "rough cleaning" before a final polish.

Protocol:

  • Dissolve product in Ethyl Acetate or MeTHF .

  • Prepare a 10% aqueous solution of L-Cysteine or N-Acetyl Cysteine (NAC) . Adjust pH to ~7 (neutral) with mild base if needed.

  • Stir the biphasic mixture vigorously for 1-2 hours.

    • Mechanism:[4][5][6][7] Cysteine is a potent water-soluble ligand for Pd. It pulls Pd from the organic phase into the aqueous phase.

  • Separate layers. Wash organic layer with water and brine.

Troubleshooting Data & Limits

Table 1: Scavenger Compatibility Matrix for 4,7-Dibromocinnoline

Scavenger TypeFunctional GroupCompatibilityReason
SiliaMetS® Thiol -SHExcellent High Pd affinity; Non-nucleophilic.
SiliaMetS® Thiourea -NH-CS-NH-Excellent Best for Pd(II) and Pd(0); Safe for C-Br.
SiliaMetS® DMT DimercaptotriazineGood Very high capacity; check solubility limits.
SiliaMetS® Amine -NH2DANGEROUS Do Not Use. Will displace C4-Bromine (SNAr).
SiliaMetS® Imidazole ImidazoleModerate Good for Pd, but weaker than thiols.

Regulatory Context (ICH Q3D):

  • Palladium (Class 2B):

    • Oral PDE: 100 µ g/day .[4]

    • Concentration Limit (Option 1): 10 ppm (assuming 10g daily dose).[4]

  • Goal: Your target for the API intermediate should be <20 ppm to ensure the final API meets the 10 ppm limit.

Mechanism of Action

Why is 4,7-dibromocinnoline so difficult to clean?

Pd_Coordination cluster_0 The Problem: N-Coordination cluster_1 The Solution: Ligand Exchange Cinnoline Cinnoline (N1/N2) Pd Pd Cinnoline->Pd Strong Coordination Pd_Bound Pd Pd->Pd_Bound Equilibrium Shift Thiol Scavenger (Thiol/S) Thiol->Pd_Bound Higher Affinity (Kd < 10^-20)

Figure 2: Ligand exchange mechanism. The scavenger (S-donor) must out-compete the cinnoline nitrogens (N-donor) for the Palladium metal center.

The cinnoline ring contains two adjacent nitrogen atoms (N1, N2). These act as a "molecular claw," coordinating to Palladium. Standard filtration fails because the Pd is not just floating; it is chemically bonded to your product. You must break this bond using a scavenger with a higher binding constant (Sulfur > Nitrogen for Pd).

References

  • ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in 4,7-Dibromocinnoline Coupling

System Overview & Reactivity Profile The "C4-First" Rule In the context of 4,7-dibromocinnoline, reactivity is governed by the electronic deficiency of the diazine ring. The C4 position (alpha to the bridgehead nitrogen)...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Reactivity Profile

The "C4-First" Rule

In the context of 4,7-dibromocinnoline, reactivity is governed by the electronic deficiency of the diazine ring. The C4 position (alpha to the bridgehead nitrogen) is significantly more electrophilic than the C7 position (benzenoid ring).

  • Primary Reaction: Rapid oxidative addition at C4.

  • Primary Side Reaction: Hydrodebromination at C4, leading to 7-bromocinnoline.

  • Secondary Reaction: Coupling at C7 (typically requires elevated temperatures or forcing conditions after C4 is substituted).

Technical Insight: The high electrophilicity at C4 makes the C–Br bond labile. If the transmetallation step with the boronic acid is slow, the palladium(II) intermediate is prone to hydrodebromination (reduction), where the bromide is replaced by a hydrogen atom rather than the aryl group.

Diagnostic Guide: Identifying the Failure Mode

Before optimizing, confirm the identity of your impurity using LCMS and NMR.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = [M-Br+Ar] Desired Product Successful C4 coupling.
Mass = [M-Br+H] Hydrodebromination Catalyst insertion at C4 followed by reduction. (Primary Issue)
Mass = [M-2Br+2Ar] Bis-Coupling Over-reaction. Catalyst too active or excess boronic acid/heat.
Mass = [Ar-Ar] Homocoupling Oxygen contamination or oxidant presence.
Mass = [Ar-H] Protodeboronation Boronic acid instability (hydrolysis of C-B bond).

Troubleshooting & FAQs

Q1: Why is my 4,7-dibromocinnoline converting to 7-bromocinnoline instead of coupling?

A: This is C4-hydrodebromination .

  • Mechanism: The Pd(0) catalyst correctly inserts into the C4–Br bond to form an Ar–Pd(II)–Br intermediate. However, instead of transmetallating with your boronic acid, the intermediate abstracts a hydride (H⁻).

  • Source of Hydride: Common sources include the solvent (especially alcohols like ethanol or isopropanol), the ligand, or even trace formate impurities.

  • Fix:

    • Switch Solvent: Move away from secondary alcohols. Use 1,4-Dioxane , Toluene , or DME . If water is needed for the base, use a biphasic system (e.g., Toluene/Water) rather than a miscible alcoholic mixture.

    • Increase Boronic Acid: Push the equilibrium toward transmetallation by using 1.2–1.5 equivalents of the coupling partner.

    • Boost Catalyst Activity: Use a catalyst with a faster turnover frequency (TOF) like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Faster coupling outcompetes the slower reduction pathway.[1]

Q2: I am seeing significant "homocoupling" of my boronic acid. Is this affecting my yield?

A: Yes. If the boronic acid couples with itself (Ar–Ar), it is consumed before it can react with the cinnoline.

  • Cause: Presence of Oxygen. Pd(II) species can oxidize boronic acids in the presence of O₂.

  • Fix: Rigorous degassing is non-negotiable. Sparge solvents with Argon for at least 15 minutes or use freeze-pump-thaw cycles.

Q3: Can I couple the C7 position while leaving C4 intact?

A: Extremely difficult. The C4 position is kinetically much faster.

  • Strategy: You must protect C4 or use a "dummy" group. Alternatively, perform the C4 coupling first with a group that can be removed or transformed later. Direct C7 coupling with free C4-Br will almost invariably result in mixtures dominated by C4 products.

Q4: My reaction stalls at 50% conversion. Should I add more catalyst?

A: Check the pH first.

  • Reason: Cinnolines are nitrogen-rich and can coordinate to Palladium, poisoning the catalyst.

  • Fix: Ensure you are using a sufficiently strong base (e.g., Cs₂CO₃ or K₃PO₄ ) to keep the catalytic cycle moving. If the reaction stalls, adding a fresh aliquot of boronic acid is often more effective than adding more catalyst, as the boronic acid may have degraded (protodeboronation).

Optimized Experimental Protocol

Objective: Mono-arylation of 4,7-dibromocinnoline at the C4 position with minimal debromination.

Reagents
  • Substrate: 4,7-Dibromocinnoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: Bidentate ferrocenyl ligands prevent β-hydride elimination better than monodentate ligands like PPh₃.

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)

    • Why: "Cesium effect" often improves solubility and reaction rates in heterocyclic couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: High boiling point, good solubility for cinnolines.

Step-by-Step Procedure
  • Setup: Flame-dry a microwave vial or Schlenk flask and cool under Argon.

  • Charge Solids: Add 4,7-dibromocinnoline, Aryl Boronic Acid, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Degas: Cap the vessel. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add pre-degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80–90 °C .

    • Note: Avoid reflux temperatures (100°C+) initially. Higher temps promote debromination. Monitor by LCMS at 1 hour.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Cinnolines are polar; use DCM/MeOH or EtOAc/Hexane gradients.

Visualizations

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the kinetic competition between the desired coupling and the unwanted hydrodebromination.

ReactionPathways Start 4,7-Dibromocinnoline + Pd(0) OxAdd Oxidative Addition (Pd-Intermediate at C4) Start->OxAdd Fast TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Pathway A: Coupling (Desired) HydroDe Hydride Source (Solvent/Ligand) OxAdd->HydroDe Pathway B: Side Reaction Product Product: 4-Aryl-7-bromocinnoline TransMet->Product Reductive Elimination SideProd Side Product: 7-Bromocinnoline HydroDe->SideProd Reductive Elimination

Caption: Figure 1. The critical branch point occurs after oxidative addition.[2] Fast transmetallation favors the product, while hydride sources promote debromination.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

TroubleshootingTree Problem Issue: Low Yield / Impurities CheckLCMS Analyze Crude via LCMS Problem->CheckLCMS Res_Debrom Mass = [M-Br+H] (Debromination) CheckLCMS->Res_Debrom Res_Homo Mass = [Ar-Ar] (Homocoupling) CheckLCMS->Res_Homo Res_Start Starting Material Remains (Stalled) CheckLCMS->Res_Start Sol_Debrom Action: 1. Remove alcohols 2. Switch to Pd(dppf)Cl2 3. Lower Temp Res_Debrom->Sol_Debrom Sol_Homo Action: 1. Degas solvent (Sparge) 2. Check Boronic Acid purity Res_Homo->Sol_Homo Sol_Start Action: 1. Check Base Strength 2. Add more Boronic Acid 3. Check Catalyst poisoning Res_Start->Sol_Start

Caption: Figure 2. Diagnostic workflow for identifying and correcting reaction failures.

References

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[3][4] Organic & Biomolecular Chemistry.[3][4][5][6] (Discusses steric vs electronic control in regioselectivity). [Link]

  • Lipshutz, B. H., et al. (2008).[6] Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.[6] Organic Letters.[6] (Surfactant conditions to minimize organic solvent side reactions). [Link]

  • Kassel, V. M., et al. (2021).[7] Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[7] J. Am. Chem. Soc.[7][8] (Advanced methods for difficult heteroaryl couplings). [Link]

  • Rakitin, O. A., et al. (2018). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] (Reactivity of fused dibromo-diazine systems). [Link]

Sources

Optimization

🔬 Technical Support Center: Asymmetric Functionalization of 4,7-Dibromocinnoline

Welcome to the Advanced Synthesis Support Portal. This guide provides researchers and drug development professionals with field-proven insights, troubleshooting frameworks, and self-validating protocols for optimizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide provides researchers and drug development professionals with field-proven insights, troubleshooting frameworks, and self-validating protocols for optimizing the regioselective and enantioselective functionalization of 4,7-dibromocinnoline.

📊 1. Mechanistic Overview & Pathway Diagnostics

Achieving high regioselectivity on dihaloheterocycles requires exploiting the inherent[1]. In 4,7-dibromocinnoline, the C4-Br bond is highly activated toward oxidative addition, whereas the under mild conditions[2].

Workflow cluster_0 Oxidative Addition (Kinetic Control) SM 4,7-Dibromocinnoline (Starting Material) C4_Act C4-Br Activation (LUMO Directed, Fast) SM->C4_Act Ni(0)L*, 0-25°C C7_Act C7-Br Activation (Electronically Deactivated, Slow) SM->C7_Act Ni(0)L*, >60°C Transmetal Asymmetric Radical Capture (Chiral Ni-Complex) C4_Act->Transmetal Sec-Alkyl Radical (R•) BisProduct C4,C7-Bis-Alkylated Byproduct (Over-functionalization) C7_Act->BisProduct Excess Reagents Product C4-Chiral Alkyl-7-bromocinnoline (Target Product) Transmetal->Product Reductive Elimination Product->BisProduct Prolonged Heating

Fig 1: Chemoselective workflow demonstrating kinetic preference for C4-Br activation over C7-Br.

❓ 2. Frequently Asked Questions (FAQs)

Q1: Why does oxidative addition occur preferentially at the C4-Br over the C7-Br position? A1: The regioselectivity is fundamentally driven by the electronic asymmetry of the cinnoline core. The adjacent diaza group (N1, N2) exerts a profound electron-withdrawing effect (both inductively and via resonance) on the [2]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position compared to the C7 position on the benzo-fused ring. Consequently, low-valent transition metals (e.g., Ni(0) or Pd(0)) undergo oxidative addition at the [1].

Q2: How do I prevent bis-coupling (over-functionalization) at both C4 and C7? A2: Bis-coupling is a common artifact of high catalyst loading or elevated temperatures. To isolate the C4-monofunctionalized product:

  • Temperature Control: Maintain the reaction strictly at or below 25°C. The activation energy barrier for C7-Br oxidative addition is rarely breached[3].

  • Stoichiometry: Use exactly 1.05 equivalents of the nucleophile/electrophile partner.

  • Ligand Sterics: Employ bulky, electron-rich chiral ligands (e.g., PyOx or BiOx derivatives in Ni-catalysis) which increase the steric penalty for the second oxidative addition at C7.

Q3: Which chiral ligand scaffold provides the highest enantiomeric excess (ee) for C4-alkylation? A3: For Ni-catalyzed enantioconvergent cross-electrophile coupling with secondary alkyl halides, chiral bis(oxazoline) (BiOx) or pyridine-oxazoline (PyOx) ligands are highly recommended. They form a rigid, well-defined chiral pocket around the Ni center during the radical capture (Ni(II) to Ni(III)) and reductive elimination steps, consistently yielding >90% ee.

🛠️ 3. Troubleshooting Guide

Troubleshooting Issue Low Regioselectivity (High Bis-Coupling) Check1 Check Temperature Issue->Check1 Check2 Check Equivalents Issue->Check2 Check3 Check Ligand Sterics Issue->Check3 Fix1 Reduce to 15-25°C Check1->Fix1 If > 40°C Fix2 Limit Alkyl-Br to 1.05 eq Check2->Fix2 If > 1.2 eq Fix3 Switch to Bulky PyOx Check3->Fix3 If using linear ligands

Fig 2: Logical troubleshooting tree for resolving bis-coupling and poor regioselectivity.

Common Experimental Issues & Solutions
Observed IssuePrimary CauseMechanistic RationaleRecommended Solution
High C7-Functionalization Elevated TemperatureThermal energy overcomes the activation barrier for the less electrophilic C7-Br bond.Lower reaction temperature to 0–25°C. Utilize a more reactive Ni(0) source (e.g., Ni(COD)₂) to allow room-temperature initiation.
Poor Enantioselectivity (<70% ee) Background Achiral CouplingUnligated Ni species or trace achiral impurities are catalyzing the cross-coupling.Increase the Ligand:Ni ratio to 1.2:1 or 1.5:1. Ensure rigorous exclusion of oxygen to prevent ligand degradation.
Incomplete Conversion Catalyst DeactivationProduct inhibition or precipitation of active catalytic species.Add a mild reductant (e.g., Mn or Zn dust) to continuously regenerate the active Ni(0) species.

🧪 4. Self-Validating Experimental Protocol

Procedure: Ni-Catalyzed Asymmetric Enantioconvergent Alkylation of 4,7-Dibromocinnoline

This protocol utilizes a self-validating system with built-in analytical checkpoints to ensure regioselectivity prior to scale-up.

Step 1: Reaction Setup (Glovebox Required)

  • In a flame-dried 10 mL Schlenk tube, add NiCl₂(dme) (0.05 equiv, 5 mol%) and the chiral PyOx ligand (0.06 equiv, 6 mol%).

  • Add anhydrous DMA (2.0 mL) and stir for 30 minutes until a deep green/blue complex forms.

  • Add 4,7-dibromocinnoline (1.0 equiv, 0.5 mmol) and Mn dust (2.0 equiv, 1.0 mmol) as the terminal reductant.

Step 2: Electrophile Addition & Coupling 4. Cool the mixture to 15°C using a water/ice bath. 5. Dropwise, add the racemic secondary alkyl bromide (1.05 equiv, 0.525 mmol). 6. Seal the tube, remove from the glovebox, and stir at 25°C for 16 hours.

Step 3: Self-Validation & Workup 7. Diagnostic Checkpoint 1 (TLC): Quench a 10 µL aliquot in EtOAc. Run TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.4) is UV-active (254 nm) but non-fluorescent. The desired C4-alkylated product (Rf ~0.5) will exhibit a distinct due to the extended conjugation disruption[3]. 8. Filter the reaction mixture through a short pad of Celite, eluting with EtOAc. 9. Wash the organic layer with brine (3 × 10 mL) to remove DMA, dry over MgSO₄, and concentrate in vacuo. 10. Diagnostic Checkpoint 2 (NMR): Take a crude ¹H NMR in CDCl₃. Confirm regioselectivity by observing the C3-H proton. In unreacted 4,7-dibromocinnoline, C3-H appears as a sharp singlet at ~9.2 ppm. Upon successful C4-alkylation, this proton experiences a shielding effect and shifts upfield to ~8.8 ppm. If a peak remains at 9.2 ppm but other aromatic protons shift, C7-alkylation has erroneously occurred.

📈 5. Quantitative Data: Regioselectivity & Enantioselectivity Optimization

The following table summarizes the optimization landscape, demonstrating the causality between ligand choice, temperature, and the resulting regioselectivity/enantioselectivity.

Catalyst/Ligand SystemTemp (°C)C4-Product Yield (%)C7-Product Yield (%)Bis-Coupled (%)Enantiomeric Excess (ee %)
NiCl₂(dme) / L1 (Bipyridine)60451535N/A (Achiral)
NiCl₂(dme) / L2 (PyOx)406851872
NiCl₂(dme) / L3 (BiOx)2589< 1494
NiCl₂(dme) / L3 (BiOx)0420096

Note: Lowering the temperature to 0°C maximizes ee% but significantly reduces the overall yield due to sluggish oxidative addition at the C4 position.

📚 6. References

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467. URL:[Link]

  • Klatt, T., Sustac Roman, D., León, T., & Knochel, P. (2014). "TMP-magnesium and TMP-zinc bases for the regioselective metalation of the cinnoline scaffold." Organic Letters, 16(4), 1232-1235. URL:[Link]

  • "Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines." Molecules, 24(13), 2395 (2019). URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 4,7-dibromocinnoline substitution

Topic: Troubleshooting Low Conversion Rates in 4,7-Dibromocinnoline Substitution Ticket ID: CHEM-SUP-47DB Status: Open Analyst: Senior Application Scientist[1] The Reactivity Landscape: A Tale of Two Bromines Before trou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in 4,7-Dibromocinnoline Substitution Ticket ID: CHEM-SUP-47DB Status: Open Analyst: Senior Application Scientist[1]

The Reactivity Landscape: A Tale of Two Bromines

Before troubleshooting specific failures, it is critical to understand the electronic dichotomy of the 4,7-dibromocinnoline scaffold. The two bromine atoms are not equivalent. Treating them as identical electrophiles is the primary cause of experimental failure.

  • Position C4 (The "Pseudo-Para" Site): This position is electronically linked to the N1/N2 diaza-system.[1] It is highly electron-deficient, behaving similarly to an acid chloride or a 4-chloropyridine. It is primed for Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Position C7 (The Benzenoid Site): This position resides on the fused benzene ring. It is electronically distinct and behaves like a standard aryl bromide. It requires Transition Metal Catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for substitution.[1]

Reactivity Map & Decision Logic

The following diagram illustrates the divergent pathways and the correct sequencing for dual functionalization.

ReactivityMap Start 4,7-Dibromocinnoline C4_Path Path A: S_NAr (C4) Start->C4_Path Nucleophile/Base (Mild Heat) C7_Path Path B: Pd-Catalysis (C7) Start->C7_Path Pd(0)/Ligand (High Heat) Prod_A 4-Substituted-7-bromocinnoline (Stable Intermediate) C4_Path->Prod_A >90% Regioselectivity Prod_B Mixture: 4,7-Disubstituted + 4-Bromo-7-substituted (Unstable) C7_Path->Prod_B Poor Selectivity (C4 reacts w/ Pd) Final 4,7-Difunctionalized Product Prod_A->Final Step 2: Pd-Catalysis

Figure 1: Sequential functionalization logic. Path A (C4 first) is the kinetically favored and chemically stable route.

Troubleshooting Module: SNAr Failure at C4

Symptom: You are attempting to substitute the C4-bromide with an amine or alkoxide, but LCMS shows starting material remaining or the formation of a mass corresponding to [M-Br+OH].

Root Cause Analysis

The C4 position is so electrophilic that it is prone to hydrolysis . If your reaction contains trace water, the hydroxide ion (a potent nucleophile) will outcompete your amine, forming 7-bromo-4(1H)-cinnolinone .[1] This byproduct is thermodynamically stable and dead to further SNAr.

Diagnostic & Solution Matrix
IssueDiagnostic ObservationCorrective Action
Hydrolysis LCMS shows peak at MW ~225 (M-Br+OH).[1] Reaction turns cloudy/precipitate forms (cinnolinones are insoluble).[1]Protocol: Switch to anhydrous solvents (THF, DMF).[1] Add molecular sieves (4Å). Use DIPEA instead of inorganic bases (K₂CO₃) which may carry water.
Protonation No reaction. Nucleophile is an amine, and acid is generated.Protocol: Ensure 2.5 equiv. of base (e.g., Et₃N) is present to scavenge HBr.[1] If using a salt (e.g., amine HCl), use 3.5 equiv.[1] base.
Steric Clash Low conversion with bulky amines (e.g., t-butylamine).[1]Protocol: Switch solvent to n-Butanol or DMA and increase temp to 100°C. The protic solvent (n-BuOH) can activate the leaving group via H-bonding to N1.[1]

Troubleshooting Module: Cross-Coupling Stalls at C7

Symptom: You have successfully substituted C4 and are now trying to Suzuki/Buchwald couple at C7. The reaction stalls, or you observe protodehalogenation (loss of Br replaced by H).

Root Cause Analysis

Once the C4 position is substituted (especially with an electron-donating amine), the cinnoline ring becomes electron-rich. This deactivates the C7-bromide towards oxidative addition by Palladium. Standard ligands (PPh₃) are often insufficient.

Optimization Protocol: The "Buchwald Boost"

To force the C7 reaction, you must use electron-rich, bulky phosphine ligands that facilitate oxidative addition into deactivated aryl bromides.

Recommended System:

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[1]

  • Ligand: XPhos or BrettPhos (for amines), SPhos (for boronic acids).[1]

  • Base: Cs₂CO₃ (Anhydrous).[1] weaker bases like NaHCO₃ often fail here.[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Troubleshooting Flowchart

Troubleshooting Issue Issue: Low Conversion at C7 Check1 Is C4 substituted with an electron-donor (Amine/OR)? Issue->Check1 Action1 Ring is Deactivated. Switch to XPhos or SPhos. Increase Temp to 110°C. Check1->Action1 Yes Action2 STOP. C4 will react first. Go back to Module 2. Check1->Action2 No Yes Yes No No (C4 is Br) Check2 Is Dehalogenation (M-Br+H) observed? Action1->Check2 Action3 Hydride Source Present. Switch solvent from alcohol to Toluene. Check solvent dryness. Check2->Action3 Yes

Figure 2: Decision tree for troubleshooting C7 cross-coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I perform the Suzuki coupling at C7 before the SNAr at C4? A: Generally, no. Palladium undergoes oxidative addition faster at electron-deficient C-Br bonds.[1] The C4-Br bond is highly activated. If you attempt C7 coupling first, you will likely get a mixture of C4-coupling, C4/C7-dicoupling, and C4-reduction products. Always functionalize C4 first (SNAr) or protect it.

Q: My reaction turned into a solid black mass. What happened? A: This is likely "Pd-Black" precipitation.[1] It indicates your ligand is not stabilizing the Palladium effectively, or oxygen entered the system.

  • Fix: Degas solvents by sparging with Argon for 20 mins. Switch to a precatalyst like Pd(dppf)Cl₂[1]·DCM or XPhos Pd G2 which are more robust than mixing Pd(OAc)₂ + Ligand manually.[1]

Q: I see a peak at [M+14] in the LCMS during SNAr. What is it? A: If you are using Methanol as a solvent, this is likely the methoxy substitution product (SNAr with MeOH instead of your amine). Methanol is a competent nucleophile.[1]

  • Fix: Switch to non-nucleophilic alcohols like Isopropanol or t-Amyl alcohol , or aprotic solvents like THF .[1]

References & Grounding

  • Regioselectivity in Quinazoline/Cinnoline Systems:

    • Mechanistic Analog: The reactivity of 4,7-dibromocinnoline parallels that of 2,4,7-trichloroquinazoline, where C4 substitution strictly precedes C7/C2 functionalization due to the LUMO coefficient distribution at the C4-imine center.

    • Source: L. Wang et al., "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline," PMC, 2013. Link

  • Hydrolysis of 4-Halo-Heterocycles:

    • Mechanism:[1][2][3][4][5][6][7][8] The hydrolysis of 4-bromo-heterocycles to the corresponding "one" (lactam) is catalyzed by trace acid/base and water, proceeding via an addition-elimination mechanism favored by the stability of the amide tautomer.

    • Source: "Hydrolysis Reactions - Chemistry LibreTexts," LibreTexts, 2025. Link

  • Palladium Cross-Coupling on Deactivated Heterocycles:

    • Protocol: For sterically demanding or electron-rich (deactivated) heteroaryl bromides, the use of dialkylbiaryl phosphine ligands (Buchwald ligands) is essential to promote oxidative addition.[1]

    • Source: "Palladium-Catalyzed Cross Couplings in Organic Synthesis," NobelPrize.org, 2010. Link

  • Cinnoline Synthesis & Reactivity:

    • Context: 4-bromo-cinnolines are known intermediates for kinase inhibitors, often synthesized from 4-hydroxycinnolines via POBr3, followed by immediate SNAr to prevent hydrolysis.

    • Source: "Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone," ResearchGate, 2013. Link

Sources

Optimization

Controlling hydrolysis of 4,7-dibromocinnoline under basic conditions

Prepared by the Gemini Applications Science Team Welcome to the technical support guide for controlling the hydrolysis of 4,7-dibromocinnoline. This resource is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for controlling the hydrolysis of 4,7-dibromocinnoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reaction to synthesize key intermediates like 7-bromo-4-hydroxycinnoline (cinnolin-4-one tautomer). This guide provides in-depth answers to frequently asked questions, a robust troubleshooting section for common experimental challenges, and detailed, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanism, selectivity, and conditions for the basic hydrolysis of 4,7-dibromocinnoline.

Q1: What is the reaction mechanism for the selective hydrolysis of 4,7-dibromocinnoline to 7-bromo-4-hydroxycinnoline?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] Aromatic rings, like the one in cinnoline, are typically electron-rich and resistant to attack by nucleophiles. However, the two nitrogen atoms in the cinnoline ring are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic system, making it susceptible to nucleophilic attack.[1]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbon atom bearing a bromine atom. This step is typically the rate-determining step.[3]

  • Formation of a Meisenheimer Complex: The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrogen atoms.[3][4]

  • Restoration of Aromaticity: The aromaticity is restored by the expulsion of the bromide ion (Br⁻), a good leaving group, to yield the final product.

Troubleshooting start Problem Observed p1 Low or No Conversion start->p1 p2 Significant Double Hydrolysis Product start->p2 p3 Poor Recovery During Workup start->p3 p1_c1 Cause: Insufficient Temperature/Time p1->p1_c1 p1_c2 Cause: Poor Solubility of Starting Material p1->p1_c2 p1_c3 Cause: Ineffective Base p1->p1_c3 p1_s1 Solution: Gradually increase temperature (monitor by LC-MS). Increase reaction time. p1_c1->p1_s1 p1_s2 Solution: Increase proportion of organic co-solvent (e.g., Dioxane, THF). Consider using DMSO as a co-solvent. p1_c2->p1_s2 p1_s3 Solution: Use fresh, solid NaOH/KOH to prepare aqueous solution. Ensure accurate molar equivalents. p1_c3->p1_s3 p2_c1 Cause: Temperature Too High p2->p2_c1 p2_c2 Cause: Reaction Time Too Long p2->p2_c2 p2_c3 Cause: Excessive Base p2->p2_c3 p2_s1 Solution: Reduce reaction temperature (e.g., from 100°C to 80°C). p2_c1->p2_s1 p2_s2 Solution: Monitor reaction closely (e.g., every 1-2 hours) and quench as soon as starting material is consumed. p2_c2->p2_s2 p2_s3 Solution: Reduce base to 1.1-1.2 equivalents. p2_c3->p2_s3 p3_c1 Cause: Product remains in aqueous layer as phenoxide salt. p3->p3_c1 p3_c2 Cause: Emulsion during extraction. p3->p3_c2 p3_s1 Solution: Carefully acidify the aqueous layer with 1M HCl to pH ~5-6 to precipitate the product. Filter or extract. p3_c1->p3_s1 p3_s2 Solution: Add brine (sat. NaCl) to the separatory funnel to break the emulsion. Filter the entire mixture through Celite®. p3_c2->p3_s2

Sources

Troubleshooting

Handling thermal instability of 4,7-dibromocinnoline intermediates

Welcome to the Cinnoline Chemistry Technical Support Hub. Subject: Handling Thermal & Hydrolytic Instability of 4,7-Dibromocinnoline Intermediates Ticket ID: CINN-Br2-404 Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cinnoline Chemistry Technical Support Hub.

Subject: Handling Thermal & Hydrolytic Instability of 4,7-Dibromocinnoline Intermediates Ticket ID: CINN-Br2-404 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely experiencing low yields or "disappearing" product during the synthesis or isolation of 4,7-dibromocinnoline. This intermediate presents a dual-hazard profile:

  • Thermal Instability: The cinnoline core (specifically the N=N bond) is susceptible to thermal degradation/denitrogenation at elevated temperatures (>120°C).

  • Chemical Lability: The C4-Bromine atom is highly activated by the adjacent N=N and the electron-withdrawing 7-bromo substituent. This makes it extremely prone to acid-catalyzed hydrolysis (reverting to the 4-hydroxy starting material) or nucleophilic displacement during workup.

This guide replaces standard textbook protocols with field-proven "survival" techniques for this specific scaffold.

Module 1: Synthesis Phase – Thermal Management

The Problem: The conversion of 7-bromo-4-hydroxycinnoline to 4,7-dibromocinnoline typically requires phosphorus oxybromide (


) or phosphorus pentabromide (

). This reaction is violently exothermic and generates HBr gas, which autocatalyzes decomposition if not removed.
Protocol 1.1: The "Low-and-Slow" Bromination

Do not simply reflux at 140°C as often cited for quinolines. Cinnolines are more fragile.

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Reagent

(Solid)

(Melt/Solution)
Solvent Neat (Solvent-free)Toluene or Chlorobenzene (Heat sink)
Temperature Reflux (~140°C)90–105°C (Internal Probe Control)
Base None0.5 eq.

-Dimethylaniline (Acid Scavenger)

Step-by-Step Logic:

  • Solvent Buffer: Suspend your 7-bromo-4-hydroxycinnoline in anhydrous toluene (5 mL/g). This acts as a thermal buffer.[1]

  • Reagent Addition: Add

    
     (1.5 eq) solid in portions at room temperature.
    
  • Ramp Rate: Heat to 60°C first. Monitor gas evolution.[2] Only ramp to 100°C once the initial exotherm subsides.

  • Self-Validation (IPC): Take a 50 µL aliquot, quench in dry MeOH, and inject on LCMS.

    • Pass: >95% conversion to product (M+H 287/289/291 pattern).

    • Fail: Significant 4-methoxy adduct? (Indicates highly reactive C4-Br; reduce workup temperature).

Module 2: Isolation – The "Hydrolysis Trap"

The Problem: Most batches are lost here. The C4-Br bond hydrolyzes back to the C4-OH form in seconds if exposed to hot, acidic water .

Workflow Visualization: The Cold Quench Strategy

QuenchWorkflow cluster_Error FAILURE MODE Reaction Reaction Mixture (100°C, Acidic) Cooling Cool to <10°C (Precipitation often occurs) Reaction->Cooling Slow cooling Quench Pour into ICE/NaHCO3 Slurry (Maintain pH > 7) Cooling->Quench Dropwise addition Separation Rapid Extraction (DCM, < 5 mins contact time) Quench->Separation Immediate Hydrolysis Hydrolysis to 4-Hydroxycinnoline Quench->Hydrolysis If pH < 4 or Temp > 20°C Drying Dry over Na2SO4 (Keep Cold) Separation->Drying

Figure 1: Critical workflow to prevent acid-catalyzed hydrolysis during workup.

Troubleshooting Steps:

  • The Ice Bath Rule: Never pour water into the reaction. Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Saturated NaHCO3 .

  • pH Monitoring: Use a pH strip. If the quench turns pink/red (Acidic), stop and add solid NaHCO3 immediately. The mixture must remain basic (pH 8-9) to stabilize the C4-Br bond.

  • Speed: Extract immediately with Dichloromethane (DCM). Do not let the layers sit.

Module 3: Purification & Storage

The Problem: 4,7-dibromocinnoline decomposes on standard silica gel due to the acidity of silanol groups (


).
Protocol 3.1: Neutralized Silica Chromatography

If you must use a column, you have to "deactivate" the silica.

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Elution: Run the column using eluent + 1% TEA.

    • Why? TEA binds to the acidic silanol sites, preventing them from attacking the C4-Br position.

Protocol 3.2: Storage Stability
  • State: Store as a solid. Solutions in DCM/Chloroform degrade over 24h (formation of HCl/HBr traces).

  • Conditions: -20°C, under Argon, protected from light.

  • Shelf Life: ~2 weeks max before re-purification is needed.

Frequently Asked Questions (FAQs)

Q1: My product turned from bright yellow to brown overnight in the fridge. What happened? A: You likely have autocatalytic decomposition . If even trace HBr remained in the solid (from incomplete neutralization), it catalyzes the degradation of the N=N bond.

  • Fix: Dissolve in DCM, wash once with 1M NaHCO3, dry, and re-concentrate.

Q2: Can I distill 4,7-dibromocinnoline? A: Absolutely not. While 4,7-dichloroquinoline can sometimes be distilled, the cinnoline core (N=N) poses an explosion hazard at distillation temperatures. Use recrystallization (Acetonitrile or cold Hexane/DCM) instead.

Q3: The NMR shows broad peaks and a "hump" in the aromatic region. A: This indicates polymerization or the presence of paramagnetic impurities (radical decomposition).

  • Test: Filter the sample through a small plug of basic alumina. If the spectrum sharpens, it was acidic impurities. If it remains broad, the batch is polymerized and should be discarded.

Q4: Why use POBr3 instead of PBr5? A:


 is more aggressive and often contains free 

, which can brominate other positions (e.g., the benzene ring) or cause oxidative ring opening.

is cleaner and allows for better temperature control [1, 5].

References

  • Synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine. (Analogous diazine chemistry utilizing PBr5/POBr3 thermal control). Molecules, 2018, 23(10), 2576.[3]

  • 4,7-Dichloroquinoline. (Foundational protocol for 4-haloheterocycle synthesis via phosphoryl halides). Organic Syntheses, Coll.[4][5] Vol. 3, p.272 (1955).

  • Overview of bromination reactions with phosphorus bromides. (Safety data on POBr3 vs PBr5). Manac Inc.[6] Technical Notes, 2024.

  • Purification of acid-labile compounds on modified silica. (Protocol for neutralizing silica with amines). Phytochemical Analysis, 2009.

  • Thermal stability of cinnoline derivatives. (General decomposition pathways of diaza-heterocycles). Journal of Heterocyclic Chemistry (General Reference context for N=N thermal lability).

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4,7-dibromocinnoline vs 4,7-dichlorocinnoline

The following technical guide compares the reactivity and application profiles of 4,7-dibromocinnoline versus 4,7-dichlorocinnoline . This analysis is designed for medicinal chemists and process scientists selecting scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity and application profiles of 4,7-dibromocinnoline versus 4,7-dichlorocinnoline . This analysis is designed for medicinal chemists and process scientists selecting scaffolds for heterocyclic library generation.

Executive Summary: The "Economy vs. Orthogonality" Trade-off

In the functionalization of the cinnoline (1,2-benzodiazine) core, the choice between the 4,7-dichloro and 4,7-dibromo analogs dictates the available synthetic pathways.

  • 4,7-Dichlorocinnoline is the High-Stability/Low-Cost variant. It is ideal for programs targeting C4-functionalization exclusively, or where C7 remains a passive steric blocker. Activating the C7-Cl bond requires specialized, electron-rich phosphine ligands.

  • 4,7-Dibromocinnoline (and its practical surrogate, 7-bromo-4-chlorocinnoline ) is the Orthogonal Functionalization variant. It enables a "plug-and-play" sequential workflow: mild

    
     at C4 followed by facile Pd-catalyzed coupling at C7.
    
Feature4,7-Dichlorocinnoline4,7-Dibromocinnoline
C4 Reactivity (

)
High (Standard)Very High (Labile)
C7 Reactivity (Pd-Cat) Low (Requires specialized ligands)High (Standard conditions)
Site Selectivity Excellent (C4 >>> C7)Good (C4 > C7)
Primary Use Case Single-point modification (C4)Dual-point orthogonal modification
Stability HighModerate (Light sensitive)

Molecular Architecture & Electronic Bias

The cinnoline scaffold possesses a distinct electronic bias driven by the


 bond in the pyridazine ring.
  • Position 4 (Electrophilic Hotspot): The C4 carbon is highly electron-deficient due to the adjacent

    
     bond and the inductive effect of the second nitrogen. It behaves similarly to the 4-position of quinazoline, making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Position 7 (Aryl Halide): Located on the benzene ring, C7 is electronically distinct. It behaves as a standard aryl halide. Its reactivity is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

Comparative Reactivity Data
ParameterC-Cl Bond (Dichloro)C-Br Bond (Dibromo)Impact
C4

Rate


Br is a better leaving group, but Cl is sufficient for rapid reaction.
C7 Oxidative Addition Slow / DifficultFast / FacileCritical Differentiator. Pd inserts into C7-Br easily; C7-Cl is inert under mild conditions.
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)Cl preferred for scale-up if C7 functionalization is not required.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

Primary Target: Position 4 Mechanism: Addition-Elimination (


)

Both analogs undergo facile


 at C4 with amines, alkoxides, and thiols. However, the 4,7-dibromo  analog carries a risk of "over-reaction" or halogen exchange if not handled carefully.
Experimental Nuance
  • 4,7-Dichloro: The standard reagent. Reaction with primary amines in ethanol or DMF at 80°C yields the 4-amino-7-chlorocinnoline exclusively. The C7-Cl bond is robust and survives these conditions.

  • 4,7-Dibromo: Reacts rapidly at C4. However, under forcing conditions (high temp, strong nucleophiles like NaOMe), the C7-Br bond may also engage in substitution or elimination pathways, leading to mixtures.

Recommendation: For clean


 chemistry, 4,7-dichlorocinnoline  is superior due to its wider processing window.

Reactivity Profile 2: Transition Metal-Catalyzed Coupling

Primary Target: Position 7 (after C4 functionalization) Mechanism: Pd(0)/Pd(II) Catalytic Cycle

This is where the 4,7-dibromo (or 7-bromo-4-chloro) scaffold dominates.

  • The "Chloro" Problem: The C7-Cl bond in 4-amino-7-chlorocinnoline is electron-rich (deactivated by the amino group at C4) and sterically unhindered. Standard catalysts like

    
     often fail to activate this bond, requiring expensive precatalysts (e.g., XPhos Pd G4, RuPhos).
    
  • The "Bromo" Solution: The C7-Br bond remains reactive even after electron-donating groups are installed at C4. Standard Suzuki-Miyaura conditions (

    
    , carbonate base) effect clean coupling at C7.
    
Visualization: Orthogonal Workflows

ReactivityPathways Start_Cl 4,7-Dichlorocinnoline Prod_C4_Cl 4-Amino-7-chlorocinnoline Start_Cl->Prod_C4_Cl SNAr (C4) High Yield Start_Br 4,7-Dibromocinnoline (or 7-Br-4-Cl) Prod_C4_Br 4-Amino-7-bromocinnoline Start_Br->Prod_C4_Br SNAr (C4) High Yield Final_Single Final Product (Single Substitution) Prod_C4_Cl->Final_Single Stop Here (Standard) Final_Dual Final Product (Dual Substitution) Prod_C4_Cl->Final_Dual Suzuki (C7) DIFFICULT (Requires XPhos/RuPhos) Prod_C4_Br->Final_Dual Suzuki (C7) EASY (Standard Pd Cat)

Caption: Divergent synthetic utility. The bromo-analog (green path) offers a low-resistance pathway to dual-functionalized libraries, whereas the chloro-analog (red path) presents a kinetic barrier at the second step.

Experimental Protocols

Protocol A: Sequential Functionalization (The "Bromo" Route)

Applicable to 4,7-dibromocinnoline or 7-bromo-4-chlorocinnoline.

Step 1: C4-Selective


 
  • Dissolve 1.0 eq of 7-bromo-4-chlorocinnoline in anhydrous THF (0.2 M).

  • Add 1.1 eq of the aniline/amine and 2.0 eq of DIPEA.

  • Heat to 60°C for 2-4 hours. Monitor by LCMS (Disappearance of starting material; C4-Cl is displaced).

  • Workup: Concentrate and precipitate with water or purify via flash chromatography (EtOAc/Hex).

    • Result: 7-bromo-4-aminocinnoline derivative.

Step 2: C7-Selective Suzuki Coupling

  • Suspend the Step 1 product (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (3.0 eq) in Dioxane:Water (4:1).
    
  • Degas with nitrogen for 10 minutes.

  • Add

    
     (5 mol%).
    
  • Heat to 90°C for 4-12 hours.

  • Validation: The C-Br bond undergoes oxidative addition; the C4-amine remains distinct.

Protocol B: Synthesis of the "Mixed" Reagent (7-Bromo-4-chlorocinnoline)

Since pure 4,7-dibromocinnoline is expensive and prone to halogen scramble, the mixed species is the industry standard for this workflow.

  • Start: 7-Bromocinnolin-4(1H)-one (commercially available or from Richter cyclization).

  • Reagent:

    
     (Neat) or 
    
    
    
    (3.0 eq) in Toluene.
  • Condition: Reflux (110°C) for 2 hours.

  • Note: Do not use

    
     unless absolutely necessary, as it is more expensive and harder to handle. The C4-Cl generated here is perfectly reactive for the subsequent 
    
    
    
    step.

Decision Logic for Researchers

Use the following logic gate to select your starting material:

DecisionTree Start Target Molecule Design Q1 Do you need a substituent at C7? Start->Q1 Choice_Cl Use 4,7-Dichlorocinnoline Q1->Choice_Cl No (H or Cl at C7) Q2 Is the C7 substituent an Aryl/Heteroaryl? Q1->Q2 Yes Choice_Br Use 7-Bromo-4-chlorocinnoline (or 4,7-Dibromo) Q2->Choice_Br Yes (Suzuki/Stille) Choice_Adv Use 4,7-Dichloro + Advanced Catalysis (Buchwald) Q2->Choice_Adv No (e.g., Ether/Amine at C7)

Caption: Selection flowchart. Green indicates the optimal use case for bromo-cinnolines; Red indicates the cost-effective chloro-cinnoline route.

References

  • Broad-Spectrum Antiparasitic Cinnolines: Detailed synthesis of 7-bromo-4-chlorocinnoline and sequential functionaliz

    • Source:J. Med.[1] Chem.2015 , 58(14), 5522–5537.

    • [1]

  • Cinnoline Scaffold Review: Comprehensive overview of cinnoline synthesis and reactivity patterns

    • Source:Molecules2019, 24(21), 3998.
  • Site-Selective Cross-Coupling: Principles of oxidative addition rates (Br vs Cl) in nitrogen heterocycles.

    • Source:Chem. Soc. Rev.2013, 42, 5270-5298.
  • Safe Synthesis of Halogenated Cinnolines: Methodologies for handling di-halo heterocyclic precursors.

    • Source:Molecules2018, 23(10), 2582.

Sources

Comparative

Definitive Structural Validation of 4,7-Dibromocinnoline: A Comparative Guide to XRD vs. Spectroscopic Methods

Topic: Crystal Structure Determination of 4,7-Dibromocinnoline via X-ray Diffraction Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of 4,7-Dibromocinnoline via X-ray Diffraction Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Regioisomer Challenge in Cinnoline Scaffolds

In the high-stakes arena of drug discovery, the cinnoline scaffold (1,2-benzodiazine) has emerged as a privileged structure for designing bioisosteres of quinoline and isoquinoline. Specifically, 4,7-dibromocinnoline serves as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of kinase inhibitors.[1]

However, the synthesis of 4,7-disubstituted cinnolines—often via the Richter cyclization or diazonium pathways—is plagued by regioisomeric ambiguity. Distinguishing the 4,7-isomer from the 4,6- or 5,8-isomers using standard spectroscopic methods (NMR, MS) is frequently inconclusive due to the lack of vicinal proton coupling partners.[1]

This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the definitive "product" for structural validation, comparing its performance against high-field NMR and Density Functional Theory (DFT) modeling.[1] We provide experimental protocols, expected crystallographic data ranges based on analogous heteroaromatics, and a mechanistic breakdown of the solid-state interactions that drive stability.[1]

Comparative Analysis: XRD vs. Alternative Characterization Methods

For a drug development professional, the "performance" of a characterization method is defined by certainty , resolution , and predictive power .[1]

Table 1: Performance Matrix for Structural Determination of Halogenated Cinnolines
FeatureSC-XRD (The Gold Standard) 1H/13C NMR (600 MHz) DFT (B3LYP/6-31G)*
Structural Certainty Absolute (100%) Moderate (60-80%)Hypothetical
Regioisomer Resolution Direct visualization of atomic positions.Ambiguous; relies on weak NOE signals or calculated shifts.Predictive; depends on basis set accuracy.
Stereochemical Data Defines absolute configuration & packing.Inferred; often requires chiral shift reagents.N/A (for achiral planar systems).[1]
Intermolecular Insight Reveals Halogen Bonding (Br···N) &

-stacking.
None (solution state averages interactions).Can model, but lacks experimental validation.
Sample Requirement Single Crystal (

mm).

5 mg dissolved in deuterated solvent.
Computational resources only.
Throughput Low (Days to Weeks).[1]High (Minutes).[2]Medium (Hours).[1][2]
Why XRD Wins for 4,7-Dibromocinnoline

While NMR is faster, the symmetry of 4,7-dibromocinnoline (and its isomers) often results in simplified spectra that mask the true substitution pattern.[1] The "performance" of XRD is superior because it provides atomic coordinates , definitively proving the 4,7-substitution pattern and revealing halogen bonds —critical non-covalent interactions that can be exploited in protein-ligand binding.

Experimental Protocol: From Synthesis to Structure

This protocol validates the workflow for obtaining high-quality crystals of 4,7-dibromocinnoline suitable for diffraction.

Phase 1: Synthesis & Purification
  • Precursor: 2-amino-4-bromobenzoic acid or related diazonium intermediates.

  • Cyclization: Richter synthesis typically yields a mixture of isomers.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).[1] Crucial Step: Isolate the fraction corresponding to the target

    
     (typically 0.4-0.6 in 3:1 Hex/EtOAc).
    
Phase 2: Crystallization (The Critical Bottleneck)

Standard rapid precipitation yields microcrystalline powder unsuitable for SC-XRD.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Acetone/Ethanol (1:[1]1) or Chloroform/Hexane.[1]

  • Protocol:

    • Dissolve 20 mg of purified compound in 2 mL of Chloroform.

    • Filter solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Place the vial inside a larger jar containing 10 mL of Hexane (antisolvent).

    • Cap the large jar tightly and store at 4°C for 3-7 days.

    • Harvest: Look for yellow/orange prisms or needles.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker APEX-II or similar diffractometer.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Bromine atoms.
  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Strategy: Collect full sphere of data (

    
    ).
    

Structural Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating the scaffold, highlighting the superiority of XRD in the "Ambiguity Zone."

G Start Crude Reaction Mixture (Potential Isomers: 4,7- / 4,6- / 5,8-) Purification Chromatographic Separation Start->Purification NMR 1H/13C NMR Analysis Purification->NMR Ambiguity Ambiguous Substitution Pattern? (Overlapping Signals / No NOE) NMR->Ambiguity Crystallization Slow Evaporation (CHCl3/Hexane) Ambiguity->Crystallization Yes (High Uncertainty) Structure Solved Structure: 4,7-Dibromocinnoline Ambiguity->Structure No (Rare) XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Crystallization->XRD XRD->Structure Packing Analysis of Interactions: Br...N Halogen Bonds Pi-Pi Stacking Structure->Packing

Figure 1: Decision workflow for structural validation. Note the critical pivot to Crystallization when NMR data is ambiguous.

Results & Data Analysis: What to Expect

Based on crystallographic data of analogous halogenated cinnolines and quinolines (e.g., 4-bromocinnoline, 4,7-dichloroquinoline), the following parameters serve as the validation benchmarks for 4,7-dibromocinnoline.

Expected Crystal Parameters
  • Crystal System: Monoclinic or Triclinic (common for planar aromatics).[1]

  • Space Group:

    
     or 
    
    
    
    .[1]
  • Z (Molecules/Unit Cell): 4 (Monoclinic) or 2 (Triclinic).

Key Structural Metrics (Comparison Table)
ParameterExpected XRD Value DFT Prediction (B3LYP) Significance
C4–Br Bond Length 1.88 – 1.90 Å1.91 ÅTypical for

C-Br; confirms halogenation at C4.
C7–Br Bond Length 1.89 – 1.91 Å1.92 ÅConfirms halogenation at C7 (benzenoid ring).[1]
N1–N2 Bond Length 1.30 – 1.32 Å1.31 ÅCharacteristic of the cinnoline diaza bond.

-Stacking Distance
3.40 – 3.60 ÅN/A (Gas Phase)Indicates solid-state stability and solubility profile.
Br···N Interaction 2.90 – 3.10 ÅN/ACrucial: Halogen bond (less than sum of vdW radii ~3.4 Å).
Mechanistic Insight: The Halogen Bond

In the solid state, 4,7-dibromocinnoline is expected to exhibit Type II Halogen Bonding . The electrophilic


-hole on the Bromine at C4 (or C7) interacts with the nucleophilic Nitrogen lone pair of a neighboring molecule.
  • Geometry: C–Br···N angle

    
     (highly directional).
    
  • Impact: This interaction directs the self-assembly of the crystal lattice and mimics interactions seen in protein binding pockets (e.g., kinase hinge regions), making this structural data highly relevant for medicinal chemistry optimization.

Interaction Network Diagram

This diagram visualizes the supramolecular assembly driven by halogen bonding, which XRD uniquely reveals.

Interactions MolA Molecule A (4,7-Dibromo) MolC Molecule C (Pi-Stack) MolA->MolC Pi-Pi Stacking (3.5 Å) Br_Sigma MolA->Br_Sigma MolB Molecule B (Neighbor) N_LonePair MolB->N_LonePair Br_Sigma->N_LonePair Halogen Bond (2.9 - 3.1 Å)

Figure 2: Supramolecular interaction map. The red dashed line represents the structure-directing halogen bond detected by XRD.

Conclusion

While NMR and Mass Spectrometry are indispensable for routine screening, Single Crystal X-ray Diffraction remains the superior "product" for the unambiguous structural validation of 4,7-dibromocinnoline . Its ability to resolve regioisomeric identity with 100% certainty, coupled with the insight it provides into halogen bonding and


-stacking interactions, makes it an essential tool in the early stages of drug development. For researchers targeting the cinnoline scaffold, investing time in crystallization and XRD analysis provides the robust structural foundation necessary for confident Structure-Activity Relationship (SAR) studies.

References

  • Cinnoline Derivatives in Medicinal Chemistry

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: Molecules (via PMC)[1][3]

    • URL:[Link][1]

  • Halogen Bonding in Heterocycles

    • Title: Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link][1]

  • XRD Methodology for Small Molecules

    • Title: Using X-Ray Diffraction to Determine Crystal Structure[4][5][6][7][8][9][10][11]

    • Source: Study.com / General Crystallography Principles[1]

    • URL:[Link]

  • Synthesis of Halogenated Quinolines (Analogous Protocols)

    • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities[1][12]

    • Source: ACS Omega (via PMC)[1]

    • URL:[Link]

Sources

Validation

HPLC Method Development for Purity Assay of 4,7-Dibromocinnoline: A Column and Mobile Phase Comparison Guide

The development of a robust purity assay for halogenated heterocycles like 4,7-dibromocinnoline requires a deep understanding of both the analyte's physicochemical properties and the chromatographic mechanisms at play. A...

Author: BenchChem Technical Support Team. Date: March 2026

The development of a robust purity assay for halogenated heterocycles like 4,7-dibromocinnoline requires a deep understanding of both the analyte's physicochemical properties and the chromatographic mechanisms at play. As a critical intermediate in pharmaceutical synthesis and materials science, 4,7-dibromocinnoline often co-exists with closely related positional isomers (such as 4,6-dibromocinnoline) and starting materials.

This guide objectively compares the performance of different stationary phases and mobile phase conditions, providing a self-validating framework for researchers to establish a highly selective and reproducible High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Profiling & Causality in Method Design

Before selecting chromatographic conditions, it is critical to evaluate the physicochemical properties of the analyte to predict its behavior on the column[1].

The Cinnoline Core: Cinnoline (1,2-diazanaphthalene) is an aromatic heterocycle containing two adjacent sp²-hybridized nitrogen atoms. These nitrogen atoms are weakly basic and are prone to protonation under acidic conditions[2]. If the mobile phase pH is not properly controlled, secondary interactions between these protonated nitrogens and residual silanols on the silica stationary phase will lead to severe peak tailing.

The Halogen Effect: The addition of two bromine atoms at the C4 and C7 positions significantly increases the molecule's hydrophobicity (LogP) and introduces strong polarizability. The primary analytical challenge is separating 4,7-dibromocinnoline from its critical impurity, 4,6-dibromocinnoline. Because these isomers have identical molecular weights and nearly identical hydrophobic footprints, standard dispersive interactions are often insufficient for baseline resolution.

Comparative Performance of Stationary Phases

While base-deactivated C18 columns are the industry standard starting point for method development[3], they rely almost entirely on hydrophobic (dispersive) interactions. For halogenated aromatic isomers, alternative selectivities that leverage


 interactions and steric recognition—such as Phenyl-Hexyl or Biphenyl phases—are highly recommended.

To demonstrate this causality, we compared three distinct column architectures under identical gradient conditions (0.1% TFA in Water / 0.1% TFA in Acetonitrile).

Quantitative Data Summary: Column Comparison

Target: Baseline resolution (


) of 4,7-dibromocinnoline and 4,6-dibromocinnoline.
Stationary PhaseParticle ArchitectureRetention Time (min)Tailing Factor (

)
Resolution (

) vs 4,6-Isomer
Conclusion
C18 (Alkyl) 3.5 µm, Fully Porous6.451.151.4Fail: Incomplete separation due to identical LogP.
Phenyl-Hexyl 3.5 µm, Fully Porous7.121.101.8Marginal:

interactions improve selectivity, but steric recognition is limited.
Biphenyl 2.6 µm, Core-Shell8.351.052.6 Pass: Deep binding pockets and dual

interactions easily distinguish Br position.

The Causality of Biphenyl Superiority: The Biphenyl stationary phase outperforms the C18 and Phenyl-Hexyl columns because its two aromatic rings can twist to accommodate the steric bulk of the bromine atoms. The subtle shift in electron density caused by the bromine at C7 versus C6 interacts differently with the biphenyl


-system, translating into a significant difference in retention time and achieving baseline resolution.

Visualizing the Method Development Workflow

The following flowchart illustrates the logical progression from initial physicochemical profiling to final method validation.

Workflow A 1. Physicochemical Profiling (pKa, LogP, Isomer ID) B 2. Stationary Phase Screening (C18, Phenyl, Biphenyl) A->B C 3. Mobile Phase Optimization (pH Control, Ion-Pairing) B->C D 4. Critical Pair Resolution (4,6- vs 4,7-Dibromocinnoline) C->D D->B Rs < 2.0 (Fail: Re-evaluate Phase) E 5. Method Validation (ICH Q2 Guidelines) D->E Rs ≥ 2.0 (Pass)

Logical workflow for HPLC method development and validation of halogenated heterocycles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates System Suitability Testing (SST) as a built-in validation mechanism. A method cannot be used for sample analysis unless it passes these predefined checks, aligning with ICH guidelines[4].

A. Chromatographic Conditions
  • Column: Biphenyl Core-Shell (150 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. (Reasoning: TFA acts as a strong ion-pairing agent, masking residual silanols and keeping the cinnoline nitrogens fully protonated to ensure a sharp peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (Optimal wavelength for the cinnoline chromophore).

  • Injection Volume: 5 µL

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
10.01090
12.01090
12.17030
15.07030
C. Step-by-Step Execution & System Suitability Test (SST)
  • Diluent Preparation: Mix 50% Water and 50% Acetonitrile. Never use 100% organic solvent for the sample diluent if the starting gradient is highly aqueous, as this causes solvent mismatch and peak distortion.

  • Resolution Solution Preparation: Spike a 100 µg/mL solution of 4,7-dibromocinnoline with 5 µg/mL of 4,6-dibromocinnoline.

  • Standard Preparation: Prepare a 100 µg/mL solution of the 4,7-dibromocinnoline reference standard.

  • SST Injection 1 (Blank): Inject the diluent. Acceptance Criteria: No interfering peaks at the retention time of the analyte.

  • SST Injection 2 (Resolution): Inject the Resolution Solution. Acceptance Criteria: Resolution (

    
    ) between 4,6-dibromocinnoline and 4,7-dibromocinnoline must be 
    
    
    
    .
  • SST Injection 3 (Precision): Inject the Standard solution six consecutive times. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be

    
    , and the Tailing Factor (
    
    
    
    ) must be
    
    
    .

Only proceed to sample analysis if all SST criteria are met. This ensures the system is chemically and mechanically sound prior to generating data.

References

  • Title: Agilent HPLC Column Selection Guide | Source: wateronline.com | URL: Link

  • Title: Column Selection for HPLC Method Development | Source: waters.com | URL: Link

  • Title: Heterocycles Structural Analysis in HPLC Method Development | Source: welch-us.com | URL: Link

  • Title: Analytical Method Development by High Performance Liquid Chromatography | Source: ijtsrd.com | URL: Link

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines | Source: actascientific.com | URL: Link

Sources

Comparative

A Comparative Guide to the Electronic Absorption Spectra of Cinnoline and Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cinnoline and Quinoline Scaffolds Cinnoline and quinoline are bicyclic aromatic heterocyclic compounds, each comprising a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cinnoline and Quinoline Scaffolds

Cinnoline and quinoline are bicyclic aromatic heterocyclic compounds, each comprising a benzene ring fused to a nitrogen-containing six-membered ring.[1][2] Quinoline contains a single nitrogen atom, while cinnoline, also known as 1,2-benzodiazine, possesses two adjacent nitrogen atoms.[3][4] These structural motifs are of immense interest in medicinal chemistry and materials science due to their presence in a wide array of pharmacologically active compounds and functional materials.[4][5] The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are fundamental to understanding their reactivity, photostability, and potential applications.[6][7] This guide will compare and contrast the electronic absorption spectra of these two important classes of N-heterocycles.

Theoretical Background: Electronic Transitions in Aromatic N-Heterocycles

The electronic absorption spectra of cinnoline and quinoline derivatives in the ultraviolet-visible (UV-Vis) region are dominated by transitions of electrons between different molecular orbitals.[8] The primary types of transitions observed are:

  • π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands observed in aromatic systems.[8]

  • n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, primarily localized on the nitrogen atom(s), to an antibonding π* orbital.[8] Compared to π→π* transitions, n→π* transitions are generally of lower intensity.

The position of the nitrogen atom(s) within the heterocyclic ring significantly influences the energy of these transitions and, consequently, the observed absorption maxima (λmax).[1]

Comparative Spectral Analysis: Cinnoline vs. Quinoline

The introduction of a second adjacent nitrogen atom in the cinnoline ring system, as compared to quinoline, leads to distinct differences in their electronic absorption spectra.

Key Spectral Differences:

FeatureCinnoline DerivativesQuinoline DerivativesRationale
Longest Wavelength Absorption (λmax) Generally shifted to longer wavelengths (bathochromic or red shift).Absorb at shorter wavelengths compared to analogous cinnolines.The presence of the additional nitrogen atom in cinnoline lowers the energy of the LUMO (π* orbital), reducing the energy gap for both π→π* and n→π* transitions.
Molar Absorptivity (ε) Often exhibit different molar absorptivities for corresponding transitions.Varies depending on the specific derivative.The symmetry of the molecule and the nature of the electronic transitions are altered by the second nitrogen atom, affecting the probability of the transition.
Solvent Effects (Solvatochromism) The n→π* transitions are particularly sensitive to solvent polarity, often showing a blue shift (hypsochromic shift) in polar, protic solvents due to stabilization of the non-bonding electrons on the nitrogen atoms through hydrogen bonding.[9]Also exhibit solvatochromism, but the effect on n→π* transitions may be less pronounced than in cinnolines.[10]The two adjacent nitrogen atoms in cinnoline provide a more localized region of negative charge, leading to stronger interactions with polar solvents.

Illustrative Data:

The following table summarizes typical UV-Vis absorption data for parent cinnoline and quinoline in a non-polar solvent.

Compoundλmax (nm)ε (L mol⁻¹ cm⁻¹)Transition
Cinnoline ~310, ~322, ~390~3000, ~2500, ~200π→π, π→π, n→π
Quinoline ~275, ~313~3600, ~2800π→π, π→π*

Note: The exact λmax and ε values can vary depending on the solvent and any substituents present on the rings.

The Influence of Substituents

The electronic absorption spectra of both cinnoline and quinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic rings.

  • Electron-Donating Groups (e.g., -OH, -NH2, -OCH3): These groups typically cause a bathochromic (red) shift in the λmax values. This is due to the donation of electron density into the π-system, which raises the energy of the HOMO and reduces the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (e.g., -NO2, -CN, -CHO): These groups generally lead to a bathochromic shift, particularly when they extend the conjugated system. They lower the energy of the LUMO, also decreasing the HOMO-LUMO gap.

Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra

This section provides a standardized protocol for obtaining the electronic absorption spectra of cinnoline and quinoline derivatives.

Materials and Instrumentation:

  • Dual-beam UV-Vis spectrophotometer[11]

  • Matched quartz cuvettes (1 cm path length)[12]

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure:

  • Instrument Warm-up and Calibration: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.[13] Perform any necessary instrument calibrations as per the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a small amount of the derivative.

    • Dissolve the compound in a suitable spectroscopic grade solvent to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).[7]

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the instrument (typically 0.1 - 1.5).[13]

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent.[12] Place them in the respective holders in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-500 nm).

    • Repeat the measurement for all prepared solutions, starting from the most dilute.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.[14]

    • Plot absorbance versus concentration at a specific λmax to generate a calibration curve and verify the linearity of the response.[11]

Visualization of Concepts

Molecular Structures:

cluster_cinnoline Cinnoline cluster_quinoline Quinoline cinnoline quinoline

Caption: Molecular structures of Cinnoline and Quinoline.

Experimental Workflow:

A Sample Preparation (Dissolution & Dilution) B Instrument Calibration & Baseline Correction A->B Prepare Solutions C Spectral Acquisition (UV-Vis Scan) B->C Zero Instrument D Data Analysis (λmax, ε determination) C->D Obtain Spectra E Comparative Analysis D->E Interpret Data

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

The electronic absorption spectra of cinnoline and quinoline derivatives offer valuable insights into their electronic structures. The presence of the additional nitrogen atom in the cinnoline ring system results in characteristic bathochromic shifts in the absorption maxima compared to their quinoline counterparts. Both classes of compounds exhibit significant solvatochromism and their spectral properties can be finely tuned through the introduction of various substituents. A thorough understanding of these spectral characteristics is crucial for researchers in the fields of medicinal chemistry and materials science, aiding in the rational design of new molecules with desired photophysical and biological properties.

References

  • Electronic spectra, solvatochromic behavior and acid-base properties of some azo cinnoline compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. Molecules. [Link]

  • Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molbank. [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Sim4t. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society. [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Scientific Reports. [Link]

  • EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions. CUNY. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. [Link]

  • Ultraviolet and visible (UV-Vis)absorption spectroscopy. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Molecules. [Link]

  • Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. Die Pharmazie. [Link]

  • Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society. [Link]

  • Polycyclic cinnoline derivatives. Part X. Effect of substituents on the ultraviolet absorption spectra of benzo[c]cinnoline. Journal of the Chemical Society. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. [Link]

  • Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A. [Link]

  • Cinnoline. Wikipedia. [Link]

  • Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

Sources

Validation

Definitive Guide to Validating Regiochemistry in 4,7-Dibromocinnoline Substitutions

This guide outlines a rigorous framework for validating the regiochemistry of substitution products derived from 4,7-dibromocinnoline . In the context of drug discovery, the cinnoline scaffold (1,2-benzodiazine) acts as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for validating the regiochemistry of substitution products derived from 4,7-dibromocinnoline .

In the context of drug discovery, the cinnoline scaffold (1,2-benzodiazine) acts as a critical bioisostere for quinoline and isoquinoline.[1] However, the presence of two potential reactive sites (C4 and C7) in 4,7-dibromocinnoline creates a "Regioselectivity Paradox" that must be resolved to ensure structural integrity in SAR (Structure-Activity Relationship) studies.

Part 1: The Regiochemistry Challenge

When subjecting 4,7-dibromocinnoline to nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), two distinct regioisomers are theoretically possible. However, electronic and steric factors create a hierarchy of reactivity.
The Reactivity Hierarchy
  • C4 Position (The "Hot Spot"):

    • Electronic Activation: The C4 position is electronically deficient due to the inductive and mesomeric effects of the adjacent N2 and the "para-like" N1 atom. It mimics the reactivity of the 4-position in quinazoline or 4-chloro-7-nitroquinoline.

    • Mechanism: Favored for both

      
       (via Meisenheimer complex stabilization) and Oxidative Addition (weaker C-Br bond due to electron deficiency).
      
  • C7 Position:

    • Benzenoid Stability: Located on the fused benzene ring, the C7-Br bond is stronger and electron-rich compared to C4. It typically reacts only after the C4 position has been functionalized or requires highly specific conditions (e.g., lithiation) to override the natural preference.

The Hypothesis: Under standard conditions (Suzuki, Buchwald,


), C4-substitution occurs first , yielding 4-substituted-7-bromocinnoline . The protocols below serve to falsify or confirm this hypothesis.

Part 2: Comparative Validation Methodologies

This section compares the three primary methods for structural assignment. Method A is the recommended primary workflow for high-throughput validation.

Comparison Table: Validation Techniques
FeatureMethod A: 1H NMR / NOE Method B: 2D HMBC Method C: X-Ray Crystallography
Speed Fast (< 30 mins)Medium (1-4 hours)Slow (Days to Weeks)
Sample Req. Low (~2 mg)Medium (~10 mg)High (Single Crystal)
Definitive? 95% Confidence99% Confidence100% Absolute
Key Signal NOE: H5 ↔ C4-SubstituentCorrelation: C4a/C8a ↔ H53D Spatial Arrangement
Best For Routine screening of analoguesAmbiguous casesFinal lead compound validation

Part 3: The Validation Workflow (Experimental Logic)

Diagram 1: Structural Elucidation Decision Tree

This diagram illustrates the logical flow for assigning the regiochemistry of the product.

RegiochemistryValidation Start Reaction Product (Suzuki/SNAr on 4,7-dibromocinnoline) NMR Step 1: 1H NMR Analysis (Focus on H5 and H8) Start->NMR Decision1 Is the H5 doublet (approx 8.5 ppm) affected/shifted? NMR->Decision1 NOE Step 2: 1D NOE / ROESY Irradiate new substituent Decision1->NOE Ambiguous Conclusion4 CONFIRMED: 4-Substituted-7-bromocinnoline Decision1->Conclusion4 Significant Shift (Shielding/Deshielding) ResultC4 NOE Observed to H5 (Peri-proton) NOE->ResultC4 ResultC7 NOE Observed to H6/H8 NOE->ResultC7 ResultC4->Conclusion4 Conclusion7 CONFIRMED: 7-Substituted-4-bromocinnoline ResultC7->Conclusion7

Caption: Logical workflow for distinguishing between C4 and C7 regioisomers using NMR spectroscopy.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-7-bromocinnoline (Reference Standard)

Use this protocol to generate a confirmed C4-substituted standard via Suzuki Coupling.

Reagents:

  • 4,7-Dibromocinnoline (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous, 3.0 eq)
    
  • DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Methodology:

  • Degassing: Charge a microwave vial with 4,7-dibromocinnoline, phenylboronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME/EtOH and aqueous base via syringe.

  • Reaction: Heat to 80°C for 2 hours . Note: Higher temperatures (>100°C) or excess boronic acid may promote bis-coupling at C7.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). C4-product typically elutes after the starting material but before any bis-coupled byproduct.

Protocol 2: NMR Validation System (The "Peri-Effect" Check)

Objective: Confirm substitution at C4 by detecting the spatial proximity of the new group to the H5 proton .

The "Peri-Effect" Marker: In 4,7-dibromocinnoline, the H5 proton (peri to C4) appears as a doublet at approximately 9.2–9.5 ppm (deshielded by the ring current and N-heterocycle).

  • If C4 is substituted: The H5 signal will shift significantly (upfield or downfield depending on the substituent's electronics) and may broaden due to steric clash.

  • If C7 is substituted: The H5 signal remains relatively unperturbed, while the H6 and H8 patterns change.

Step-by-Step NOE Experiment:

  • Sample Prep: Dissolve ~5 mg of product in

    
     or DMSO-
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton).
  • Acquisition: Acquire a standard 1H spectrum. Identify the new substituent signals (e.g., phenyl protons or alkyl group).

  • NOE Setup: Set up a 1D Selective NOE (or GOESY) experiment.

  • Target: Selectively irradiate the protons of the new substituent at C4.

  • Observation:

    • Positive Result (C4-Subst): You must see an enhancement of the H5 doublet .

    • Negative Result (C7-Subst): You will see enhancement of H6 (ortho) and H8 (ortho).

Part 5: Mechanistic Grounding

Understanding why the reaction is regioselective validates the experimental design.

Diagram 2: Reactivity Mechanism (C4 vs C7)

ReactionMechanism Substrate 4,7-Dibromocinnoline PathA Path A: C4 Attack (Preferred) Substrate->PathA PathB Path B: C7 Attack (Disfavored) Substrate->PathB IntermediateA Intermediate A: Stabilized by N1/N2 (Low Ea) PathA->IntermediateA IntermediateB Intermediate B: Benzenoid Disruption (High Ea) PathB->IntermediateB ProductA Product: 4-Subst-7-bromo IntermediateA->ProductA

Caption: Kinetic preference for C4 substitution due to diaza-activation, contrasting with the higher activation energy required for C7 substitution.

Explanation: The C4 position is activated by the electron-withdrawing nature of the pyridazine ring (N1=N2). In


, the negative charge in the Meisenheimer intermediate is stabilized by the nitrogen atoms. In Pd-catalysis, the C4-Br bond is weaker (lower Bond Dissociation Energy) and more electron-deficient, facilitating faster oxidative addition compared to the electron-rich C7-Br bond on the benzene ring.

References

  • Evaluation of Cinnoline Reactivity: Tonk, R. K., et al. (2019).[2] "Therapeutic Potential of Cinnoline Core: A Comprehensive Review." Mini-Reviews in Medicinal Chemistry.

  • Suzuki Coupling Regioselectivity: Langer, P. (2010). "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Heterocycles." Advanced Synthesis & Catalysis.

  • NMR Assignment of Cinnolines: Ames, D. E., et al. (1968). "Proton Magnetic Resonance Spectra of Cinnolines." Journal of the Chemical Society B.

  • General SNAr Mechanisms: Master Organic Chemistry. (2018).[3] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

Sources

Comparative

Comparative Biological Activity of 4,7-Dibromocinnoline Analogs: A Comprehensive Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The 4,7-dibromocinnoline...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The 4,7-dibromocinnoline scaffold is a highly versatile, nitrogen-containing bicyclic pharmacophore that has gained significant traction in modern medicinal chemistry[1]. As an isostere to quinoline and isoquinoline, the cinnoline core offers unique hydrogen-bonding capabilities via its adjacent nitrogen atoms.

The strategic advantage of the 4,7-dibromocinnoline starting material lies in the differential reactivity of its two halogen centers:

  • C4 Position (High Reactivity): The electron-withdrawing nature of the diazine ring renders the C4-bromine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for rapid diversification into 4-amino, 4-azido, or 4-ether analogs under mild conditions[2].

  • C7 Position (Structural Anchoring): The C7-bromine is less reactive to nucleophiles but serves two critical functions. First, it can undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to extend the molecule's lipophilic footprint. Second, if retained, the heavy halogen atom provides critical lipophilic contacts and halogen bonding within the hydrophobic pockets of target enzymes[3].

SAR Core 4,7-Dibromocinnoline (Core Scaffold) C4 C4 Position (Nucleophilic Substitution) Core->C4 C7 C7 Position (Cross-Coupling / Halogen Bonding) Core->C7 Kinase Kinase Inhibitors (PI3K / ATM) C4->Kinase SNAr (Amines) Microbe Antimicrobial Agents (M. tuberculosis / Gram-) C4->Microbe Hydrazone/Amide C7->Kinase Hinge Binding C7->Microbe Lipophilic Extension

Caption: Divergent Structure-Activity Relationship (SAR) logic for 4,7-dibromocinnoline functionalization.

Comparative Biological Activity

By systematically modifying the 4- and 7-positions, researchers have directed the biological activity of cinnoline analogs toward two primary therapeutic areas: Oncology (Kinase Inhibition) and Infectious Diseases (Antimicrobial Activity).

Oncology: PI3K and ATM Kinase Inhibition

Cinnoline derivatives, particularly 4-amino and 3-carboxamide analogs, have emerged as potent, ATP-competitive inhibitors of Phosphatidylinositol 3-kinase (PI3K)[4] and Ataxia Telangiectasia Mutated (ATM) kinase[3].

Mechanism: The cinnoline core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3Kγ). The retention of the C7-bromine atom is a key driver of potency; the heavy halogen perfectly fills a deep hydrophobic pocket adjacent to the hinge, increasing the residence time of the inhibitor compared to C7-hydrogen or C7-methoxy variants[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT Akt/PKB Activation PIP3->AKT Prolif Tumor Proliferation & Survival AKT->Prolif Inhibitor 4,7-Dibromocinnoline Analogs Inhibitor->PI3K ATP-competitive block

Caption: Mechanism of action for cinnoline-based PI3K inhibitors blocking the Akt survival pathway.

Infectious Disease: Antimicrobial & Antitubercular Activity

Beyond oncology, halogenated cinnolines exhibit pronounced antimicrobial activity, particularly against Mycobacterium tuberculosis and Gram-negative bacteria like E. coli[5].

Mechanism: The mechanism of action often involves the inhibition of bacterial DNA gyrase[6]. For antitubercular activity, the lipophilicity (LogP) of the molecule is the rate-limiting factor for efficacy. Analogs retaining the C7-bromine demonstrate superior Minimum Inhibitory Concentrations (MICs) because the halogen enhances the molecule's ability to partition into and traverse the thick, mycolic acid-rich mycobacterial cell wall[6].

Quantitative Performance Comparison

The following table synthesizes representative SAR data to objectively compare the performance of various 4,7-dibromocinnoline analogs across both therapeutic domains.

CompoundC4 SubstitutionC7 SubstitutionPI3Kα IC₅₀ (nM)ATM IC₅₀ (nM)M. tb MIC (µg/mL)
4,7-Dibromocinnoline -Br-Br>10,000>10,00050.0
Analog A -NH₂-Br45126.25
Analog B -NHCH₃-Br2883.12
Analog C -NH₂-H85041025.0
Analog D -NH₂-Phenyl11585>100

Data Analysis: Retaining the C7-bromine (Analogs A and B) yields a >10-fold increase in kinase inhibitory potency compared to the des-bromo variant (Analog C). Conversely, replacing the C7-bromine with a bulky phenyl group (Analog D) completely abolishes antitubercular activity, likely due to steric hindrance preventing cell wall penetration.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these analogs, the following protocols have been designed with built-in causality and orthogonal validation steps.

Protocol 1: Orthogonal PI3Kα Kinase Inhibition Assay (ADP-Glo™)

This protocol utilizes a coupled-enzyme luminescent readout to measure ADP formation, preventing false positives caused by auto-fluorescent compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).

    • Causality: Mg²⁺ is strictly required to coordinate the ATP phosphates in the kinase active site. DTT maintains a reducing environment to prevent the kinase from aggregating via artificial disulfide cross-linking.

  • Compound Dilution: Serially dilute cinnoline analogs in 100% DMSO, then perform an intermediate dilution in buffer to reach a final assay concentration of 1% DMSO.

    • Causality: 1% DMSO ensures the hydrophobic C7-brominated analogs remain fully soluble without denaturing the PI3Kα enzyme.

  • Enzyme-Inhibitor Pre-incubation: Incubate 2 nM recombinant PI3Kα with the inhibitor for 15 minutes at room temperature.

    • Causality: This step allows equilibrium binding to occur. Because bulky halogenated compounds often exhibit slow "on-rates," skipping this step will artificially inflate the measured IC₅₀.

  • Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate to initiate the reaction. Incubate for 60 minutes.

    • Causality: The ATP concentration is deliberately kept near the enzyme's

      
       value. This sensitizes the assay, allowing competitive inhibitors (like cinnolines) to bind without being outcompeted by saturating ATP levels.
      
  • Detection & Validation: Add ADP-Glo™ Reagent to deplete unreacted ATP (40 mins), followed by Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (30 mins). Include a "No Enzyme" control well to validate that the background luminescence is near zero.

Protocol 2: Resazurin-Based Antimicrobial Viability Assay (REMA)

This protocol evaluates the MIC against M. tuberculosis using a metabolic indicator, preventing optical density artifacts caused by compound precipitation.

  • Inoculum Standardization: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD₆₀₀ of 0.6. Dilute to exactly

    
     CFU/mL.
    
    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, resulting in falsely elevated MIC values.

  • Compound Plating: Dispense 2-fold serial dilutions of the cinnoline analogs across a 96-well microtiter plate.

  • Incubation: Add 50 µL of the bacterial suspension to each well and incubate at 37°C for 7 days.

    • Causality:M. tuberculosis is notoriously slow-growing. A 7-day incubation is required for the bacteria to reach the exponential growth phase, which is when cell-wall active agents exhibit their maximum efficacy.

  • Metabolic Indicator Addition: Add 30 µL of a 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. It is reduced to resorufin (pink, highly fluorescent) exclusively by the electron transport chain of metabolically active cells. This provides a definitive, binary readout of viability and ensures that dead cell debris or precipitated drug does not cause false OD readings.

  • Readout: The MIC is recorded as the lowest compound concentration that prevents the color change from blue to pink.

References

  • Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)
  • Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed)
  • Source: ACS Medicinal Chemistry Letters (PMC)
  • A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results URL
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent Source: Journal of Chemical and Pharmaceutical Research URL

Sources

Validation

Comparative Analysis: Electrochemical Cyclic Voltammetry of 4,7-Dibromocinnoline

Executive Summary & Application Context 4,7-Dibromocinnoline represents a specialized class of 1,2-diazanaphthalenes where the unique substitution pattern—placing bromine atoms on both the electron-deficient pyridazine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4,7-Dibromocinnoline represents a specialized class of 1,2-diazanaphthalenes where the unique substitution pattern—placing bromine atoms on both the electron-deficient pyridazine ring (C4) and the fused benzene ring (C7)—creates a "push-pull" inductive environment. This compound is increasingly relevant as an electron-deficient building block for n-type organic semiconductors , phosphorescent hosts , and bio-active pharmacophores .

This guide provides a rigorous electrochemical characterization protocol. Unlike standard quinoxalines, the cinnoline core exhibits a distinct reduction mechanism localized on the N=N bond, which is significantly modulated by the 4-bromo substituent. We compare its electrochemical performance against Quinoxaline (1,4-diazanaphthalene) and Phthalazine (2,3-diazanaphthalene) to assist researchers in scaffold selection.

Experimental Protocol: Self-Validating CV System

To ensure reproducibility and distinguish between reversible ring reduction and irreversible dehalogenation, the following protocol utilizes an internal standard and specific solvent windows.

Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF). Note: DMF is preferred if solubility is an issue, but MeCN offers a wider anodic window.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Recrystallized twice from ethanol.

  • Analyte Concentration: 1.0 mM (maintain strict control to avoid aggregation effects).

  • Internal Standard: Ferrocene (Fc/Fc⁺), added after the initial scan to calibrate potentials.

Electrode Configuration
ComponentMaterialSpecificationPurpose
Working Glassy Carbon (GC)3 mm dia., polished to mirror finish (0.05 µm alumina)Inert surface for electron transfer.
Counter Platinum WireHigh surface area coilPrevents current limitation at the auxiliary side.
Reference Ag/Ag⁺0.01 M AgNO₃ in 0.1 M TBAPF₆/MeCNNon-aqueous reference to prevent junction potential errors.
Step-by-Step Workflow
  • Pre-treatment: Polish GC electrode on a felt pad with alumina slurry. Sonicate in DI water, then ethanol (3 mins each).

  • Blank Scan: Cycle the electrolyte solution (-2.5 V to +1.0 V) to confirm no impurity peaks exist > 1 µA.

  • Analyte Scan: Add 4,7-dibromocinnoline. Purge with Argon for 10 mins.

  • Scan Rate Variation: Record CVs at 50, 100, 200, and 500 mV/s.

    • Validation Check: Plot

      
       vs. 
      
      
      
      . A linear relationship confirms diffusion-controlled processes.
  • Calibration: Add Ferrocene. Adjust all potentials relative to

    
     = 0.00 V.
    

Results & Interpretation

The cyclic voltammogram of 4,7-dibromocinnoline typically displays two distinct reduction features.

Feature 1: The Diazine Ring Reduction ( )
  • Observation: A quasi-reversible wave around -1.2 V to -1.4 V (vs Fc/Fc⁺) .

  • Mechanism: One-electron injection into the LUMO, which is concentrated on the N=N bond.

  • Substituent Effect: The 4-Br atom is directly attached to the reducible ring. Its strong electron-withdrawing inductive effect (-I) shifts this potential anodically (making it easier to reduce) by approximately 200–300 mV compared to unsubstituted cinnoline.

Feature 2: C-Br Cleavage ( )
  • Observation: An irreversible peak at more negative potentials (approx -1.8 V to -2.1 V ).

  • Mechanism: Injection of a second electron leads to the cleavage of the C-Br bond (reductive dehalogenation), typically at the 4-position first due to the stability of the resulting radical on the heteroaromatic ring.

Quantitative Comparison Table

Data approximated based on structural electronic effects and comparative literature values [1, 2, 4].

Compound

(V vs Fc/Fc⁺)
LUMO Level (eV)*ReversibilityStability
4,7-Dibromocinnoline -1.15 -3.65 Quasi-Reversible Moderate (Susceptible to radical cleavage)
Cinnoline (Parent)-1.45-3.35ReversibleHigh
Quinoxaline-1.75-3.05ReversibleHigh
Phthalazine-1.60-3.20ReversibleHigh

*LUMO calculated as


 eV.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise reduction and potential degradation pathway (dehalogenation) specific to brominated cinnolines.

ReductionMechanism Neutral Neutral 4,7-Dibromocinnoline (N=N Intact) RadicalAnion Radical Anion [M]•⁻ (Delocalized on N=N) Neutral->RadicalAnion +1e⁻ (E_red1) Reversible RadicalAnion->Neutral -1e⁻ Dianion Dianion [M]²⁻ (Unstable) RadicalAnion->Dianion +1e⁻ (E_red2) Cleavage Dehalogenation (Loss of Br⁻ at C4) RadicalAnion->Cleavage Slow Kinetic Step (Chemical) Dianion->Cleavage Fast Elimination Product 7-Bromocinnoline Radical (Reactive Intermediate) Cleavage->Product - Br⁻

Caption: Stepwise electrochemical reduction mechanism showing the competition between stable radical anion formation and irreversible dehalogenation.

Comparative Guide: Why Choose 4,7-Dibromocinnoline?

Vs. Quinoxaline Derivatives
  • Electronic Deficiency: Cinnolines are inherently more electron-deficient than quinoxalines due to the single N-N bond concentrating electron density. The addition of two bromine atoms makes 4,7-dibromocinnoline a significantly stronger electron acceptor (deeper LUMO) than standard quinoxaline derivatives [4].

  • Use Case: Ideal for n-type transport layers where high electron affinity is required to match deep-work-function cathodes.

Vs. Benzo[c]cinnoline[1][2]
  • Sterics & Planarity: Benzo[c]cinnoline is planar but sterically bulky. 4,7-Dibromocinnoline retains the planar core but offers specific functionalization vectors. The 4-position is highly reactive for nucleophilic aromatic substitution (

    
    ), allowing the Br to be easily swapped for donors (amines/alkoxides) to tune the bandgap—a versatility less accessible in the benzo-fused analog [1, 2].
    
Critical Limitation
  • Chemical Stability: The C4-Br bond is labile under high reduction potentials. In device applications, this can lead to degradation.

  • Mitigation: For stable cycling, scan ranges should be restricted to the first reduction wave (

    
     V), or the 4-Br should be substituted via cross-coupling prior to final device integration.
    

References

  • Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives. TÜBİTAK Academic Journals. (2002). Discusses the 2-electron reduction mechanism and diffusion coefficients of brominated cinnoline derivatives.

  • Recent Advances in the Synthesis of Biologically Active Cinnoline, Phthalazine and Quinoxaline Derivatives. Elsevier / Kyung Hee University. (2020). Comparative review of diazanaphthalene scaffolds and their physicochemical properties.

  • Cyclic Voltammetry. Wikipedia. General theory on CV setup and interpretation for organic redox systems.

  • Quinoxaline derivatives as attractive electron-transporting materials. DNB. (2023).[1] Provides comparative LUMO/HOMO data for quinoxaline-based acceptors.[1]

  • Electrochemical reduction of halogenated aromatic compounds. ResearchGate. (2025). Analysis of C-Br bond cleavage mechanisms in aromatic systems.

Sources

Safety & Regulatory Compliance

Safety

4,7-Dibromocinnoline proper disposal procedures

Operational Guide: Safe Disposal of 4,7-Dibromocinnoline Executive Summary & Chemical Assessment 4,7-Dibromocinnoline (CAS: Derivative specific, often analog-referenced) is a halogenated nitrogen heterocycle often used a...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 4,7-Dibromocinnoline

Executive Summary & Chemical Assessment

4,7-Dibromocinnoline (CAS: Derivative specific, often analog-referenced) is a halogenated nitrogen heterocycle often used as a scaffold in organic electronics and pharmaceutical synthesis. Unlike standard organic waste, its disposal requires strict adherence to halogenated waste protocols to prevent damage to incineration infrastructure (via HBr formation) and environmental toxicity.

Critical Hazard Profile:

  • Class: Halogenated Heteroaromatic.

  • Primary Hazards: Skin/Eye Irritant (H315/H319), Potential Aquatic Toxin (H411), Toxic by Ingestion.

  • Combustion Byproducts: Hydrogen Bromide (HBr), Nitrogen Oxides (NOx).

  • Reactivity: Incompatible with strong oxidizers and reducing agents.

Waste Characterization & Segregation Strategy

Effective disposal begins with segregation. Mixing halogenated cinnolines with non-halogenated solvents increases disposal costs by up to 400% and complicates incineration.

Table 1: Waste Stream Segregation Matrix

Waste StateCompositionCorrect Waste StreamContainer Type
Solid Pure 4,7-Dibromocinnoline, filter cakes, contaminated glovesSolid Hazardous Waste (Halogenated) Wide-mouth HDPE Jar
Liquid (Mother Liquor) Dissolved in DCM, Chloroform, or ChlorobenzeneHalogenated Organic Solvents Amber Glass or Fluorinated HDPE Carboy
Liquid (Quenched) Dissolved in Acetone, Ethanol, or Ethyl AcetateHalogenated Organic Solvents (Do not place in Non-Halogenated stream due to Br content)HDPE Carboy
Aqueous Trace amounts in water/extraction layersAqueous Waste (Toxic) HDPE Carboy

Expert Insight: Even if the solvent is non-halogenated (e.g., Acetone), the presence of dissolved 4,7-Dibromocinnoline (>1-2%) mandates the entire mixture be treated as Halogenated Waste . The bromine atoms will generate corrosive HBr upon incineration, requiring specific scrubbers.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

If the compound is part of a reaction mixture:

  • Quench: Ensure no active reagents (e.g., lithium halogen exchange reagents) remain. Quench with saturated NH₄Cl or water/methanol as per your specific synthesis protocol.

  • pH Check: Neutralize the solution to pH 6–8. Acidic brominated waste can generate free bromine (

    
    ) gas if mixed with oxidizers in the waste drum.
    
Phase B: Packaging & Labeling
  • Select Container: Use high-density polyethylene (HDPE) or amber glass. Avoid metal containers, as residual HBr can cause corrosion.

  • Labeling:

    • Must Read: "Hazardous Waste - Halogenated."[1]

    • Constituents: List "4,7-Dibromocinnoline" explicitly. Do not use generic terms like "Organic Solid."

    • Hazard Codes: Mark with "Irritant" and "Toxic."

Phase C: Spill Management (Immediate Action)
  • Solid Spill: Do not sweep dry (creates dust). Cover with a wet absorbent pad or use a HEPA vacuum.

  • Liquid Spill: Absorb with vermiculite or clay-based absorbent. Do not use paper towels (combustible). Place spent absorbent in the Solid Halogenated Waste container.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for segregating 4,7-Dibromocinnoline waste.

DisposalWorkflow Start Waste Generation: 4,7-Dibromocinnoline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, silica, gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction mixtures, mother liquor) StateCheck->LiquidPath Liquid SolidPkg Pack in Wide-Mouth HDPE Label: 'Solid Halogenated Waste' SolidPath->SolidPkg SolventCheck Is Solvent Halogenated? (DCM, CHCl3 vs. Acetone, EtOAc) LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (Requires Scrubber Incineration) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloCheck Contains >1% Brominated Compound? SolventCheck->NonHaloCheck No (e.g., Acetone) NonHaloCheck->HaloStream Yes (Contaminated) NonHaloCheck->HaloStream No (Trace/Rinse) - PRECAUTIONARY

Caption: Decision matrix for segregating 4,7-Dibromocinnoline waste streams. Note that even non-halogenated solvents must enter the halogenated stream if significantly contaminated.

Regulatory Framework & Compliance

Proper classification ensures compliance with EPA (US) and REACH (EU) standards.

Table 2: Regulatory Classification Codes

RegulationCode/ClassificationDescription
RCRA (USA) D001 / F-List If in ignitable solvent (D001) or spent halogenated solvents (F002). Pure substance is generally Characteristic Waste .
EU CLP H411 / H315 Hazardous to the aquatic environment; Skin irritation.[2]
DOT (Transport) UN 2811 Toxic Solid, Organic, N.O.S. (4,7-Dibromocinnoline).

Critical Compliance Note: Never dispose of this compound down the drain. Halogenated heterocycles are persistent and can bypass municipal water treatment filtration, leading to regulatory fines and environmental damage.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • PubChem. Cinnoline Derivative Safety Data (General). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. ECHA.europa.eu. [Link]

Sources

Handling

Operational Safety &amp; Handling Protocol: 4,7-Dibromocinnoline

Part 1: Executive Safety Summary (Emergency Action Card) This section provides immediate, critical data for emergency response and risk assessment. Parameter Specification Chemical Name 4,7-Dibromocinnoline CAS Number 18...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Emergency Action Card)

This section provides immediate, critical data for emergency response and risk assessment.

Parameter Specification
Chemical Name 4,7-Dibromocinnoline
CAS Number 1895723-52-0
Molecular Weight 287.94 g/mol
Physical State Solid (Pale yellow to brown crystalline powder)
Storage Requirement -20°C (Freezer) , Inert Atmosphere (Argon/Nitrogen)
GHS Classification Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Emergency Action Skin: Wash with soap/water for 15 min.[1][2][3][4][5] Eyes: Rinse cautiously with water for 15 min. Ingestion: Rinse mouth; do NOT induce vomiting.

Part 2: Technical Hazard Analysis & Risk Assessment

As a halogenated diazanaphthalene derivative, 4,7-Dibromocinnoline presents specific risks that extend beyond generic "irritant" classifications. Understanding the causality of these hazards is essential for effective mitigation.

Structure-Activity Relationship (SAR) Hazards
  • Reactive Electrophilicity: The bromine atoms at positions 4 and 7 render the cinnoline ring electron-deficient. This makes the compound a potent electrophile, capable of alkylating biological macromolecules (proteins/DNA) via nucleophilic aromatic substitution (

    
    ). This is the mechanistic basis for its potential skin sensitization  and acute toxicity .
    
  • Lipophilicity & Permeation: The dibromo-substitution significantly increases the compound's lipophilicity (LogP) compared to the parent cinnoline. This facilitates rapid dermal absorption , meaning standard latex gloves offer insufficient protection against solvated forms.

  • Stability Profile: Cinnoline derivatives can be hygroscopic and light-sensitive. Decomposition products may include hydrogen bromide (HBr), which is corrosive.

Operational Risk Zones
  • Dust Generation: As a solid, the primary risk is inhalation of fine particulates during weighing.

  • Solvation: Once dissolved in organic solvents (DCM, DMF, DMSO), the risk of dermal permeation increases exponentially.

Part 3: Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of the chemical (Solid vs. Solution).

PPE Decision Matrix

PPE_Matrix Start Handling 4,7-Dibromocinnoline State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvents) State->Solution Gloves_Solid Gloves: Nitrile (min 0.11mm) Double Gloving Recommended Solid->Gloves_Solid Resp_Solid Respiratory: N95/P100 Mask (If outside Fume Hood) Solid->Resp_Solid Gloves_Soln Gloves: Laminate (Silver Shield) or High-Grade Fluoroelastomer Solution->Gloves_Soln Resp_Soln Respiratory: Fume Hood REQUIRED (Sash height < 18 inches) Solution->Resp_Soln

Figure 1: PPE Selection Logic based on physical state. Note the escalation to Laminate gloves for solutions.

Detailed Specifications
  • Hand Protection:

    • Solids: Disposable Nitrile gloves (0.11 mm minimum thickness). Protocol: Double glove. Discard outer glove immediately upon contamination.

    • Solutions (DCM/DMF): Standard nitrile degrades rapidly in chlorinated solvents. Use Silver Shield/4H Laminate gloves or wear Nitrile over Laminate for dexterity.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of fine powder migration.

  • Body Protection: Lab coat (100% cotton or Nomex) with long sleeves. Avoid synthetic fibers that can melt if a fire occurs (cinnolines are organic combustibles).

Part 4: Operational Handling Protocol

This workflow ensures the integrity of the chemical while maximizing operator safety.

Storage & Retrieval
  • Condition: Store at -20°C .

  • Atmosphere: The compound is sensitive to moisture/oxidation. Keep under Argon or Nitrogen.

  • Thawing: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial introduces condensation, hydrolyzing the bromide bonds.

Weighing Protocol (The Critical Step)
  • Location: Weigh inside a chemical fume hood or a dedicated powder weighing station.

  • Static Control: Use an anti-static gun if the powder is flighty.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

Reaction Setup
  • Solvent Choice: 4,7-Dibromocinnoline is typically soluble in DCM, Chloroform, and DMSO.

  • Inertion: Purge reaction vessels with Nitrogen/Argon before addition.

  • Temperature: If heating is required (e.g., Suzuki coupling), ensure a reflux condenser is fitted before heating to prevent volatilization of the solvent carrying the toxicant.

Waste Disposal & Deactivation
  • Segregation: Do not mix with aqueous waste. Segregate into "Halogenated Organic Waste" .

  • Container: High-density polyethylene (HDPE) or glass jerrycans.

  • Labeling: Explicitly label as "Contains 4,7-Dibromocinnoline - Toxic/Irritant".

  • Decontamination: Wipe surfaces with a 10% sodium thiosulfate solution followed by ethanol to degrade trace residues.

Part 5: Scientific Context & References[5][6][7]

Structure & Reactivity

4,7-Dibromocinnoline is a valuable building block for synthesizing fused heterocycles. The C-Br bond at the 4-position is generally more reactive towards nucleophilic attack than the 7-position, allowing for regioselective functionalization [1].

References
  • BLD Pharm. (2025).[4] Product Safety Data Sheet: 4,7-Dibromocinnoline (CAS 1895723-52-0).[4][6][7][8][9] Retrieved from

  • Chemsrc. (2025).[5][10][9] 4,7-Dibromocinnoline Physical Properties and CAS Registry. Retrieved from

  • PubChem. (2025).[2] Compound Summary for Cinnoline Derivatives. National Library of Medicine. Retrieved from

Sources

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